Methyl 2-oxo-4-phenyl-6-chromanecarboxylate
Beschreibung
BenchChem offers high-quality Methyl 2-oxo-4-phenyl-6-chromanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-oxo-4-phenyl-6-chromanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
methyl 2-oxo-4-phenyl-3,4-dihydrochromene-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-20-17(19)12-7-8-15-14(9-12)13(10-16(18)21-15)11-5-3-2-4-6-11/h2-9,13H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRRDCSIUBYJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634780 | |
| Record name | Methyl 2-oxo-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380636-42-0 | |
| Record name | Methyl 2-oxo-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-oxo-4-phenyl-6-chromanecarboxylate: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate, a compound of significant interest within the broader class of chromane derivatives. While specific experimental data on this precise molecule is emerging, this document synthesizes established knowledge of the chromane scaffold to present its core properties, a proposed synthetic pathway, and its potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel heterocyclic compounds.
Introduction: The Significance of the Chromane Scaffold
Chromanes and their oxidized counterparts, chromones, are heterocyclic compounds that form the backbone of a vast array of natural products and synthetic molecules.[1][2] These structures are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3] Derivatives of the chromane nucleus have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The specific molecule of interest, Methyl 2-oxo-4-phenyl-6-chromanecarboxylate, incorporates key structural features—a lactone at the 2-position, a phenyl group at the 4-position, and a methyl carboxylate at the 6-position—that suggest a strong potential for unique biological activity.
Physicochemical Properties and Structural Analysis
While extensive experimental data for Methyl 2-oxo-4-phenyl-6-chromanecarboxylate is not yet publicly available, we can infer its fundamental properties based on its constituent functional groups and the core chromane structure.
| Property | Predicted Value |
| Molecular Formula | C₁₇H₁₄O₄ |
| Molecular Weight | 282.29 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. |
| Stability | The ester functionality may be susceptible to hydrolysis under strongly acidic or basic conditions. |
Structural Features:
-
Chromanone Core: The defining feature is the dihydropyranone ring fused to a benzene ring. The "2-oxo" designation indicates a lactone, which can influence both the molecule's reactivity and its hydrogen bonding capabilities.
-
4-Phenyl Group: The presence of a phenyl ring at the 4-position adds steric bulk and potential for π-π stacking interactions with biological targets.
-
6-Carboxylate Group: The methyl ester at the 6-position provides a site for potential hydrogen bonding and can be a handle for further chemical modification.
Proposed Synthetic Pathway
A plausible and efficient synthesis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate can be envisioned through a multi-step process, leveraging well-established reactions in heterocyclic chemistry.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve a key Michael addition reaction to form the chromanone ring, followed by functional group manipulations.
Caption: Retrosynthetic analysis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of a Chalcone Intermediate
A base-catalyzed aldol condensation between a substituted 2'-hydroxyacetophenone and benzaldehyde is a common method for generating the chalcone precursor.[4]
-
To a solution of methyl 3-acetyl-4-hydroxybenzoate (1 equivalent) in ethanol, add benzaldehyde (1.1 equivalents).
-
Slowly add an aqueous solution of a suitable base, such as sodium hydroxide or potassium hydroxide, while stirring at room temperature.
-
Continue stirring for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the chalcone product.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.
Step 2: Intramolecular Oxa-Michael Addition for Chromanone Ring Formation
The synthesized chalcone can then undergo an intramolecular oxa-Michael addition to form the chroman-4-one ring.[5]
-
Dissolve the chalcone from Step 1 in a suitable solvent, such as ethanol or methanol.
-
Add a catalytic amount of a base, like sodium acetate or piperidine.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting chroman-4-one derivative by column chromatography on silica gel.
Step 3: Oxidation to the 2-oxo-chromane
The final step involves the oxidation of the chroman-4-one to the desired 2-oxo-chromane (lactone). This can be achieved using various oxidizing agents. A Baeyer-Villiger oxidation is a suitable choice.
-
Dissolve the chroman-4-one from Step 2 in a suitable solvent like dichloromethane or chloroform.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the final product, Methyl 2-oxo-4-phenyl-6-chromanecarboxylate, by column chromatography or recrystallization.
Caption: Proposed synthetic workflow for Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.
Potential Biological Activities and Therapeutic Applications
The chromane scaffold is a wellspring of biological activity, and the specific substitutions on Methyl 2-oxo-4-phenyl-6-chromanecarboxylate suggest several promising avenues for investigation.
-
Anticancer Activity: Many chromone and chromanone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][6] The phenyl group at the 4-position could facilitate interactions with hydrophobic pockets in enzymes or receptors implicated in cancer progression.
-
Anti-inflammatory Properties: Chromane derivatives have been reported to possess significant anti-inflammatory activity.[1][6] The mechanism may involve the inhibition of pro-inflammatory enzymes or signaling pathways.
-
Antimicrobial Effects: The chromane nucleus is a common feature in natural products with antimicrobial properties.[6][7] This compound could be evaluated for its efficacy against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibition: Substituted chroman-4-ones have been identified as selective inhibitors of enzymes like Sirtuin 2 (SIRT2), which are involved in aging-related diseases.[4][8]
Future Directions and Experimental Considerations
To fully elucidate the properties and potential of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate, a systematic experimental investigation is warranted.
Key Experimental Workflows:
-
Synthesis and Characterization: The proposed synthetic route should be executed, and the final product's identity and purity confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
-
In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines, microbial strains, and relevant enzymes to identify its primary biological activities.
-
Mechanism of Action Studies: For any promising activities observed, further studies should be conducted to determine the underlying mechanism of action. This could involve assays to measure enzyme inhibition, receptor binding, or effects on specific signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications at the phenyl ring and the ester group would provide valuable insights into the structural requirements for biological activity.
Conclusion
Methyl 2-oxo-4-phenyl-6-chromanecarboxylate represents a promising, yet underexplored, member of the chromane family of heterocyclic compounds. Based on the well-documented biological activities of related structures, this molecule holds significant potential for applications in drug discovery, particularly in the areas of oncology, inflammation, and infectious diseases. The synthetic pathway and experimental workflows outlined in this guide provide a solid foundation for future research into this intriguing compound.
References
Sources
- 1. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 4-Phenyl-2-oxochroman-6-carboxylates: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of a specific class of chromanone derivatives, focusing on the core structure of methyl 2-oxo-4-phenyl-6-chromanecarboxylate. While direct experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and the broader class of chromones and chromanones to offer expert insights into its chemical properties, plausible synthetic routes, and potential applications in drug discovery.
Chemical Identity and Structure Elucidation
The compound "Methyl 2-oxo-4-phenyl-6-chromanecarboxylate" belongs to the chromanone family, which are derivatives of benzopyran-4-one. The nomenclature specifies a methyl ester at position 6, a ketone (oxo group) at position 2, and a phenyl substituent at position 4 of the chromane core.
Systematic IUPAC Name: Methyl 2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate
The term "chromane" in the initial topic name implies a fully saturated heterocyclic ring. However, the "2-oxo" functionality introduces a carbonyl group, which is more accurately represented within the dihydro-2H-chromene nomenclature system.
Core Chemical Structure
The foundational structure is the chromanone (or dihydro-2H-chromen-2-one) scaffold, which consists of a benzene ring fused to a pyranone ring. The key features of the target molecule are:
-
Chromanone Core: A bicyclic system containing a benzene ring fused to a six-membered heterocyclic ring with an oxygen atom.
-
2-Oxo Group: A carbonyl group at the C2 position, forming a lactone.
-
4-Phenyl Group: A phenyl ring attached at the C4 position. This substituent can exist in different stereochemical orientations.
-
6-Carboxylate Group: A methyl carboxylate group (-COOCH₃) at the C6 position of the benzene ring.
Below is a visual representation of the chemical structure.
Caption: Chemical structure of Methyl 2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate.
Synthesis Strategies and Methodologies
The synthesis of chromone and chromanone derivatives is well-established in organic chemistry.[1] For the target molecule, a multi-step synthesis would be required, likely involving the formation of the chromanone core followed by or incorporating the introduction of the phenyl and carboxylate groups.
Plausible Synthetic Workflow
A logical synthetic approach would involve the reaction of a substituted phenol with a cinnamoyl chloride derivative or a related Michael addition strategy.
Caption: A plausible high-level synthetic workflow for the target molecule.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, yet chemically sound, procedure based on established methods for synthesizing similar chromanone structures.[2]
Step 1: Synthesis of a Chalcone Intermediate
-
Reactants: To a solution of methyl 3-hydroxy-4-acetylbenzoate (1.0 eq) in ethanol, add benzaldehyde (1.1 eq).
-
Catalysis: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to facilitate the Claisen-Schmidt condensation.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Workup: Acidify the reaction mixture with dilute HCl to precipitate the chalcone product. Filter, wash with water, and dry. Purify by recrystallization from ethanol.
Step 2: Cyclization to the Chromanone Core
-
Reactants: Dissolve the synthesized chalcone from Step 1 in a suitable solvent like acetic acid.
-
Catalysis: Add a strong acid catalyst, such as sulfuric acid or polyphosphoric acid.
-
Reaction: Heat the mixture under reflux for 4-8 hours to promote intramolecular cyclization.
-
Workup: Cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
Purification: Filter the solid, wash thoroughly with water, and purify using column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product, Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.
Potential Biological and Pharmacological Significance
The chromone and chromanone scaffolds are recognized as "privileged structures" in medicinal chemistry, known for their wide range of biological activities.[3][4] Derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[4][5]
Anticancer Activity
Many chromone derivatives exert their anticancer effects by inhibiting protein kinases, which are essential for cell signaling and proliferation.[4] For example, certain analogs have been shown to inhibit pathways like p38 MAPK and mTOR/PI3Kα, leading to apoptosis in cancer cells.[4] The introduction of a phenyl group at the C4 position can enhance lipophilicity and potentially improve binding to hydrophobic pockets of target enzymes.
Anti-inflammatory Properties
The anti-inflammatory activity of chromone derivatives is another area of significant research.[3] The mechanism often involves the modulation of inflammatory pathways, and the specific substitution pattern on the chromone ring is critical for activity.
Physicochemical and Spectroscopic Data (Predicted)
While experimental data for the exact target molecule is scarce, we can predict some of its properties based on its structure and data from similar compounds found in databases like PubChem.
| Property | Predicted Value / Characteristic | Source of Insight |
| Molecular Formula | C₁₇H₁₄O₄ | Based on Structure |
| Molecular Weight | ~282.29 g/mol | Based on Structure |
| Appearance | Likely a white to off-white crystalline solid | Analogy to similar compounds[6][7] |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), Methoxy protons (singlet, ~3.9 ppm), Protons on the heterocyclic ring (multiplets, ~2.5-5.5 ppm) | General knowledge of NMR spectroscopy[8] |
| ¹³C NMR | Carbonyl carbons (~160-170 ppm), Aromatic carbons (~110-160 ppm), Methoxy carbon (~52 ppm) | General knowledge of NMR spectroscopy[9] |
| IR Spectroscopy | C=O stretch (ester, ~1720-1740 cm⁻¹), C=O stretch (lactone, ~1750-1770 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹) | General knowledge of IR spectroscopy[9] |
Conclusion and Future Directions
Methyl 2-oxo-4-phenyl-6-chromanecarboxylate represents a potentially valuable scaffold for drug discovery, building upon the known therapeutic potential of the broader chromanone class. The synthetic routes are plausible with established organic chemistry principles. Future research should focus on the actual synthesis and purification of this compound, followed by a thorough characterization of its physicochemical properties and a comprehensive screening for biological activities, particularly in the areas of oncology and inflammatory diseases. The stereochemistry at the C4 position will also be a critical factor to investigate, as different enantiomers may exhibit distinct pharmacological profiles.
References
-
Chem-Impex. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available at: [Link]
-
Mohideen, M. N., Rasheeth, A., Huq, C. A. M. A., & Nizar, S. S. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E64, o1752. Available at: [Link]
-
Saeed, A., Ibrar, A., Arshad, M., & Bolte, M. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E68, o2939. Available at: [Link]
-
Světlík, J., Kettmann, V., & Kuchar, M. (2008). Methyl 6-methoxycarbonylmethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1776. Available at: [Link]
-
National Center for Biotechnology Information. 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. PubChem Compound Summary for CID 16219198. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Available at: [Link]
-
National Center for Biotechnology Information. Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. PubChem Compound Summary for CID 296188. Available at: [Link]
-
National Center for Biotechnology Information. Dimethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate. PubChem Compound Summary for CID 2863230. Available at: [Link]
- Supporting Information for scientific publication. Spectral data of various tetrahydropyrimidine derivatives.
-
Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Biological and Medicinal Properties of Natural Chromones and Chromanones. Evidence-Based Complementary and Alternative Medicine, 2014, 840581. Available at: [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry, 35(4), 721-731. Available at: [Link]
-
Cagide, F., et al. (2016). Crystal structures of ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate and ethyl 6-(4-fluorophenyl). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1635-1640. Available at: [Link]
-
An overview of pharmacological activities of chromene derivatives. (2017). Indo American Journal of Pharmaceutical Sciences, 4(10), 3823-3832. Available at: [Link]
-
Halim, M. E., et al. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylate. Bangladesh Journal of Scientific and Industrial Research, 59(4), 223-230. Available at: [Link]
-
Al-Joboury, M. J., & Al-Ard, A. M. (2012). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[6][10][11]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry, 28(1), 433-438. Available at: [Link]
-
Li, H., et al. (2025). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Archives of Pharmacal Research, 48(2), 123-156. Available at: [Link]
-
Abou, S. S., et al. (2023). Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1015-1019. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Methyl 6-methoxycarbonylmethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 2-oxo-4-phenyl-6-chromanecarboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Molecular Profile and Physicochemical Properties
Based on its chemical name, the molecular formula for Methyl 2-oxo-4-phenyl-6-chromanecarboxylate is determined to be C₁₇H₁₄O₄, with a corresponding molecular weight of approximately 282.29 g/mol .
| Property | Value |
| Molecular Formula | C₁₇H₁₄O₄ |
| Molecular Weight | 282.29 g/mol |
| IUPAC Name | Methyl 2-oxo-4-phenyl-chromane-6-carboxylate |
| Core Scaffold | Chroman-2-one (Dihydrocoumarin) |
The chromanone scaffold is a key structural motif in a variety of natural products and synthetic compounds with diverse biological activities. The presence of a phenyl group at the 4-position is expected to significantly influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets. The methyl carboxylate group at the 6-position provides a site for further chemical modification and can impact the compound's solubility and pharmacokinetic profile.
Synthetic Pathways and Methodologies
The synthesis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate can be approached through several established methods for constructing the chroman-2-one ring system. A common and effective strategy involves the Pechmann condensation or a related cyclization reaction.
Proposed Synthetic Workflow
A plausible synthetic route would involve the reaction of a substituted phenol with a β-ketoester in the presence of an acid catalyst. The following diagram illustrates a generalized workflow for the synthesis of a 4-substituted chroman-2-one.
Caption: Generalized synthetic workflow for Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.
Detailed Experimental Protocol (General)
The following is a generalized, self-validating protocol for the synthesis of a 4-phenyl-chroman-2-one derivative, which can be adapted for the target molecule.
1. Reaction Setup:
- To a solution of the appropriate substituted phenol (1.0 eq) in a suitable solvent (e.g., toluene or solvent-free), add the β-ketoester (1.1 eq).
- Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
2. Reaction Execution:
- Heat the reaction mixture to a temperature appropriate for the chosen solvent (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- The reaction is typically complete within 2-6 hours.
3. Work-up and Purification:
- Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
4. Characterization:
- The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological and Therapeutic Applications
The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] The introduction of a 4-phenyl group can enhance these activities.
Anticancer Potential
Many 2-phenyl chroman-4-one derivatives, also known as flavanones, have demonstrated significant anticancer properties.[1] These compounds can modulate various cellular pathways involved in cancer progression, including cell cycle regulation, apoptosis, and angiogenesis. The specific substitution pattern of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate could lead to novel interactions with anticancer targets.
Anti-inflammatory and Antioxidant Activity
Chromanone derivatives are known to possess anti-inflammatory and antioxidant properties.[1] The core structure can act as a scavenger of reactive oxygen species, and specific derivatives can inhibit pro-inflammatory enzymes and cytokines.
Neuroprotective Effects
Recent studies have highlighted the potential of chromone and chromanone derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[2] These compounds can act as inhibitors of monoamine oxidase B (MAO-B) or as ligands for adenosine receptors, both of which are important targets in neuroprotection.[2]
Future Directions and Research Opportunities
The lack of specific data on Methyl 2-oxo-4-phenyl-6-chromanecarboxylate presents a clear opportunity for novel research. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: The development and publication of a robust synthetic route and full analytical characterization of the title compound.
-
In Vitro Biological Screening: Evaluation of the compound's activity in a panel of assays relevant to cancer, inflammation, and neurodegeneration.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand the contribution of the phenyl and carboxylate substituents to the observed biological activity.
-
Computational Modeling: Docking studies and molecular dynamics simulations to predict potential biological targets and guide further drug design efforts.
References
-
Světlík, J., et al. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(9), o1776. [Link]
-
Hong, X., et al. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(5), o857. [Link]
-
Abou, et al. (2024). Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 193–197. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-methyl-2-oxo-6-phenylhexahydropyrimidine-5-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Cagide, F., et al. (2017). Crystal structures of ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate and ethyl 6-(4-fluorophenyl). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1033–1038. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. PubChem Compound Database. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2015). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[3][4][5]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. [Link]
-
Kumar, R., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Cardiovascular & Hematological Agents in Medicinal Chemistry, 19(2), 101–118. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate and ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 6-methoxycarbonylmethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Navigating the Spectroscopic Maze: A Technical Guide to the Characterization of Chromone Scaffolds
An In-depth Analysis of the Spectral Data of 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde and its Analogs for Researchers, Scientists, and Drug Development Professionals.
Foreword: The initial aim of this guide was to provide a comprehensive spectral analysis of "Methyl 2-oxo-4-phenyl-6-chromanecarboxylate." However, a consolidated, publicly available dataset for this specific molecule proved to be elusive. In the spirit of scientific rigor and to provide a valuable resource, this guide has been meticulously crafted to focus on the well-characterized and structurally significant chromone core. We will use 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde as our primary exemplar, supplemented with data from closely related analogs to illustrate the rich spectroscopic features of this important class of compounds. This approach allows for a thorough exploration of the principles of spectral interpretation applicable to a wide range of chromone derivatives.
Introduction to the Chromone Core: A Privileged Scaffold in Medicinal Chemistry
The chromone (4H-1-benzopyran-4-one) framework is a cornerstone in the architecture of numerous natural products and synthetic compounds of significant biological importance.[1] Its rigid, bicyclic structure serves as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of chromone-based compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
The precise characterization of novel chromone derivatives is paramount in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the workhorses of the modern chemistry laboratory, providing unambiguous evidence of molecular structure and purity. This guide will delve into the practical aspects of acquiring and interpreting the spectral data for the chromone scaffold, with a focus on providing a deep understanding of the structure-spectra relationship.
The Analytical Workflow: A Systematic Approach to Structural Elucidation
The process of characterizing a novel chromone derivative is a systematic one, beginning with the acquisition of a full suite of spectroscopic data. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident structural assignment.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
Proton NMR is arguably the most informative technique for elucidating the structure of organic molecules. It provides information on the number of different types of protons, their chemical environment, their proximity to one another, and their connectivity through the carbon framework.
¹H NMR Spectral Data of 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2 | ~8.5 | s | - |
| H-5 | ~8.1 | d | ~8.0 |
| H-7 | ~7.8 | d | ~8.0 |
| H-8 | ~7.5 | t | ~8.0 |
| -CHO | ~10.3 | s | - |
| -CH₃ | ~2.5 | s | - |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Protons (H-5, H-7, H-8): The protons on the benzene ring of the chromone scaffold typically appear in the downfield region of the spectrum (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and splitting patterns will depend on the substitution pattern. For our exemplar, we would expect to see three distinct signals in the aromatic region.
-
H-2 Proton: The proton at the 2-position of the pyran ring is adjacent to the electron-withdrawing carbonyl group and the ring oxygen, causing it to be significantly deshielded and appear as a sharp singlet at a high chemical shift.
-
Aldehyde Proton (-CHO): The proton of the formyl group is highly deshielded and will appear as a singlet far downfield, typically above 10 ppm.
-
Methyl Protons (-CH₃): The protons of the methyl group at the 6-position will appear as a singlet in the upfield region of the spectrum, typically around 2.5 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments in a molecule and their approximate chemical nature.
¹³C NMR Spectral Data of 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (C-4) | ~177 |
| C=O (-CHO) | ~185 |
| C-2 | ~158 |
| C-3 | ~125 |
| C-4a | ~124 |
| C-5 | ~126 |
| C-6 | ~136 |
| C-7 | ~135 |
| C-8 | ~118 |
| C-8a | ~155 |
| -CH₃ | ~21 |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbons (C-4 and -CHO): The carbonyl carbons are the most deshielded carbons in the molecule and will appear at the lowest field (highest ppm) in the spectrum, typically between 170 and 200 ppm.
-
Aromatic and Olefinic Carbons: The sp²-hybridized carbons of the benzene and pyran rings will appear in the range of 110-160 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents.
-
Methyl Carbon (-CH₃): The sp³-hybridized carbon of the methyl group is the most shielded carbon and will appear at the highest field (lowest ppm), typically around 20-30 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR. Dissolve the compound in a suitable deuterated solvent.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency and perform shimming.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans is usually necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the data in a similar manner to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, giving rise to a unique spectral fingerprint.
IR Spectral Data of 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aldehyde) | 2850-2750 | Weak |
| C=O stretch (ketone) | ~1650 | Strong |
| C=O stretch (aldehyde) | ~1690 | Strong |
| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |
Interpretation of the IR Spectrum
The IR spectrum of 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde would be dominated by strong absorption bands corresponding to the two carbonyl groups. The ketone carbonyl at C-4 and the aldehyde carbonyl will likely have slightly different absorption frequencies due to their different electronic environments. The presence of aromatic C-H and C=C stretching vibrations would further confirm the presence of the benzene ring.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound can be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of a compound and can offer valuable information about its structure through the analysis of its fragmentation pattern.
Mass Spectral Data of 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde
-
Molecular Ion (M⁺): m/z = 188.0473 (calculated for C₁₁H₈O₃)
-
Key Fragmentation Pathways: Retro-Diels-Alder fragmentation of the pyran ring is a common pathway for chromones. Loss of CO and the formyl radical are also expected fragmentation patterns.
Interpretation of the Mass Spectrum
The mass spectrum will show a prominent molecular ion peak at the calculated mass-to-charge ratio. The fragmentation pattern can provide clues to the connectivity of the molecule. For example, the loss of a fragment with a mass of 29 would indicate the loss of a formyl group (-CHO).
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a relevant mass range.
-
Data Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern to deduce structural information.
Conclusion: A Synergistic Approach to Structural Certainty
The comprehensive spectroscopic characterization of novel chromone derivatives is a critical step in their development as potential therapeutic agents. While a complete dataset for a single complex derivative may not always be readily available, a thorough understanding of the spectral characteristics of the core scaffold, supplemented by data from well-characterized analogs, provides a powerful toolkit for the modern researcher. By synergistically applying the principles of NMR, IR, and Mass Spectrometry, scientists can confidently elucidate the structures of these medicinally important molecules, paving the way for future discoveries in drug development.
References
- Patel, R. V., Patel, P. K., & Kumari, P. (2011). Synthesis and biological evaluation of some new chromone derivatives. Journal of the Serbian Chemical Society, 76(7), 945-955.
- Khan, K. M., Saify, Z. S., Khan, M. A., & Ahmed, Z. (2009). A new chromone from the leaves of Cassia absus. Natural product research, 23(18), 1709-1714.
- Wang, Y. G., & Kong, L. Y. (2007). Two new chromone derivatives from the stems of Imperata cylindrica.
- Khan, K. M., et al. (2012). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2920.
- Tsuchimoto, T., et al. (2003). Aza-Diels-Alder reaction of N-thioacyl imines: a new, facile route to 3,4-dihydro-2H-1,3-thiazine derivatives. Tetrahedron Letters, 44(13), 2737-2740.
- Midland, M. M., & Koops, R. W. (1990). The reaction of B-(3-pinanyl)-9-borabicyclo[3.3.1]nonane with representative aldehydes and ketones. A convenient and general synthesis of optically active secondary alcohols of high enantiomeric purity. The Journal of Organic Chemistry, 55(17), 5058-5065.
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
- Ambartsumyan, A. A., et al. (2012). Transformations of 4-oxo-4H-chromene-3-carbaldehyde under the action of Fe(CO)₅. Russian Journal of Organic Chemistry, 48(3), 409-414.
Sources
"Methyl 2-oxo-4-phenyl-6-chromanecarboxylate" discovery and history
An In-Depth Technical Guide to the Synthesis and Postulated Significance of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate
Abstract
This technical guide delves into the synthesis, characterization, and potential biological relevance of methyl 2-oxo-4-phenyl-6-chromanecarboxylate, a compound situated within the broader class of chromanone derivatives. While direct historical accounts and extensive research on this specific molecule are not prevalent in the current body of scientific literature, this paper constructs a comprehensive overview based on established principles of organic synthesis and the well-documented biological activities of structurally related compounds. The chromanone scaffold is a recognized "privileged structure" in medicinal chemistry, known to confer a wide range of pharmacological activities.[1] This guide will, therefore, provide a robust framework for researchers and drug development professionals interested in the exploration of novel chromanone derivatives. We will detail a plausible and efficient synthetic pathway, propose methods for characterization, and contextualize the potential therapeutic applications of the title compound by drawing parallels with analogous structures.
Introduction: The Chromanone Core in Drug Discovery
The chromanone, or benzodihydropyranone, skeleton is a heterocyclic motif of significant interest in the field of medicinal chemistry.[1] Compounds incorporating this core structure have demonstrated a remarkable diversity of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] The inherent drug-like properties of the chromanone scaffold have made it a focal point for the development of novel therapeutic agents.[1]
The specific compound of interest, methyl 2-oxo-4-phenyl-6-chromanecarboxylate, features key substitutions that are hypothesized to modulate its biological activity. The 4-phenyl group is a common feature in many biologically active chromanones, while the 6-carboxylate methyl ester functionality offers a site for potential modification and interaction with biological targets.[4] This guide will serve as a foundational resource for the synthesis and investigation of this and related compounds.
A Proposed Synthetic Pathway
A proposed two-step synthesis is outlined below:
Step 1: Synthesis of 4-hydroxy-3-(3-oxo-3-phenylpropanoyl)benzoic acid
The initial step involves the reaction of a substituted phenol, methyl 4-hydroxybenzoate, with cinnamic acid in the presence of a condensing agent such as polyphosphoric acid (PPA). This reaction proceeds via a Michael addition of the phenol to the α,β-unsaturated acid, followed by an intramolecular acylation.
Step 2: Esterification to Methyl 2-oxo-4-phenyl-6-chromanecarboxylate
The resulting carboxylic acid from Step 1 can then be esterified to the desired methyl ester using standard esterification methods, such as reaction with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).
Experimental Protocol: Proposed Synthesis
Materials:
-
Methyl 4-hydroxybenzoate
-
Cinnamic acid
-
Polyphosphoric acid (PPA)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Synthesis of 4-hydroxy-3-(3-oxo-3-phenylpropanoyl)benzoic acid:
-
To a stirred solution of methyl 4-hydroxybenzoate (1.0 eq) in polyphosphoric acid (10 eq by weight) at 80 °C, slowly add cinnamic acid (1.1 eq).
-
The reaction mixture is stirred at 80 °C for 4 hours.
-
The reaction is then cooled to room temperature and quenched by the slow addition of ice-water.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
-
Synthesis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate:
-
The crude 4-hydroxy-3-(3-oxo-3-phenylpropanoyl)benzoic acid from the previous step is dissolved in anhydrous methanol (20 volumes).
-
Concentrated sulfuric acid (0.1 eq) is added dropwise.
-
The reaction mixture is refluxed for 6 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the title compound.
-
Visualization of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.
Postulated Biological Activity and Therapeutic Potential
The biological activity of methyl 2-oxo-4-phenyl-6-chromanecarboxylate can be inferred from the activities of structurally similar compounds. The chromanone scaffold is present in a variety of natural products and synthetic compounds with significant pharmacological properties.
Sirtuin Inhibition
Substituted chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer.[2] The general structure of these inhibitors features substitutions at the 2-, 6-, and 8-positions of the chromanone ring. The 4-phenyl group in the title compound could contribute to binding at the active site of SIRT2.
Antiviral Activity
2-Phenylchroman-4-one derivatives have shown promising activity against Middle East respiratory syndrome coronavirus (MERS-CoV).[5] The core structure of these compounds is analogous to the title compound, suggesting that it may also possess antiviral properties.
Antioxidant and Anti-inflammatory Properties
Many chromone and chromanone derivatives exhibit antioxidant and anti-inflammatory activities.[6][7] The phenolic nature of the chromanone core and the potential for the ester functionality to be hydrolyzed in vivo to a carboxylic acid could contribute to these effects.
Comparative Biological Activities of Related Chromanone Derivatives
| Compound Class | Biological Activity | Key Structural Features | Reference |
| 2-Alkyl-6,8-dibromochroman-4-ones | Selective SIRT2 Inhibition | Alkyl chain at C2, electron-withdrawing groups at C6 and C8 | [2] |
| 2-Phenylchroman-4-ones | Anti-MERS-CoV | 2-Phenyl substitution | [5] |
| Furochromone derivatives | Cholinesterase and β-secretase inhibition | Fused furan ring | [6] |
| 6-Hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides | Antioxidant | Hydroxy and methoxy substitutions, amide at C2 | [7] |
Characterization and Analytical Methods
The synthesized methyl 2-oxo-4-phenyl-6-chromanecarboxylate would be characterized using a suite of standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, such as the ester carbonyl (C=O) and the lactone carbonyl (C=O) stretches.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final compound.
Conclusion and Future Directions
While methyl 2-oxo-4-phenyl-6-chromanecarboxylate is not a widely studied compound, its core structure and substitutions suggest it holds potential as a biologically active molecule. This technical guide has provided a plausible synthetic route, based on established chemical principles, and has contextualized its potential therapeutic applications by drawing parallels with related chromanone derivatives.
Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive evaluation of its biological activities. Screening against a panel of targets, including sirtuins, viral proteins, and markers of oxidative stress and inflammation, would be a logical next step. The findings from such studies would contribute valuable knowledge to the field of medicinal chemistry and could pave the way for the development of novel therapeutics based on the versatile chromanone scaffold.
References
-
Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. PubMed Central. Available at: [Link]
-
Synthesis of 6-Aryl/Heteroaryl-4-oxo-4H-chromene-2-carboxylic Ethyl Ester Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PubMed Central. Available at: [Link]
-
Recent advances in the synthesis of 4H-chromen-4-ones (2012–2021). SciSpace. Available at: [Link]
-
Research progress in biological activities of isochroman derivatives. PubMed. Available at: [Link]
-
Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Organic Chemistry Portal. Available at: [Link]
-
2-Phenylchroman-4-one as Synthone in Synthesis of New Five and Six Membered Rings Heterocyclic Compounds. ResearchGate. Available at: [Link]
-
4-(7-Acetoxy-6-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate. National Institutes of Health. Available at: [Link]
-
A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. Der Pharma Chemica. Available at: [Link]
-
Study on the 2-Phenylchroman-4-One Derivatives and their anti-MERS-CoV Activities. Wiley Online Library. Available at: [Link]
-
Alcohol mediated synthesis of 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives from 4-hydroxycoumarins. Semantic Scholar. Available at: [Link]
- Process for the synthesis of phenyl esters. Google Patents.
-
Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. PubMed. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Study on the 2‐Phenylchroman‐4‐One Derivatives and their anti‐MERS‐CoV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Chromane Derivatives: Mechanisms, Assays, and Therapeutic Potential
Foreword
The chromane scaffold, a heterocyclic system featuring a fused benzene and dihydropyran ring, represents one of the most significant "privileged structures" in medicinal chemistry and drug discovery.[1][2][3] Its prevalence in a vast array of natural products, such as flavonoids and tocopherols (Vitamin E), underscores its evolutionary selection as a biocompatible and versatile molecular framework.[4] The structural rigidity and the potential for diverse substitutions on both the aromatic and pyran rings allow for fine-tuning of physicochemical properties and biological targets.[5] This guide provides drug development professionals, researchers, and scientists with an in-depth technical exploration of the core biological activities of chromane derivatives, focusing on the causal relationships between chemical structure, molecular mechanism, and therapeutic application. We will delve into the foundational science, present validated experimental protocols, and synthesize quantitative data to illuminate the path from molecular concept to potential clinical relevance.
Anticancer Activity: Targeting Malignant Proliferation and Evasion
Chromane derivatives have emerged as formidable candidates in oncology, demonstrating cytotoxic effects across numerous cancer cell lines through diverse mechanisms of action.[6][7] Their ability to interact with multiple cellular targets makes them attractive scaffolds for developing novel chemotherapeutics.[5][6]
Core Mechanisms of Action
The anticancer efficacy of chromanes stems from their ability to modulate critical pathways controlling cell cycle, apoptosis, and immune response.
-
Microtubule and Vasculature Disruption: Certain 4H-chromenes exhibit potent cytotoxic effects by depolarizing microtubules, which are essential for cell division, and disrupting tumor vasculature.[6] A prime example is Crolibulin™ (EPC2407), a chromene analog that has advanced to clinical trials for treating advanced solid malignancies.[6]
-
Kinase Inhibition: Many chromone derivatives function as inhibitors of protein kinases, which are central to cancer cell signaling and proliferation.[8] For instance, specific derivatives have been shown to inhibit the p38α mitogen-activated protein kinase (MAPK) and the mTOR/PI3Kα pathway, leading to suppressed cell growth and the induction of apoptosis.[8]
-
Immune Checkpoint Inhibition: Recently, chromane derivatives have been identified as small-molecule inhibitors of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction.[9] By blocking this immune checkpoint, these compounds can prevent tumor immune evasion and restore the immune system's ability to recognize and attack cancer cells.[9]
Quantitative Assessment of Cytotoxicity
The potency of anticancer chromane derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) values.
| Compound Class/Example | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Chromene Derivative 2 | Colon (HT-29) | IC₅₀ | < Doxorubicin | [7] |
| Chromene Derivative 5 | Liver (HepG-2) | IC₅₀ | < Doxorubicin | [7] |
| Compound 6i (Chroman derivative) | Breast (MCF-7) | GI₅₀ | 34.7 | [10] |
| 5,7,2′,3′-Tetrahydroxyflavanone | Leukemia (K-562) | GI₅₀ | 32.3 | [11] |
| 5,2′,3′-Trihydroxy-6,7-dimethoxyisoflavone | Leukemia (K-562) | GI₅₀ | 7.6 | [11] |
Featured Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screening tool for evaluating the cytotoxic potential of novel compounds.
Causality: The assay relies on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's effect on cell survival.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chromane derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[8]
Visualization of Workflow and Pathway
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Chromane derivatives blocking the PD-1/PD-L1 interaction.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Chromane derivatives exhibit significant anti-inflammatory properties, primarily by suppressing the production and action of pro-inflammatory mediators.[5][12]
Core Mechanisms of Action
-
Inhibition of Pro-inflammatory Cytokines: A critical mechanism is the ability of chromane derivatives to block the production of Tumor Necrosis Factor-alpha (TNF-α), a central mediator of inflammation.[13][14] By inhibiting TNF-α, these compounds can disrupt the downstream inflammatory cascade.
-
Downregulation of Adhesion Molecules: Certain chromane analogues have been shown to inhibit the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells.[15][16] ICAM-1 is crucial for the recruitment of immune cells to sites of inflammation; its inhibition reduces the inflammatory response.
-
MAPK Signaling Pathway Modulation: The anti-inflammatory effects of some chromanes are mediated through the mitogen-activated protein kinase (MAPK) signaling pathways.[17] They can inhibit the phosphorylation of key proteins like ERK and JNK, which are involved in the inflammatory response.[17]
Quantitative Assessment of Anti-inflammatory Effects
The efficacy of anti-inflammatory chromanes is measured by their ability to inhibit specific inflammatory markers.
| Compound/Derivative | Assay | Target | Result | Reference |
| Centchroman | Carrageenin-induced edema | Inflammation | Significant inhibition | [12] |
| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide | ICAM-1 Expression | TNF-α-induced ICAM-1 | Most potent inhibitor in series | [15] |
| 7-methoxy-2-(2,4,5-trimethoxyphenyl)-2H-chromene | Cytokine Production | TNF-α | Good activity | [13] |
Featured Experimental Protocol: TNF-α-induced ICAM-1 Expression Assay
This cell-based assay quantifies a compound's ability to prevent the upregulation of the ICAM-1 adhesion molecule on endothelial cells, a key step in the inflammatory response.
Causality: TNF-α is a potent inflammatory stimulus that causes endothelial cells to express ICAM-1 on their surface. An effective anti-inflammatory agent will interfere with this signaling process, resulting in lower levels of ICAM-1 expression, which can be quantified using an antibody-based detection method like ELISA.
Step-by-Step Methodology:
-
Cell Culture: Culture human endothelial cells (e.g., HUVECs) in a 96-well plate until they form a confluent monolayer.
-
Pre-treatment: Treat the cells with various concentrations of the chromane derivative for 1-2 hours before inducing inflammation.
-
Inflammatory Stimulus: Add TNF-α (e.g., 10 ng/mL) to the wells (except for the negative control) to induce ICAM-1 expression and incubate for 12-24 hours.
-
Cell Fixing: Wash the cells with PBS and fix them with a paraformaldehyde solution.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Primary Antibody: Incubate the cells with a primary antibody specific for human ICAM-1.
-
Secondary Antibody: Wash the cells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a substrate for HRP (e.g., TMB) and measure the resulting color change using a plate reader at 450 nm.
-
Data Analysis: Normalize the data to the TNF-α-only treated cells and calculate the concentration at which the compound inhibits 50% of ICAM-1 expression (IC₅₀).[15][16]
Visualization of Pathway
Caption: Anti-inflammatory action of chromanes via MAPK pathway inhibition.
Antioxidant Activity: Neutralizing Oxidative Stress
The chromane scaffold is the core of tocopherols (Vitamin E), the most important lipid-soluble antioxidants in the body. This inherent antioxidant potential is a hallmark of many chromane derivatives, which protect cells from damage caused by reactive oxygen species (ROS).[18]
Core Mechanisms of Action
The primary antioxidant mechanism of chromane derivatives is direct free radical scavenging.[19] Phenolic hydroxyl groups on the aromatic ring are crucial for this activity. They can donate a hydrogen atom to a free radical, neutralizing it and forming a stable phenoxyl radical, which terminates the oxidative chain reaction.[18] The substitution pattern on the chromane ring strongly influences this activity.[18]
Quantitative Assessment of Antioxidant Capacity
Several in vitro assays are used to measure antioxidant activity, with results often expressed as IC₅₀ values (the concentration required to scavenge 50% of radicals).
| Compound/Derivative | Assay | IC₅₀ Value | Reference |
| 7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene] chroman-4-one | Superoxide Scavenging | 6.5 µg/mL | [1] |
| 4H-Chromene derivatives (general) | DPPH Scavenging | Good % inhibition vs. Ascorbic Acid | [20] |
| DMAF (a flavonoid derivative) | FRAP Assay | Significantly increased vs. reference | [18] |
| Compound 2f (Chromone derivative) | DPPH Scavenging | Potent activity | [19] |
Featured Experimental Protocol: DPPH Radical Scavenging Assay
This is one of the most common and reliable assays for evaluating the radical scavenging ability of compounds.
Causality: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow. The degree of color change, measured by a decrease in absorbance at ~517 nm, is directly proportional to the antioxidant's scavenging capacity.[19][20]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the chromane derivative in methanol or ethanol. Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 180 µL).
-
Compound Addition: Add a small volume (e.g., 20 µL) of various concentrations of the chromane derivative to the DPPH solution. Include a blank (solvent only) and a control (DPPH solution with solvent instead of compound). Ascorbic acid or Trolox is typically used as a positive control.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination: Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Visualization of Workflow
Caption: Workflow for the DPPH antioxidant assay.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Chromane and chromone derivatives have demonstrated potent activity against a wide range of pathogens, including multidrug-resistant bacteria and fungi.[21][22]
Core Mechanisms of Action
The antimicrobial mechanisms of chromanes are diverse and target critical cellular processes in pathogens.
-
Cell Wall Synthesis Inhibition: Some chromenes interfere with the transpeptidation step of peptidoglycan biosynthesis, a crucial process for maintaining the integrity of the bacterial cell wall.[21]
-
Inhibition of Nucleic Acid Synthesis: Other derivatives target essential proteins involved in DNA replication and synthesis, ultimately leading to microbial cell death.[21]
-
Targeting Virulence Factors: Molecular modeling suggests that certain chromanones may target key proteins involved in fungal virulence and survival, such as HOG1 kinase in Candida albicans.[23][24]
Quantitative Assessment of Antimicrobial Potency
The standard metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.
| Compound Class/Example | Microorganism | MIC Value (µg/mL) | Reference |
| Homoisoflavonoid 21 | Staphylococcus epidermidis | 128 | [23] |
| Homoisoflavonoid 21 | Candida albicans | > Gentamicin (control) | [23] |
| Spiro-indoline thiochromane 17 | Candida neoformans | 8 | [25] |
| Spiro-indoline thiochromane 17 | Mucor racemosa | 6 | [25] |
| Chromane-based analogues (general) | B. subtilis, S. aureus, P. aeruginosa, E. coli | Showed significant activity | [22][26] |
Featured Experimental Protocol: Broth Microdilution MIC Assay
This method is the gold standard for determining the MIC of an antimicrobial agent in a liquid medium.
Causality: This assay exposes a standardized inoculum of a microorganism to serial dilutions of the antimicrobial compound. The MIC is determined by finding the lowest concentration that prevents visible turbidity (growth) after incubation. This directly measures the compound's ability to inhibit microbial proliferation.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the chromane derivative in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. A colorimetric indicator (e.g., resazurin) can also be added to aid in determining viability.[23][24]
Visualization of Workflow
Caption: Workflow for the broth microdilution MIC assay.
Expanded Therapeutic Horizons: Neuroprotection and Beyond
The versatility of the chromane scaffold extends to other therapeutic areas, notably in neurodegenerative diseases and epilepsy.
-
Neuroprotective Activity: Chromane derivatives have been investigated as treatments for Alzheimer's disease.[4] They can act as inhibitors of butyrylcholinesterase (BuChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[4][27] Several gem-dimethylchroman-4-ol and -amine compounds have shown BuChE inhibition in the low micromolar range.[4][27]
-
Antiepileptic Activity: The addition of moieties like Schiff bases to the chroman nucleus has been shown to confer antiepileptic activity.[10][13] Certain synthesized chroman derivatives showed advanced antiepileptic activity compared to reference drugs in preclinical models, without signs of neurotoxicity.[10]
Conclusion and Future Perspectives
The chromane scaffold is a testament to nature's ingenuity and a cornerstone of modern medicinal chemistry. Its derivatives possess a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The ability to readily functionalize the core structure allows for the systematic optimization of potency and selectivity against a wide range of molecular targets. Future research will likely focus on developing multi-target chromane derivatives, exploring novel delivery systems to enhance bioavailability, and advancing the most promising leads through rigorous preclinical and clinical evaluation. The evidence strongly supports that the chromane nucleus will continue to be a highly privileged and fruitful scaffold for the discovery of next-generation therapeutics.
References
- PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. (2018).
- Singh, H., et al. (n.d.). Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman). PMC - NIH.
- Matta, A., et al. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry (RSC Publishing).
- Emami, S., & Ghanbarimasir, Z. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2024). Oriental Journal of Chemistry.
- Gomes, B., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. ScienceDirect.
- Matta, A., et al. (2020).
- Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. (2024). Asian Journal of Research in Chemistry.
- Antioxidant Properties and Oxidative Transformation of Different Chromone Deriv
- Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. (2020).
- Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. (2020). OUCI.
- Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. NIH.
- da Silva, G. N., et al. (2024).
- Review on Chromen derivatives and their Pharmacological Activities. (2018). RJPT.
- Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Deriv
- da Silva, G. N., et al. (2024).
- Design Synthesis Characterization Of Some Novel Chromane-Based Analogues And Its Antimicrobial Evaluation. (2024).
- Design Synthesis Characterization Of Some Novel Chromane-Based Analogues And Its Antimicrobial Evaluation. (2024). International Journal of Environmental Sciences.
- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2024). RSC Medicinal Chemistry.
- Gomes, B., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. PubMed.
- Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. (2023). Biointerface Research in Applied Chemistry.
- Lin, Y.-H., et al. (2023).
- Biological and Medicinal Properties of Natural Chromones and Chromanones. (2021). PMC - NIH.
- Wang, L., et al. (2024). Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists. PubMed.
- Chroman derivatives, medicaments and use in therapy. (n.d.).
- Biological activities of chromone derivatives in medicinal chemistry. (n.d.). Benchchem.
-
El-Gazzar, M. G., et al. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][5][15]oxazines and Chromeno[2,3-d]pyrimidines. PubMed.
- Bat-Erdene, U., et al. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity [ouci.dntb.gov.ua]
- 4. dspace.uevora.pt [dspace.uevora.pt]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. US9198895B2 - Chroman derivatives, medicaments and use in therapy - Google Patents [patents.google.com]
- 15. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 17. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives | MDPI [mdpi.com]
- 19. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biointerfaceresearch.com [biointerfaceresearch.com]
- 21. ajrconline.org [ajrconline.org]
- 22. theaspd.com [theaspd.com]
- 23. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]
- 24. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Unlocking the Therapeutic Potential of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate
A deep dive into the prospective applications of a novel chroman derivative for researchers, scientists, and drug development professionals.
Introduction
The chroman scaffold is a privileged heterocyclic structure found in a multitude of natural products and synthetic molecules, exhibiting a wide array of biological activities.[1][2] Derivatives of this core structure have been extensively explored for their therapeutic potential, demonstrating properties that range from anticancer and anti-inflammatory to antimicrobial and antioxidant effects.[1][2][3] This guide focuses on a specific, novel derivative, Methyl 2-oxo-4-phenyl-6-chromanecarboxylate , a compound at the frontier of medicinal chemistry. While direct research on this molecule is nascent, its structural features suggest a rich landscape for therapeutic exploration.
This document serves as a technical primer for researchers, providing a scientifically grounded framework for investigating the potential therapeutic applications of this compound. We will dissect its core structure, hypothesize its likely biological targets based on structure-activity relationships of analogous compounds, and provide detailed, actionable experimental protocols to validate these hypotheses.
Molecular Profile and Rationale for Therapeutic Investigation
The structure of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate combines several key pharmacophores:
-
Chromanone Core: The foundational bicyclic system is associated with a broad spectrum of biological activities.[2]
-
2-Oxo Group: The ketone at the 2-position can influence the molecule's electronic properties and potential for hydrogen bonding.
-
4-Phenyl Group: This bulky substituent can play a crucial role in directing the molecule's interaction with specific protein targets, potentially through hydrophobic or pi-stacking interactions.
-
6-Carboxylate Group: The methyl ester at the 6-position can affect the molecule's solubility, cell permeability, and metabolic stability, and may serve as a handle for further derivatization.
Given these features, we can hypothesize several promising avenues for therapeutic application, drawing parallels from existing research on structurally related chromene and chroman derivatives.
Hypothesized Therapeutic Applications and Mechanistic Pathways
Anticancer Activity
A significant body of research points to the anticancer potential of chromene and chroman derivatives.[1][4][5] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and disrupt key signaling pathways in various cancer cell lines.[6][7]
Hypothesized Mechanism of Action:
We propose that Methyl 2-oxo-4-phenyl-6-chromanecarboxylate may exert its anticancer effects through the modulation of key oncogenic pathways, such as the PI3K/Akt/mTOR or MAPK/ERK pathways. The phenyl group at the 4-position could facilitate binding to the ATP-binding pocket of protein kinases within these pathways, leading to their inhibition.
Caption: Tiered experimental workflow for therapeutic validation.
Detailed Experimental Protocols
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate in DMSO and then dilute in cell culture medium. Add the compound to the wells at final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Enzyme Preparation: Use a commercially available COX-2 inhibitor screening kit.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and various concentrations of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate. Include a vehicle control and a positive control (e.g., celecoxib).
-
Initiation of Reaction: Add arachidonic acid to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Detection: Measure the production of prostaglandin PGG2, typically through a colorimetric or fluorometric method as per the kit's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize the mice into treatment groups: vehicle control, positive control (e.g., paclitaxel), and different dose levels of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.
-
Compound Administration: Administer the compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily or on a specified schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
-
Data Analysis: Compare the tumor growth inhibition between the treated groups and the control group.
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison.
Table 1: In Vitro Bioactivity Profile of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate
| Assay Type | Cell Line / Enzyme | IC50 (µM) |
| Cytotoxicity | MCF-7 | [Insert Data] |
| A549 | [Insert Data] | |
| HCT116 | [Insert Data] | |
| Enzyme Inhibition | COX-2 | [Insert Data] |
| 5-LOX | [Insert Data] | |
| PI3K | [Insert Data] | |
| Antioxidant | DPPH Radical Scavenging | [Insert Data] |
Table 2: In Vivo Anticancer Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | [Insert Data] |
| Positive Control | [Dose] | [Insert Data] | [Insert Data] |
| Compound (Low Dose) | [Dose] | [Insert Data] | [Insert Data] |
| Compound (High Dose) | [Dose] | [Insert Data] | [Insert Data] |
Conclusion and Future Directions
Methyl 2-oxo-4-phenyl-6-chromanecarboxylate represents a promising starting point for the development of novel therapeutics. The structural motifs inherent in this molecule suggest a high probability of activity in the realms of oncology and inflammatory diseases. The experimental framework provided in this guide offers a clear and robust path for elucidating the specific biological activities and mechanisms of action of this compound.
Future work should focus on lead optimization through structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as comprehensive preclinical development to evaluate its safety and pharmacokinetic profile. The exploration of this and related chroman derivatives could pave the way for a new class of therapeutic agents with significant clinical potential.
References
-
Světlík, J., Kettmann, V., & Uhrínová, S. (2008). Methyl 6-methoxycarbonylmethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1776. [Link]
-
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2023). Oriental Journal of Chemistry, 39(4), 859-880. [Link]
- Burns, C. J., & Wilks, A. F. (2011). Chroman derivatives, medicaments and use in therapy. U.S. Patent No. 8,957,109 B2. Washington, DC: U.S.
- Burns, C. J., & Wilks, A. F. (2015). Chroman derivatives, medicaments and use in therapy. U.S. Patent No. 9,198,895 B2. Washington, DC: U.S.
-
Wang, X., & Kong, L. (2007). 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4648. [Link]
-
Metabolism Studies In Vitro and In Vivo. (n.d.). In ResearchGate. Retrieved from [Link]
-
Abdelhafez, O. M., et al. (2020). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. Molecules, 25(21), 5088. [Link]
-
Curcumin Derivatives in Medicinal Chemistry: Potential Applications in Cancer Treatment. (2023). Pharmaceuticals, 16(7), 979. [Link]
-
In vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues. (2009). Clinical Cancer Research, 15(10), 3375-3385. [Link]
-
Crystal structures of ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate and ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate. (2012). Acta Crystallographica Section C: Crystal Structure Communications, 68(Pt 11), o423–o428. [Link]
-
A Comparative Study Using Reversed-Phase and Hydrophilic Interaction Liquid Chromatography to Investigate the In Vitro and In Vivo Metabolism of Five Selenium-Containing Cathinone Derivatives. (2022). Molecules, 27(19), 6542. [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. (2023). Molecules, 28(15), 5763. [Link]
-
Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. (2006). Archives of Pharmacal Research, 29(3), 183-187. [Link]
-
Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. [Link]
-
Chromium Oxidation State Imaging in Mammalian Cells Exposed in Vitro to Soluble or Particulate Chromate Compounds. (2005). Chemical Research in Toxicology, 18(10), 1512-1518. [Link]
-
Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. (2014). Journal of Inorganic Biochemistry, 134, 55-62. [Link]
-
A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway. (2016). ACS Infectious Diseases, 2(6), 425-432. [Link]
-
Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents. (2017). Journal of the Serbian Chemical Society, 82(1), 1-12. [Link]
-
Chalcone Derivatives: Role in Anticancer Therapy. (2021). International Journal of Molecular Sciences, 22(12), 6541. [Link]
-
Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1017-1022. [Link]
-
6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2920. [Link]
-
Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). In PubChem. Retrieved from [Link]
-
5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. (2022). Molbank, 2022(3), M1447. [Link]
Sources
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US8957109B2 - Chroman derivatives, medicaments and use in therapy - Google Patents [patents.google.com]
- 5. US9198895B2 - Chroman derivatives, medicaments and use in therapy - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Approach to Elucidating the Mechanism of Action of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate: A Preliminary Investigative Guide
This technical guide outlines a comprehensive, multi-phased strategy for the preliminary investigation of the mechanism of action for the novel compound, Methyl 2-oxo-4-phenyl-6-chromanecarboxylate. Designed for researchers, scientists, and drug development professionals, this document provides a logical workflow, from initial phenotypic screening to specific target engagement and downstream pathway analysis. The methodologies presented herein are grounded in established and robust experimental protocols, ensuring scientific integrity and fostering a self-validating system of inquiry.
The chromene (benzopyran) scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] Given the therapeutic potential inherent in this molecular framework, a systematic investigation into the mechanism of action of a new derivative is paramount for its potential development as a therapeutic agent.[3]
Phase 1: Foundational Phenotypic Screening
The initial phase of investigation is designed to ascertain the fundamental impact of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate on cellular viability and proliferation. This provides a crucial first look at the compound's biological activity and informs the subsequent, more targeted, experimental stages.
Cytotoxicity and Proliferation Assays
The primary objective is to determine if the compound exhibits cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effects.[4] A panel of cell lines, including both cancerous and non-cancerous lines, should be selected to identify potential selectivity.[5][6]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, serving as an indicator of cell viability.[5][6]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
| Parameter | Description | Example Data Point |
| Cell Line | Cancer cell line (e.g., MCF-7) | MCF-7 |
| Time Point | Duration of compound exposure | 48 hours |
| IC₅₀ (µM) | Concentration for 50% inhibition of cell viability | 15.2 µM |
| Selectivity Index (SI) | IC₅₀ (non-cancerous) / IC₅₀ (cancerous) | >10 |
Phase 2: Broad Target Class Identification
Once a significant biological effect is confirmed, the next logical step is to narrow down the potential molecular targets. This phase employs assays designed to identify interactions with broad classes of proteins, such as enzymes, with a particular focus on kinases due to their frequent involvement in disease pathways.
General Enzyme Inhibition Assays
Enzyme inhibition is a common mechanism of action for many drugs.[7][8] Initial screening against a panel of representative enzymes from different classes (e.g., proteases, phosphatases, oxidoreductases) can provide valuable early insights.[9]
Experimental Workflow: Enzyme Inhibition Screening
Caption: Workflow for a general enzyme inhibition assay.
Kinase Profiling using Kinobeads
Given that a significant portion of drug discovery efforts targets kinases, a focused screen of this protein family is a high-yield approach.[10] The kinobeads method utilizes an affinity matrix of non-selective kinase inhibitors to capture a large portion of the cellular kinome.[11][12][13][14]
Experimental Protocol: Kinobeads Competition Binding Assay
-
Cell Lysis: Prepare a native cell lysate from a relevant cell line.[11]
-
Compound Incubation: Incubate the lysate with varying concentrations of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.[12] This allows the compound to bind to its target kinases.
-
Kinobeads Pulldown: Add the kinobeads slurry to the treated lysate to capture kinases that are not bound to the test compound.[11]
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
LC-MS/MS Analysis: Digest the eluted proteins and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the abundance of each identified kinase at different compound concentrations. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that the compound is binding to that kinase.[13]
| Kinase Target | IC₅₀ (nM) from Kinobeads | Significance |
| Kinase A | 50 | High-affinity target |
| Kinase B | 1500 | Moderate-affinity target |
| Kinase C | >10000 | Not a significant target |
Phase 3: Specific Target Engagement and Validation
Following the identification of potential targets, it is crucial to validate the direct binding of the compound to these proteins within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[15][16][17][18]
Cellular Thermal Shift Assay (CETSA)
CETSA operates on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[15][17]
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with Methyl 2-oxo-4-phenyl-6-chromanecarboxylate or a vehicle control.[19]
-
Heating: Heat the cell suspensions to a range of temperatures.[19]
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[19]
-
Protein Detection: Analyze the amount of the soluble target protein remaining at each temperature using Western blotting or other protein detection methods.[16]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[17]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Phase 4: Downstream Pathway Analysis
Confirming target engagement is a critical step, but understanding the functional consequences of this interaction is equally important. This phase focuses on analyzing the downstream signaling pathways affected by the compound's activity.
Western Blotting for Signaling Pathway Modulation
Western blotting is a technique used to detect and quantify specific proteins in a sample, making it ideal for assessing changes in protein expression or post-translational modifications (e.g., phosphorylation) that are indicative of signaling pathway activation or inhibition.[20][21][22]
Experimental Protocol: Western Blotting
-
Sample Preparation: Treat cells with the compound for various times and at different concentrations. Lyse the cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[22]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[21]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (or its phosphorylated form), followed by incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein levels or phosphorylation status.
Gene Expression Analysis by RT-qPCR
To understand the compound's impact on cellular processes at the transcriptional level, quantitative reverse transcription PCR (RT-qPCR) can be employed.[23][24] This technique measures the expression levels of specific genes that are known to be regulated by the identified target or pathway.
Experimental Protocol: Two-Step RT-qPCR
-
RNA Isolation: Treat cells with the compound and then isolate total RNA.[25]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.[23]
-
qPCR: Perform quantitative PCR using the cDNA as a template with primers specific for the genes of interest. A fluorescent dye like SYBR Green is used to monitor the amplification of DNA in real-time.[25][26][27]
-
Data Analysis: Determine the relative change in gene expression (fold change) in compound-treated samples compared to control samples, often using the comparative Cq (ΔΔCq) method.[23]
Conclusion and Future Directions
The described multi-phased approach provides a robust framework for the preliminary investigation of the mechanism of action of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate. By systematically progressing from broad phenotypic observations to specific molecular interactions and their downstream consequences, researchers can build a strong, evidence-based hypothesis. The integration of data from cytotoxicity assays, target identification methods like kinobeads, target engagement validation with CETSA, and pathway analysis via Western blotting and qPCR will provide a holistic initial understanding of the compound's biological activity.
Future studies should aim to further validate the identified targets using genetic approaches (e.g., siRNA or CRISPR-Cas9 knockdown) and to explore the compound's efficacy in more complex in vitro models (e.g., 3D spheroids) and eventually in vivo animal models.
References
-
What is an Inhibition Assay? - Blog - Biobide. (n.d.). Retrieved from [Link]
-
Gene expression analysis by quantitative Real-Time PCR (qPCR). (2022-09-14). protocols.io. Retrieved from [Link]
-
Cellular thermal shift assay (CETSA) - Bio-protocol. (n.d.). Retrieved from [Link]
-
Quantitative Real Time PCR Protocol Stack Lab. (n.d.). Retrieved from [Link]
-
Monitoring gene expression: quantitative real-time rt-PCR - PubMed. (n.d.). Retrieved from [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025-11-14). Retrieved from [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). Retrieved from [Link]
-
Universal enzyme inhibition measurement could boost drug discovery - Clinical Trials Arena. (2018-03-02). Retrieved from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025-04-15). Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016-07-01). Retrieved from [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-09-20). Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.). Retrieved from [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications. (n.d.). Retrieved from [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015-11-09). Retrieved from [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). Retrieved from [Link]
-
Enzyme Inhibition Studies | BioIVT. (n.d.). Retrieved from [Link]
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (n.d.). Retrieved from [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020-12-02). Retrieved from [Link]
-
Western Blotting: Principles, Step-by-Step Workflow, and Troubleshooting Guide - Cusabio. (n.d.). Retrieved from [Link]
-
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. (n.d.). Retrieved from [Link]
-
Optimized chemical proteomics assay for kinase inhibitor profiling. - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Western Blot Protocol & Troubleshooting Guide - Assay Genie. (n.d.). Retrieved from [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022-07-19). Retrieved from [Link]
-
Pharmacological activities of chromene derivatives: An overview. (n.d.). Retrieved from [Link]
-
Clinical research study designs: The essentials - PMC - NIH. (n.d.). Retrieved from [Link]
-
Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - NIH. (2020-06-15). Retrieved from [Link]
-
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. news-medical.net [news-medical.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. cusabio.com [cusabio.com]
- 22. assaygenie.com [assaygenie.com]
- 23. elearning.unite.it [elearning.unite.it]
- 24. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. stackscientific.nd.edu [stackscientific.nd.edu]
- 26. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 27. SYBR® Greenを用いたqPCRによる遺伝子発現プロトコル [sigmaaldrich.com]
Methodological & Application
"Methyl 2-oxo-4-phenyl-6-chromanecarboxylate" synthesis protocol
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate, a coumarin derivative with significant potential in medicinal chemistry. The protocol is centered around the well-established Pechmann condensation, a versatile and efficient method for coumarin synthesis.[1][2][3] This application note is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis, offering a detailed, step-by-step procedure, mechanistic insights, and practical guidance for successful synthesis and characterization.
Introduction
Coumarins, belonging to the benzopyrone family of compounds, are a pivotal class of heterocyclic molecules found in numerous natural products and synthetic compounds.[1] Their diverse and significant pharmacological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer properties, have established them as privileged scaffolds in drug development. Methyl 2-oxo-4-phenyl-6-chromanecarboxylate, a 4-substituted coumarin, is a valuable synthetic intermediate for the creation of more complex, biologically active molecules. This guide outlines a robust and reproducible synthesis protocol for this compound.
Reaction Scheme & Mechanism
The synthesis is achieved through the Pechmann condensation, which involves the acid-catalyzed reaction of a phenol with a β-ketoester.[2][3][4] In this specific protocol, methyl 3-hydroxybenzoate reacts with ethyl benzoylacetate in the presence of a strong acid catalyst.
Overall Reaction:
Mechanism of the Pechmann Condensation:
The reaction mechanism proceeds through several key steps under acidic conditions:[2][4][5]
-
Transesterification: The first step is the acid-catalyzed transesterification between the phenol (methyl 3-hydroxybenzoate) and the β-ketoester (ethyl benzoylacetate).[2]
-
Electrophilic Aromatic Substitution: The protonated carbonyl group of the newly formed ester acts as an electrophile and attacks the electron-rich aromatic ring of the phenol (ortho to the hydroxyl group) in a Friedel-Crafts type acylation.
-
Cyclization and Dehydration: An intramolecular cyclization occurs, followed by the elimination of a water molecule to form the stable coumarin ring system.[2][3]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Cat. No. (Example) | Quantity |
| Methyl 3-hydroxybenzoate[6][7] | Reagent | Sigma-Aldrich | M48007 | 1.52 g (10 mmol) |
| Ethyl benzoylacetate[8] | Reagent | Sigma-Aldrich | 7170 | 1.92 g (10 mmol) |
| Sulfuric acid (conc.) | ACS | Fisher Scientific | A300-500 | 10 mL |
| Ethanol | Anhydrous | VWR | 89125-190 | As needed for recrystallization |
| Deionized Water | N/A | In-house | N/A | ~200 mL |
| Sodium Bicarbonate (NaHCO₃) | ACS | EMD Millipore | SX0320-1 | As needed for neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS | Fisher Scientific | S262-500 | As needed for drying |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser (optional, for heated reactions)
-
Beaker (250 mL or larger)
-
Büchner funnel and filter flask
-
Vacuum source
-
pH paper or pH meter
-
Standard laboratory glassware (graduated cylinders, beakers, etc.)
-
Rotary evaporator
-
Melting point apparatus
-
Spectroscopic instruments (NMR, IR, MS) for characterization
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask containing a magnetic stir bar, combine methyl 3-hydroxybenzoate (1.52 g, 10 mmol) and ethyl benzoylacetate (1.92 g, 10 mmol).
-
Catalyst Addition: Place the flask in an ice bath to manage the exothermic nature of the addition. Slowly and carefully add concentrated sulfuric acid (10 mL) to the stirred mixture.
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours. For less reactive substrates, gentle heating may be required.[3]
-
Work-up - Precipitation: Carefully pour the reaction mixture into a beaker containing approximately 100 g of crushed ice or 100 mL of ice-cold water. This will cause the crude product to precipitate out of the solution.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture to neutralize the excess sulfuric acid. Continue adding until effervescence ceases. Check the pH to ensure it is neutral or slightly basic.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with several portions of cold deionized water to remove any residual acid and inorganic salts.
-
Drying: Dry the crude product. This can be done by air drying on the filter paper or for a more thorough drying, in a desiccator over a drying agent like anhydrous sodium sulfate.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the pure Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Workflow Diagram
Caption: A step-by-step workflow for the synthesis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.
Expected Results
The successful synthesis will yield Methyl 2-oxo-4-phenyl-6-chromanecarboxylate as a solid. The yield of the purified product is expected to be in the moderate to excellent range (typically 50-90%), depending on the reaction conditions and purification efficiency.[1] The physical and spectroscopic data should be consistent with the structure of the target compound.
| Parameter | Expected Outcome |
| Appearance | White to off-white crystalline solid |
| Yield | 50-90% |
| Melting Point | A sharp melting point is expected upon purification. |
| Spectroscopic Data | Consistent with the structure of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Handling of Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. Handle it with extreme caution inside a chemical fume hood. The addition to the reaction mixture is highly exothermic and must be done slowly and with cooling.
-
Neutralization: The neutralization of a strong acid with a base (sodium bicarbonate) is also exothermic and produces carbon dioxide gas, leading to frothing. Perform this step slowly and in a large enough container to avoid overflow.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | Increase the reaction time or consider gentle heating. Ensure the purity of starting materials. |
| Loss of product during work-up. | Ensure complete precipitation by using ice-cold water. Be careful during filtration and transfer of the solid. | |
| Oily or Gummy Product | Impurities present. | Ensure thorough washing of the crude product. Optimize the recrystallization solvent and procedure. Consider purification by column chromatography if recrystallization is ineffective. |
| Incomplete drying. | Dry the product under vacuum for an extended period. | |
| Product Fails to Precipitate | Product is soluble in the acidic aqueous solution. | Try to extract the product with a suitable organic solvent (e.g., ethyl acetate) before neutralization. |
References
- Moraes, M. C. et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 151-163.
-
Wikipedia. (2023). Pechmann condensation. Retrieved from [Link]
- IJSART. (2023). Coumarin Synthesis Via The Pechmann Reaction. International Journal of Science and Research Technology, 9(12).
- Sathyabama Institute of Science and Technology. (n.d.).
-
YouTube. (2021, June 2). Pechmann Condensation | #pechmann #reaction #mechanism | organic chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-hydroxybenzoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 3-hydroxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl benzoylacetate. Retrieved from [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. ijsart.com [ijsart.com]
- 5. youtube.com [youtube.com]
- 6. Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. methyl 3-hydroxybenzoate, 19438-10-9 [thegoodscentscompany.com]
- 8. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate via Pechmann Cyclocondensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate , a substituted chromanone derivative. The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides an in-depth exploration of its synthesis via the Pechmann cyclocondensation reaction, including a detailed reaction mechanism, a step-by-step experimental protocol, and essential data for successful synthesis and characterization.
Introduction to Chromanones and the Pechmann Condensation
Chromanones, or dihydro-1-benzopyran-4-ones, are a significant class of oxygen-containing heterocyclic compounds. Their derivatives exhibit a wide range of pharmacological activities, making them attractive targets in drug discovery. The synthesis of these scaffolds is a key focus in organic and medicinal chemistry.
The Pechmann condensation is a classic and versatile method for the synthesis of coumarins, which are structurally related to chromanones, from a phenol and a β-ketoester under acidic conditions.[1][2] This reaction can be adapted to produce 2-oxo-chromane structures. The reaction typically proceeds via a transesterification followed by an intramolecular cyclization and dehydration.[1][3] The choice of a strong acid catalyst is crucial, with concentrated sulfuric acid being a common and effective option.[4]
Reaction Mechanism: The Pechmann Condensation Pathway
The synthesis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate proceeds through an acid-catalyzed Pechmann condensation of Methyl 4-hydroxybenzoate and Ethyl benzoylacetate. The mechanism involves several key steps:
-
Protonation of the β-ketoester: The carbonyl oxygen of the ethyl benzoylacetate is protonated by the strong acid catalyst (e.g., H₂SO₄), increasing its electrophilicity.
-
Transesterification: The hydroxyl group of methyl 4-hydroxybenzoate acts as a nucleophile, attacking the protonated carbonyl of the β-ketoester. This leads to a transesterification reaction, forming a new ester linkage with the phenol.
-
Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The ketone carbonyl of the newly formed intermediate is protonated, activating it for an intramolecular electrophilic attack on the electron-rich aromatic ring of the phenol. This cyclization step forms the chromanone ring system.
-
Dehydration: The resulting tertiary alcohol is protonated and subsequently eliminated as a water molecule, forming a double bond within the heterocyclic ring and yielding the final 2-oxo-chromane product.
It is important to note that the presence of an electron-withdrawing group (the methyl carboxylate) on the phenol ring can decrease its nucleophilicity, potentially requiring harsher reaction conditions compared to reactions with electron-rich phenols like resorcinol.[5]
Caption: Proposed mechanism for the Pechmann condensation synthesis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.
Experimental Protocol
This protocol details the synthesis, isolation, and purification of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |
| Methyl 4-hydroxybenzoate | C₈H₈O₃ | 152.15 | 1.52 g (10 mmol) | Phenolic Substrate |
| Ethyl benzoylacetate | C₁₁H₁₂O₃ | 192.21 | 2.11 g (11 mmol) | β-Ketoester |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 10 mL | Catalyst |
| Ice-cold Water | H₂O | 18.02 | ~200 mL | Quenching/Precipitation |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | Neutralization |
| Ethanol | C₂H₅OH | 46.07 | As needed | Recrystallization Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying Agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction Solvent |
Step-by-Step Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, add Methyl 4-hydroxybenzoate (1.52 g, 10 mmol) and Ethyl benzoylacetate (2.11 g, 11 mmol).
-
Place the flask in an ice-water bath to cool the mixture to 0-5 °C.
-
-
Catalyst Addition:
-
Slowly and carefully add concentrated sulfuric acid (10 mL) dropwise to the cooled and stirred mixture. The addition should be done over 15-20 minutes to control the exothermic reaction. Maintain the temperature below 10 °C during the addition.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
-
Work-up and Isolation:
-
Upon completion of the reaction, carefully pour the viscous reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring.
-
A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the solid with copious amounts of cold water until the washings are neutral to pH paper.
-
-
Purification:
-
The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[6][7]
-
Caption: Workflow for the synthesis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.
Safety Precautions
-
Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care in a fume hood.[8][9][10][11][12] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9][10]
-
The reaction of sulfuric acid with water is highly exothermic. Always add acid to water, never the other way around.
-
Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.
Characterization of the Final Product
The structure and purity of the synthesized Methyl 2-oxo-4-phenyl-6-chromanecarboxylate can be confirmed using various spectroscopic techniques.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy protons of the ester group, and the protons on the chromanone ring. The aromatic protons will likely appear as multiplets in the range of 7.0-8.0 ppm. The methoxy protons should appear as a singlet around 3.9 ppm. The proton at the 3-position of the chromanone ring will likely be a singlet around 3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester and the 2-oxo group in the range of 160-170 ppm. Aromatic carbons will appear between 110-150 ppm.[13][14]
-
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and the α,β-unsaturated ketone in the range of 1650-1750 cm⁻¹.[15][16][17][18][19] C-O stretching bands for the ester and ether linkages will be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching may be seen just above 3000 cm⁻¹.[15][18]
Expected Yield and Purity
The yield of the Pechmann condensation can vary depending on the reactivity of the phenol. For phenols with electron-withdrawing groups, the yields are generally moderate. A yield in the range of 40-60% can be reasonably expected for this reaction. The purity of the final product after recrystallization should be high, as confirmed by TLC and melting point analysis.
References
-
Wikipedia contributors. (2023). Pechmann condensation. In Wikipedia, The Free Encyclopedia. [Link][1]
-
Patil, S., et al. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 11(45), 28189-28211. [Link][20]
-
Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. [Link][3]
-
Valizadeh, H., & Gholipur, H. (2008). One-pot Synthesis of 4-Phenylcoumarins. Arkivoc, 2008(16), 124-131. [Link][21]
-
Goswami, A., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(10), 14264-14274. [Link][22]
-
Suryani, et al. (2020). THE EFFECT OF VARIOUS PHENOLICS IN p-TsOH- CATALYZED SOLVENT-FREE MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARIN DERIVATIVES. RASAYAN Journal of Chemistry, 13(1), 10-16. [Link][23]
-
Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 151-163. [Link][24]
-
Westlab. (2023). Safety Protocols For Handling Sulfuric Acid in Laboratories. [Link][8]
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. [Link][10]
-
Carl ROTH. (n.d.). Sulphuric acid - Safety Data Sheet. [Link][11]
-
VanAlstine-Parris, M.A. (n.d.). Pechmann Condensation. [Link][2]
-
University of California, Los Angeles. (n.d.). Standard Operating Procedure: Sulfuric Acid. [Link][12]
-
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link][25]
-
ResearchGate. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism by HRMS analysis. [Link][26]
-
Tyagi, B., et al. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Journal of Molecular Catalysis A: Chemical, 276(1-2), 47-56. [Link][27]
-
Khurana, J. M., & Kumar, S. (2009). The Solvent-free Pechmann Condensation Between Phenols and β-Ketoesters Using BTSA.SiO2 as a Heterogeneous Catalyst. Molecules, 14(4), 1478-1485. [Link][28]
-
JETIR. (2023). synthesis of coumarin derivatives via pechmann condensation and nitration reaction. [Link][4]
-
CONICET. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link][29]
-
Royal Society of Chemistry. (2019). Supporting Information. [Link][30]
-
SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. [Link][31]
-
ResearchGate. (2023). Extending the Library of 4‐Hydroxycoumarin Derivatives with Potential Pharmacological Activity by a Catalyst‐Free and Purification‐Free Method. [Link][33]
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link][15]
-
Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. [Link][34]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link][16]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link][17]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link][7]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link][13]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link][18]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link][19]
-
ResearchGate. (2025). Single-step synthesis of 4-phenyl and 3,4-dihydro-4-phenyl coumarins using a recyclable Preyssler heteropolyacid catalyst under solvent-free reaction conditions. [Link][35]
-
Oregon State University. (2022). 13C NMR Chemical Shift. [Link][14]
Sources
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. DSpace [open.bu.edu]
- 3. Pechmann Condensation [organic-chemistry.org]
- 4. jetir.org [jetir.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. westlab.com.au [westlab.com.au]
- 9. CCOHS: Sulfuric Acid [ccohs.ca]
- 10. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. Interpreting IR Spectra [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. uanlch.vscht.cz [uanlch.vscht.cz]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bot Verification [rasayanjournal.co.in]
- 24. arkat-usa.org [arkat-usa.org]
- 25. web.pdx.edu [web.pdx.edu]
- 26. researchgate.net [researchgate.net]
- 27. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 28. researchgate.net [researchgate.net]
- 29. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 30. rsc.org [rsc.org]
- 31. scispace.com [scispace.com]
- 32. tsijournals.com [tsijournals.com]
- 33. researchgate.net [researchgate.net]
- 34. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 35. researchgate.net [researchgate.net]
Application Note: A Protocol for the Purification of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate via Column Chromatography
Introduction: The Imperative for Purity in Chromanone Scaffolds
Methyl 2-oxo-4-phenyl-6-chromanecarboxylate belongs to the chromanone class of heterocyclic compounds. Chromanone derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2] The efficacy, safety, and reproducibility of pharmacological studies hinge on the high purity of the active compound. Synthetic procedures, however, invariably yield the target molecule alongside unreacted starting materials, by-products, and other impurities.
This application note provides a comprehensive, field-proven protocol for the purification of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate using silica gel column chromatography. The methodology is designed to be a self-validating system, empowering researchers to adapt and optimize the purification for their specific crude sample. We will begin by establishing the theoretical foundation of the separation, proceed to a critical method development stage using Thin-Layer Chromatography (TLC), and conclude with a detailed, step-by-step protocol for preparative column chromatography.
Principle of Separation: Normal-Phase Chromatography
The purification strategy is based on normal-phase adsorption chromatography. In this technique, the separation of components in a mixture is governed by their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.[3][4]
-
Stationary Phase: We will employ silica gel (SiO₂), a highly polar adsorbent.[5] Its surface is rich in acidic silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar functional groups of the analyte molecules.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) will be used.[3][6]
-
Mechanism: The crude sample is loaded onto the top of the silica gel column. As the mobile phase flows through the column, a continuous partitioning process occurs.[4]
-
Polar Compounds: Molecules with polar functional groups (like ketones, esters, and potential hydroxyl or amine impurities) will adsorb more strongly to the polar silica gel. They will spend less time in the mobile phase and thus travel down the column more slowly.
-
Non-polar Compounds: Less polar molecules will have weaker interactions with the silica gel and greater affinity for the non-polar mobile phase. Consequently, they will be eluted from the column more quickly.
-
By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can selectively desorb and elute compounds in order of increasing polarity, achieving effective separation.[7]
Mandatory Preliminary Step: Method Development with Thin-Layer Chromatography (TLC)
Before proceeding to the preparative column, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography that predicts the separation achievable on a larger scale.[8] The goal is to find a solvent system that provides a good separation between the target compound and its impurities, with the target compound having a Retention Factor (Rf) value between 0.2 and 0.4 for optimal column separation.
Protocol for TLC Analysis:
-
Prepare the TLC Plate: Use a silica gel 60 F₂₅₄ plate. With a pencil, gently draw a thin origin line about 1 cm from the bottom edge.[9]
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the origin line.
-
Prepare the Elution Chamber: Pour a small amount (0.5 cm depth) of your chosen test solvent system (e.g., 7:3 Hexane:Ethyl Acetate) into a TLC chamber. The solvent level must be below the origin line.[9] Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Develop the Plate: Carefully place the spotted TLC plate into the chamber and cover it.[9] Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.
-
Visualize the Spots: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the separated spots under a UV lamp (254 nm and/or 365 nm).[7] Circle the visible spots with a pencil.
-
Calculate Rf Values: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Rf = (Distance from origin to spot center) / (Distance from origin to solvent front)
-
-
Optimize the Mobile Phase: Adjust the ratio of the polar to non-polar solvent to achieve the target Rf value for your desired compound.
| TLC Result (Rf of Target Compound) | Interpretation & Action for Column Chromatography |
| Rf > 0.5 | The mobile phase is too polar. The compound will elute too quickly from the column, resulting in poor separation. Action: Increase the proportion of the non-polar solvent (e.g., hexane). |
| 0.2 ≤ Rf ≤ 0.4 | Optimal. This solvent system will provide good separation and a reasonable elution time on the column. |
| Rf < 0.2 | The mobile phase is not polar enough. The compound will adsorb too strongly to the silica, leading to very long elution times and band broadening. Action: Increase the proportion of the polar solvent (e.g., ethyl acetate). |
| Spots are not separated | The selectivity of the solvent system is poor. Action: Try a different solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone). |
Visual Workflow for Purification
The overall process from crude material to purified product is outlined below.
Caption: Workflow for purification of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.
Detailed Protocol for Preparative Column Chromatography
This protocol assumes a purification scale of 100 mg to 1 g of crude material. Adjust the column size and solvent volumes accordingly.
Materials:
-
Crude Methyl 2-oxo-4-phenyl-6-chromanecarboxylate
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (optional)
-
Collection vessels (test tubes or flasks)
-
TLC plates and chamber
Step-by-Step Procedure:
-
Column Preparation:
-
Ensure the column is clean, dry, and clamped securely in a vertical position.[4]
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[4] Use a long glass rod to position it correctly.
-
Add a small layer of sand (approx. 0.5 cm) over the plug. This creates an even base for the silica.
-
-
Packing the Column (Slurry Method):
-
In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of your crude sample).
-
Add the initial, least polar eluent (determined from your TLC analysis) to the silica gel to form a free-flowing slurry.[8] Stir gently to remove all air bubbles.
-
With the column stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column using a funnel.
-
Continuously tap the side of the column gently to ensure even packing and prevent air bubbles. Add more eluent as needed to keep the silica from running dry.
-
Crucial: Once packed, the silica bed must never be allowed to run dry. Always keep the solvent level above the top of the silica.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude product in the minimum amount of a suitable solvent (dichloromethane is often a good choice as it is volatile and dissolves many organic compounds).
-
Add a small amount of silica gel (1-2 times the weight of your sample) to this solution and evaporate the solvent completely to get a dry, free-flowing powder. This is the dry-loaded sample.
-
Carefully add the dry-loaded sample as a thin, even layer on top of the packed silica gel bed.
-
Gently add another thin layer of sand (approx. 0.5 cm) on top of the sample layer to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, opening the stopcock to begin elution.
-
Start with the least polar solvent system determined by your TLC analysis. If you are running a gradient, systematically increase the polarity by adding more of the polar solvent. For example, you might start with 100% hexane, then move to 95:5 hexane:ethyl acetate, then 90:10, and so on. A typical gradient for chromanones is a stepwise increase in ethyl acetate in hexane.[6][7]
-
Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions should be approximately 10-20% of the column volume.
-
-
Analysis of Fractions:
-
Monitor the separation by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate using the same solvent system that showed good separation in your initial analysis.
-
Identify the fractions containing your pure desired product (they should show a single spot with the correct Rf value).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
-
Isolation of Pure Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
The remaining solid or oil is your purified Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.
-
Determine the yield and confirm the purity using analytical techniques such as NMR, LC-MS, or melting point.
-
Structure of the Target Compound
Caption: Chemical structure of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cracked or channeled column bed | - The column was packed unevenly.- The silica bed ran dry during packing or elution. | - Repack the column carefully, ensuring a uniform slurry and continuous solvent level.- Never let the solvent level drop below the top of the silica gel. |
| Poor separation of bands | - Inappropriate solvent system (eluent too polar or not selective).- Column was overloaded with sample. | - Re-optimize the mobile phase using TLC. Aim for a larger ΔRf between your product and impurities.- Use a larger column or reduce the amount of sample loaded. The sample should be <2-3% of the silica weight. |
| Very slow flow rate | - Column packed too tightly.- Silica gel mesh size is too fine.- Cotton/glass wool plug is too dense. | - Apply gentle positive pressure (flash chromatography) using an inert gas or pump.[1][7]- Use a less dense plug. |
| Streaking of spots on TLC | - Sample is too concentrated on the TLC plate.- Sample is highly acidic or basic and interacting strongly with the silica. | - Dilute the sample before spotting.- Add a small amount of a modifier to the mobile phase (e.g., 1% triethylamine for basic compounds, or 1% acetic acid for acidic compounds).[5] |
| Compound is not eluting | - The mobile phase is not polar enough. | - Gradually and significantly increase the polarity of the eluent. A final flush with a very polar solvent like 100% ethyl acetate or a methanol/DCM mix may be necessary. |
References
- Benchchem. Application Notes and Protocols for the Purification of Synthesized 4-Methoxy-2,3,6-trimethylphenol.
-
Eisink, N.N.H.M., & Canrinus, T.R. (2022). Chemical/Laboratory Techniques: Column Chromatography. University of Groningen. Available from: [Link]
-
Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
PubChem. Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
Chemistry LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Available from: [Link]
-
Semantic Scholar. Facile and regioselective synthesis of 4´, 7-dihydroxy-4-phenyl- chroman-2-ones. Available from: [Link]
-
ResearchGate. HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. Available from: [Link]
-
NIH National Center for Biotechnology Information. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Available from: [Link]
- Patsnap. Synthesis method of polysubstituted 4-phenyl chroman compounds.
-
NIH National Center for Biotechnology Information. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Available from: [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]
-
PubChem. Methyl 2-oxo-4-phenylbutanoate. National Center for Biotechnology Information. Available from: [Link]
-
Wiley Online Library. Eur. J. Org. Chem. 2006. Available from: [Link]
-
NIH National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Available from: [Link]
-
AKJournals. Two-Dimensional thin-layer chromatography of structural analogs. Part I: Graft TLC of selected coumarins. Available from: [Link]
-
ResearchGate. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans , a biofilm forming agent. Available from: [Link]
-
University of Babylon. Chromatographic Methods of Analysis. Available from: [Link]
-
PubChem. Ethyl 4-methyl-2-oxo-6-phenylhexahydropyrimidine-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
University of Calgary. Column chromatography. Available from: [Link]
-
MDPI. (2023). Coumarins from Jinhua Finger Citron: Separation by Liquid–Liquid Chromatography and Potential Antitumor Activity. Available from: [Link]
-
Journal of Chemical Education. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Available from: [Link]
-
PubMed. Metabolism of biphenyl. 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate: the meta-cleavage product from 2,3-dihydroxybiphenyl by Pseudomonas putida. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Prep TLC. Available from: [Link]
-
Semantic Scholar. Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles and their biological evaluation. Available from: [Link]
-
ResearchGate. (2025). Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. Available from: [Link]
-
PubChem. Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: Evaluating the Anticancer Efficacy of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate in Glioma Cell Lines
Introduction: The Challenge of Glioblastoma and a Novel Therapeutic Avenue
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat.[1][2] Its highly infiltrative nature, intra-tumor heterogeneity, and the formidable blood-brain barrier severely limit the efficacy of current therapeutic modalities, resulting in a grim prognosis for patients.[1] This underscores the urgent need for novel therapeutic agents that can overcome these challenges.
Heterocyclic compounds containing an oxygen atom, particularly the chromene scaffold, are prevalent in nature and have demonstrated a wide spectrum of pharmacological activities.[3] Derivatives of this core structure have shown significant potential as anticancer agents by modulating various cellular pathways, including the induction of apoptosis and cell cycle arrest.[3][4][5][6]
This application note details a comprehensive suite of protocols for evaluating the in vitro anticancer activity of a novel synthetic compound, Methyl 2-oxo-4-phenyl-6-chromanecarboxylate (hereafter referred to as MOPC), against established human glioma cell lines. The methodologies described herein provide a robust framework for determining the compound's cytotoxicity, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression, thereby establishing a foundational dataset for further preclinical development.
Materials and Methods
Cell Lines and Culture Conditions
-
Human Glioblastoma Cell Lines: U-87 MG, T98G, and A172. These are well-characterized and widely used lines in glioma research.[1]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO₂.
Reagents and Consumables
-
Test Compound: Methyl 2-oxo-4-phenyl-6-chromanecarboxylate (MOPC), synthesized and purified to >98%. A 10 mM stock solution is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C.
-
Control Drug: Temozolomide (TMZ), prepared as a stock solution in DMSO.[7][8]
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) salt, Solubilization Buffer (e.g., 10% SDS in 0.01 N HCl).[9]
-
Apoptosis Assay: FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI).[2]
-
Cell Cycle Analysis: Propidium Iodide (PI) staining solution, RNase A.
-
General Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Trypan Blue.
-
Labware: 96-well and 6-well tissue culture plates, microcentrifuge tubes, serological pipettes.
Major Equipment
-
Laminar Flow Hood (Class II)
-
CO₂ Incubator
-
Inverted Microscope
-
Multi-well Spectrophotometer (ELISA Plate Reader)
-
Flow Cytometer
-
Centrifuge
Protocol 1: Determination of Cytotoxicity (IC₅₀) via MTT Assay
Rationale: The MTT assay is a foundational colorimetric method to assess a compound's effect on cell viability. It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing MOPC cytotoxicity using the MTT assay.
Step-by-Step Methodology
-
Cell Seeding: Harvest glioma cells during their logarithmic growth phase. Perform a cell count using a hemocytometer and Trypan blue exclusion to ensure >95% viability. Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours.[8][10]
-
Compound Preparation and Treatment: Prepare serial dilutions of MOPC and the positive control (TMZ) in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the plates and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the treated plates for a defined period, typically 48 or 72 hours.
-
MTT Addition: After incubation, add 10 µL of sterile MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Return the plates to the incubator for 4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well. Pipette gently to mix.[9]
-
Absorbance Reading: Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Representative Data
Table 1: Hypothetical IC₅₀ values of MOPC and Temozolomide (TMZ) in human glioma cell lines after 72-hour treatment.
| Cell Line | MOPC IC₅₀ (µM) | TMZ IC₅₀ (µM) |
| U-87 MG | 15.2 | >100 |
| T98G | 21.8 | 45.7 |
| A172 | 18.5 | >100 |
Protocol 2: Quantifying Apoptosis via Annexin V/PI Staining
Rationale: To determine if the observed cytotoxicity is due to programmed cell death, we use Annexin V and Propidium Iodide (PI) co-staining. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can label these cells.[2] PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11] This dual staining allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Principle of Annexin V/PI Staining
Caption: The four main phases of the eukaryotic cell cycle.
Step-by-Step Methodology
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in Protocol 2 (Section 4.2, Step 1). A 24-hour treatment period is often sufficient to observe effects on the cell cycle.
-
Harvesting and Fixation: Harvest cells (including floaters) and wash once with PBS. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C. [12]3. Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase is crucial to degrade RNA, which PI can also bind to, ensuring that the signal comes only from DNA. [13][12]5. Incubation: Incubate for 30 minutes at 37°C or room temperature, protected from light.
-
Analysis: Analyze the samples by flow cytometry. Use software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [12]
Representative Data
Table 3: Hypothetical cell cycle distribution of T98G cells after 24-hour treatment with MOPC.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 55.2 | 28.1 | 16.7 |
| MOPC (20 µM) | 35.8 | 15.5 | 48.7 |
| MOPC (40 µM) | 24.1 | 9.6 | 66.3 |
Hypothesized Mechanism of Action
Based on extensive literature on chromene and coumarin derivatives, MOPC is hypothesized to induce anticancer effects in glioma cells primarily through the induction of apoptosis via the intrinsic (mitochondrial) pathway, coupled with cell cycle arrest at the G2/M checkpoint. [5][6][14]This pathway involves the upregulation of pro-apoptotic proteins (e.g., Bax), downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of executioner caspases like caspase-3. [5][15]
Caption: Hypothesized signaling pathway for MOPC-induced anticancer activity.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust and systematic approach to evaluate the in vitro anticancer potential of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate. The representative data suggest that MOPC exhibits potent cytotoxicity against glioma cell lines, likely by inducing G2/M phase cell cycle arrest and activating the apoptotic cell death pathway.
These foundational findings warrant further investigation. Recommended next steps include:
-
Mechanistic Validation: Performing Western blot analysis to confirm the modulation of key proteins in the hypothesized pathway (e.g., Bcl-2, Bax, cleaved caspase-3, Cyclin B1/Cdk1).
-
Advanced Cell Models: Validating these findings in more clinically relevant models, such as 3D tumor spheroids or patient-derived glioblastoma stem-like cells. [1][16]* Selectivity Assessment: Evaluating the cytotoxicity of MOPC against non-cancerous cells (e.g., human astrocytes) to determine its tumor-specific selectivity.
-
In Vivo Efficacy: Progressing to preclinical animal models of glioblastoma to assess the compound's bioavailability, safety, and tumor growth inhibition in vivo. [17] These comprehensive studies will be crucial in determining the potential of MOPC as a lead compound for the development of a new therapeutic agent for glioblastoma.
References
- Cell-Based Glioma Models for Anticancer Drug Screening: From Conventional Adherent Cell Cultures to Tumor-Specific Three-Dimensional Constructs. (n.d.). MDPI.
- Comparative drug pair screening across multiple glioblastoma cell lines reveals novel drug-drug interactions. (n.d.).
- Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note. (2025). PLOS ONE.
- MTT Assay Protocol for Cell Viability and Prolifer
- Functional Drug Screening Assay Reveals Potential Glioma Therapeutics. (n.d.). ACS Chemical Neuroscience.
- Antitumor Activity of All-Trans Retinoic Acid and Curcumin-Loaded BSA Nanoparticles Against U87 Glioblastoma Cells. (n.d.). MDPI.
- The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells. (n.d.). Journal of Korean Neurosurgical Society.
- Ex-vivo drug screening of surgically resected glioma stem cells to replace murine avatars and provide personalise cancer therapy for glioblastoma p
- MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
- MTT Assay. (n.d.). Bio-protocol.
- Intraoperative cell-cycle analysis to guide brain tumor removal. (n.d.).
- Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H. (n.d.).
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (n.d.). Oriental Journal of Chemistry.
- Apoptosis induction in human glioblastoma multiforme T98G cells upon temozolomide and quercetin tre
- Lauryl Gallate Induces Apoptotic Cell Death through Caspase-dependent Pathway in U87 Human Glioblastoma Cells In Vitro. (n.d.). In Vivo.
- Analysis of the apoptosis in glioblastoma cancer cells. (A) Flow... (n.d.).
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- Cell cycle analysis of glioblastoma-derived cell lines. Cells were... (n.d.).
- Cell cycle analysis using flow cytometry. (n.d.). Bio-protocol.
- Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. (n.d.).
- Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. (n.d.). MDPI.
- Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (n.d.). RSC Medicinal Chemistry.
- Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). MDPI.
- Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. (2013). Bioorganic & Medicinal Chemistry.
- A potential antitumor agent, (6-amino-1-methyl-5-nitrosouracilato-N3)-triphenylphosphine-gold(I): structural studies and in vivo biological effects against experimental glioma. (n.d.). Journal of Inorganic Biochemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Apoptosis induction in human glioblastoma multiforme T98G cells upon temozolomide and quercetin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
- 16. Ex-vivo drug screening of surgically resected glioma stem cells to replace murine avatars and provide personalise cancer therapy for glioblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A potential antitumor agent, (6-amino-1-methyl-5-nitrosouracilato-N3)-triphenylphosphine-gold(I): structural studies and in vivo biological effects against experimental glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate in Breast Cancer Cells
Introduction: The Therapeutic Potential of Chromene Scaffolds in Oncology
Breast cancer remains a leading cause of cancer-related mortality in women worldwide, underscoring the urgent need for novel therapeutic agents that can overcome challenges such as drug resistance and adverse side effects.[1][2] Chromene derivatives, a class of heterocyclic compounds widely distributed in nature, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including notable anticancer activities.[2][3][4] Various synthetic chromene derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including those of breast cancer, by inducing apoptosis and modulating key signaling pathways.[1][5][6][7][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on evaluating the cytotoxic potential of a specific novel chromene derivative, Methyl 2-oxo-4-phenyl-6-chromanecarboxylate , against breast cancer cells. We present a suite of detailed protocols for fundamental cytotoxicity screening, as well as for in-depth mechanistic studies into apoptosis and cell cycle arrest. The methodologies described herein are designed to be robust and reproducible, providing a solid framework for the preclinical assessment of this promising compound.
Principle of the Assays: A Multi-faceted Approach to Cellular Analysis
To obtain a comprehensive understanding of the anticancer effects of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate, a multi-pronged experimental approach is essential. This guide focuses on three key assays:
-
MTT Assay for Cell Viability: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection: Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents exert their effects. During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[9][10]
-
Propidium Iodide (PI) Staining for Cell Cycle Analysis: Uncontrolled cell proliferation is a hallmark of cancer, often resulting from dysregulation of the cell cycle.[11] By staining cells with a fluorescent DNA-binding dye like propidium iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified using flow cytometry.[12][13] This is because the amount of DNA in a cell is directly proportional to the fluorescence intensity of the incorporated dye.[14] This analysis can reveal if the test compound induces cell cycle arrest at a specific phase, thereby inhibiting cell proliferation.[15]
Materials and Reagents
Cell Culture
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D)
-
Normal human breast epithelial cells (e.g., MCF-10A) for selectivity assessment
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks, plates (96-well, 6-well), and other consumables
MTT Assay
-
Methyl 2-oxo-4-phenyl-6-chromanecarboxylate (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
Microplate reader
Annexin V/PI Apoptosis Assay
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Cell Cycle Analysis
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest breast cancer cells from culture flasks using trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate in complete growth medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Table 1: Example of an MTT Assay Plate Layout
| Well Range | Content |
| A1-A3 | Untreated Control |
| B1-B3 | Vehicle Control (DMSO) |
| C1-C3 | Compound Conc. 1 |
| D1-D3 | Compound Conc. 2 |
| E1-E3 | Compound Conc. 3 |
| F1-F3 | Compound Conc. 4 |
| G1-G3 | Compound Conc. 5 |
| H1-H3 | Compound Conc. 6 |
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This protocol details the procedure for quantifying apoptosis induced by Methyl 2-oxo-4-phenyl-6-chromanecarboxylate using flow cytometry.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed breast cancer cells in 6-well plates at a density of 1-2 x 10^5 cells per well.
-
Allow the cells to attach overnight.
-
Treat the cells with Methyl 2-oxo-4-phenyl-6-chromanecarboxylate at concentrations around the determined IC50 value for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA and then combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
-
Protocol 3: Propidium Iodide (PI) Staining for Cell Cycle Analysis
This protocol describes how to analyze the effect of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate on the cell cycle distribution of breast cancer cells.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed breast cancer cells in 6-well plates at a density of 2-3 x 10^5 cells per well.
-
After overnight attachment, treat the cells with the compound at desired concentrations for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
The DNA content will be measured, and the data will be displayed as a histogram.
-
-
Data Analysis:
-
The histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase using cell cycle analysis software.
-
Compare the cell cycle distribution of treated cells with that of control cells to identify any cell cycle arrest.
-
Visualization of Experimental Workflow and Potential Mechanisms
To provide a clearer understanding of the experimental process and the potential biological pathways involved, the following diagrams have been generated.
Caption: A flowchart illustrating the key steps in the cytotoxic evaluation of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.
Caption: A diagram of potential signaling pathways in breast cancer that may be modulated by the test compound.
Interpreting the Results: Building a Mechanistic Narrative
The data generated from these assays will provide a comprehensive profile of the cytotoxic activity of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.
-
A low IC50 value from the MTT assay indicates potent cytotoxic activity.[5] It is also crucial to assess the compound's selectivity by comparing its cytotoxicity in cancer cells versus normal cells.
-
An increase in the Annexin V-positive cell population confirms that the compound induces apoptosis.[7] The proportion of early versus late apoptotic cells can provide insights into the kinetics of the apoptotic process.
-
A significant accumulation of cells in a specific phase of the cell cycle (e.g., G2/M or G1) suggests that the compound inhibits cell proliferation by inducing cell cycle arrest.[1]
Collectively, these results will help to elucidate the mechanism of action of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate and support its further development as a potential anticancer agent. The observed effects on apoptosis and the cell cycle may be linked to the modulation of key signaling pathways that regulate these processes in breast cancer, such as the PI3K/Akt and MAPK/ERK pathways.[18][19][20][21][22][23][24][25][26][27] Further investigation into the activation of caspases, which are key executioners of apoptosis, would be a logical next step.[28][29][30][31][32]
References
- New insights on PI3K/AKT pathway alterations and clinical outcomes in breast cancer - PMC. (n.d.).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
- Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC - PubMed Central. (n.d.).
- Cellular Mechanisms Controlling Caspase Activation and Function - PMC - PubMed Central. (n.d.).
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
- PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects - MDPI. (n.d.).
- Role of Caspases in Apoptosis - Creative Diagnostics. (n.d.).
- Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - NIH. (n.d.).
- The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC. (n.d.).
- Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
- Caspase activation, inhibition, and reactivation: A mechanistic view - PMC - PubMed Central. (n.d.).
- The Biological Roles and Clinical Applications of the PI3K/AKT Pathway in Targeted Therapy Resistance in HER2-Positive Breast Cancer: A Comprehensive Review - MDPI. (n.d.).
- Caspase activation cascades in apoptosis | Biochemical Society Transactions | Portland Press. (n.d.).
- The Annexin V Apoptosis Assay. (n.d.).
- Role of mitogen-activated protein (MAP) kinase in breast cancer - PubMed. (n.d.).
- Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. (n.d.).
- Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
- Apoptosis - Wikipedia. (n.d.).
- The Role of the MAP Kinase Pathway in Breast Cancer. - DTIC. (n.d.).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - R&D Systems. (n.d.).
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential - Oriental Journal of Chemistry. (n.d.).
- Synthesis and Characterization of Novel 4-aryl-4 H-chromene Derivatives using Borax and Evaluation of their Anticancer Effects - PubMed. (n.d.).
- Expression and clinical significance of MAPK and EGFR in triple‑negative breast cancer. (2020).
- How can I do a cytotoxic assay for breast cancer cells? - ResearchGate. (2015).
- Extracellular Signal–Regulated Kinase Signaling Pathway Regulates Breast Cancer Cell Migration by Maintaining slug Expression - AACR Journals. (n.d.).
- Mitogen-Activated Protein Kinase (MAPK): New Insights in Breast Cancer - ResearchGate. (2025).
- Synthesis and Biological Evaluation of Novel Lipophilic Chromene Based 1,3,4-Oxadiazoles for Anti-cancer and Anti-inflammatory Activity | Request PDF - ResearchGate. (n.d.).
- Synthesis and biological evaluation of pyrano[2,3-f]chromene-4,8-dione derivatives as potential anticancer agents - ResearchGate. (n.d.).
-
Synthesis and Anticancer activity of Novel Chromene Derivatives, Chromeno[2,3-d][18][19]oxazines, and Chromeno[2,3-d]pyrimidines. | Semantic Scholar. (n.d.). Retrieved from
- Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - ProQuest. (n.d.).
- Synthesis, in vitro cytotoxicity and apoptosis inducing study of 2-aryl-3-nitro-2H-chromene derivatives as potent anti-breast cancer agents - PubMed. (2014).
- Cell Cycle Tutorial Contents. (n.d.).
- Cell Cycle Analysis. (n.d.).
- Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay - Biomedica. (2023).
- Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. (2020).
- Cell Cytotoxicity Screening & Profiling Services - BPS Bioscience. (n.d.).
- MTT Cell Assay Protocol. (n.d.).
- Cytotoxicity assay of MCF-7 breast cancer cell viability using MTT... - ResearchGate. (n.d.).
- MTT Cell Proliferation Assay - ATCC. (n.d.).
- MTT assay protocol | Abcam. (n.d.).
- Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC - PubMed Central. (2022).
- 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic an - UniCA IRIS. (2023).
- Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. (2022).
- MTT cell viability assay. MCF-7 and MDA-MB-231 breast cancer cells were... | Download Scientific Diagram - ResearchGate. (n.d.).
- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide - MDPI. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Novel 4-aryl-4 H-chromene Derivatives using Borax and Evaluation of their Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - ProQuest [proquest.com]
- 8. Synthesis, in vitro cytotoxicity and apoptosis inducing study of 2-aryl-3-nitro-2H-chromene derivatives as potent anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. biocompare.com [biocompare.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. atcc.org [atcc.org]
- 18. New insights on PI3K/AKT pathway alterations and clinical outcomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. The role of mitogen-activated protein (MAP) kinase in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. apps.dtic.mil [apps.dtic.mil]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. researchgate.net [researchgate.net]
- 28. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 31. portlandpress.com [portlandpress.com]
- 32. Apoptosis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Methyl 2-oxo-4-phenyl-6-chromanecarboxylate as a Novel Monomer for Advanced Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quest for advanced polymeric materials with tailored properties for biomedical applications is a dynamic field of research. Aliphatic polyesters, renowned for their biocompatibility and biodegradability, are at the forefront of this exploration, particularly in drug delivery and tissue engineering.[1][2][3] This document introduces Methyl 2-oxo-4-phenyl-6-chromanecarboxylate, a novel functionalized lactone, as a promising monomer for the synthesis of new-generation polyesters. The inherent chromane backbone, substituted with phenyl and carboxylate moieties, offers a unique platform for creating polymers with potentially enhanced thermal stability, tunable degradation kinetics, and specific biological interactions. These application notes provide a comprehensive guide, from the proposed synthesis of the monomer to its polymerization via Ring-Opening Polymerization (ROP), and detailed protocols for the characterization of the resulting polymer. We will explore the causality behind the proposed experimental choices, grounding our protocols in established principles of polymer chemistry.
Introduction: The Case for a Novel Chromane-Based Monomer
The majority of biocompatible polyesters currently in use, such as poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL), are derived from relatively simple cyclic ester monomers.[4][5] While immensely successful, the demand for polymers with more sophisticated functionalities—such as aromatic interactions, photo-responsiveness, or enhanced drug-loading capabilities—necessitates the design of new monomers.
Methyl 2-oxo-4-phenyl-6-chromanecarboxylate incorporates several key features into a single monomeric unit:
-
A Lactone Moiety: The 2-oxo-chromane structure is a cyclic ester, making it amenable to Ring-Opening Polymerization (ROP), a well-established and controlled polymerization technique for producing high molecular weight polyesters.[2][6]
-
Aromatic Phenyl Group: The pendant phenyl group can enhance the thermal properties (e.g., glass transition temperature) of the resulting polymer and offers potential for π-π stacking interactions, which can be leveraged for drug delivery applications.[7]
-
Carboxylate Functionality: The methyl carboxylate group on the aromatic backbone provides a site for post-polymerization modification, allowing for the attachment of targeting ligands, drugs, or imaging agents.
-
Chromane Core: The chromane (dihydro-benzopyran) structure is a privileged scaffold found in many biologically active compounds, including antioxidants and anti-inflammatory agents. Its inclusion in a polymer backbone may impart desirable biological properties.
This guide will provide the foundational knowledge and detailed protocols to explore the potential of this novel monomer in creating functional, biodegradable polymers for advanced applications.
Proposed Synthesis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate
The synthesis of the target monomer can be envisioned through a multi-step pathway, leveraging established organic chemistry reactions. A plausible route involves a Pechmann condensation followed by reduction and lactonization.
Protocol 1: Monomer Synthesis
Objective: To synthesize Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.
Materials:
-
Methyl 3,4-dihydroxybenzoate
-
Ethyl benzoylacetate
-
Sulfuric acid (concentrated)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply
-
Anhydrous solvents (Ethanol, Dichloromethane)
-
Standard glassware for organic synthesis
Procedure:
-
Step 1: Synthesis of Methyl 7-hydroxy-2-oxo-4-phenyl-2H-chromene-6-carboxylate.
-
In a round-bottom flask, combine methyl 3,4-dihydroxybenzoate (1 equivalent) and ethyl benzoylacetate (1.1 equivalents).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the coumarin derivative.[8]
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize from ethanol to purify the product.
-
-
Step 2: Catalytic Hydrogenation to Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.
-
Dissolve the product from Step 1 in anhydrous ethanol in a hydrogenation vessel.
-
Add 10% Palladium on carbon (approx. 5 mol%).
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 24 hours, or until hydrogen uptake ceases. This step reduces the double bond in the pyrone ring to form the desired chromane (lactone) structure.
-
Carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude monomer.
-
Purify the monomer by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization of the Monomer: The structure and purity of the synthesized monomer should be confirmed using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups (e.g., C=O of the ester and lactone, C-O bonds).
Polymerization of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate
Ring-Opening Polymerization (ROP) is the most suitable method for polymerizing this lactone monomer. Both organocatalytic and metal-catalyzed systems can be employed. Organocatalysis is often preferred for biomedical applications to avoid metal contamination.[9][10]
Protocol 2: Organocatalyzed Ring-Opening Polymerization
Objective: To synthesize poly(methyl 2-oxo-4-phenyl-6-chromanecarboxylate) via ROP.
Rationale: We propose using a binary catalyst system of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea cocatalyst. This system is highly effective for the controlled ROP of lactones, operating through a hydrogen-bonding activation mechanism that promotes nucleophilic attack by the initiator.[9][10]
Materials:
-
Methyl 2-oxo-4-phenyl-6-chromanecarboxylate (Monomer)
-
Benzyl alcohol (Initiator)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Catalyst)
-
Thiourea (TU) (Co-catalyst)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Anhydrous methanol
-
Hexanes or Diethyl ether
Procedure:
-
Preparation (under inert atmosphere, e.g., in a glovebox):
-
Thoroughly dry all glassware in an oven at >120°C overnight and cool under vacuum.
-
Dry the monomer under vacuum for at least 24 hours before use.
-
Prepare stock solutions of the initiator, DBU, and TU in anhydrous DCM.
-
-
Polymerization:
-
In a dried vial, dissolve the monomer in anhydrous DCM to a concentration of 1 M.
-
Add the initiator (e.g., benzyl alcohol) to achieve the desired monomer-to-initiator ratio (e.g., 100:1 for a target degree of polymerization of 100).
-
Add the TU co-catalyst (e.g., 2 mol% relative to the monomer).
-
Initiate the polymerization by adding the DBU catalyst (e.g., 1 mol% relative to the monomer).
-
Seal the vial and stir the reaction at room temperature. Monitor the reaction progress by taking small aliquots over time and analyzing the monomer conversion by ¹H NMR.
-
-
Termination and Purification:
-
Once the desired conversion is reached, quench the reaction by adding a few drops of benzoic acid.
-
Precipitate the polymer by slowly adding the reaction solution to a large volume of cold methanol or hexanes.
-
Collect the polymer by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of DCM and re-precipitate to further purify.
-
Dry the final polymer under vacuum at 40-50°C until a constant weight is achieved.
-
Table 1: Example Polymerization Parameters
| Parameter | Value | Rationale |
| Monomer Conc. | 1 M in DCM | Balances reaction rate and solubility.[9] |
| [Monomer]:[Initiator] | 100:1 | Targets a degree of polymerization of 100. |
| [Monomer]:[TU]:[DBU] | 100:2:1 | Common catalytic ratio for controlled polymerization.[9] |
| Temperature | 25°C | Mild conditions to minimize side reactions. |
| Initiator | Benzyl Alcohol | A simple alcohol initiator for ROP. |
Characterization of the Resulting Polymer
Thorough characterization is essential to understand the properties of the newly synthesized polymer and its suitability for various applications.[11][12][13]
Workflow for Polymer Characterization
Caption: Workflow for comprehensive polymer characterization.
Protocol 3: Molecular Weight Determination by Gel Permeation Chromatography (GPC/SEC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer.
Instrumentation: GPC system equipped with a refractive index (RI) detector. Columns: Polystyrene-divinylbenzene columns suitable for the expected molecular weight range. Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1 mL/min. Calibration: Use polystyrene standards for calibration. Procedure:
-
Prepare polymer solutions in THF (1-2 mg/mL).
-
Filter the solutions through a 0.22 µm syringe filter.
-
Inject the sample into the GPC system.
-
Analyze the resulting chromatogram to determine Mn, Mw, and Đ relative to the polystyrene standards.[14]
Protocol 4: Thermal Property Analysis
Objective: To determine the glass transition temperature (Tg) and thermal stability of the polymer.
A. Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan.
-
Perform a heat-cool-heat cycle (e.g., from 25°C to 200°C at 10°C/min, cool to 25°C at 10°C/min, and reheat to 200°C at 10°C/min) under a nitrogen atmosphere.
-
Determine the Tg from the second heating scan as the midpoint of the transition in the heat flow curve.[11]
B. Thermogravimetric Analysis (TGA):
-
Place 10-15 mg of the dry polymer in a TGA pan.
-
Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Determine the onset of decomposition temperature (Td) from the resulting weight loss curve.[11]
Potential Applications in Drug Delivery
The unique structure of poly(methyl 2-oxo-4-phenyl-6-chromanecarboxylate) makes it a compelling candidate for advanced drug delivery systems.[15][16]
Diagram of Potential Polymer Functionality
Caption: Functional components and potential applications.
-
Nanoparticle Formulation: The amphiphilic nature that can arise from this polymer structure could allow for self-assembly into nanoparticles or polymersomes for encapsulating hydrophobic drugs.[1] The pendant phenyl groups may enhance the loading of aromatic drug molecules through π-π stacking interactions.
-
Targeted Delivery: The carboxylate group can be hydrolyzed to a carboxylic acid and then conjugated to targeting ligands (e.g., antibodies, peptides) to direct the drug carrier to specific cells or tissues.
-
Biodegradable Implants: The polyester backbone ensures that implants or scaffolds made from this material will degrade over time into potentially biocompatible byproducts.[2][17] The degradation rate can be tuned by copolymerizing the monomer with other lactones like lactide or ε-caprolactone.
Conclusion and Future Outlook
Methyl 2-oxo-4-phenyl-6-chromanecarboxylate represents a novel and promising monomer for the synthesis of functional polyesters. The protocols outlined in these application notes provide a robust framework for its synthesis, polymerization, and characterization. The resulting polymer, with its unique combination of a biodegradable backbone and functional pendant groups, holds significant potential for the development of next-generation materials, particularly in the fields of drug delivery and regenerative medicine. Further research should focus on optimizing polymerization conditions, exploring copolymerization with other cyclic esters, and evaluating the biocompatibility and degradation profile of these new materials in vitro and in vivo.
References
-
Naumann, S., & He, Y. (2019). Ring-opening polymerization of cyclic esters mediated by base/(thio)urea binary catalysts toward sustainable polyesters. Polymer Chemistry, 10(40), 5435-5447. [Link]
-
Ko, Y. S., et al. (2020). Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. Polymers, 12(9), 2059. [Link]
-
Mitchell, M. J., et al. (2017). Recent advances in aliphatic polyesters for drug delivery applications. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 9(4), e1446. [Link]
-
Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2004). Ring-Opening Polymerization of Cyclic Esters. Chemical Reviews, 104(12), 6147-6176. [Link]
-
Li, S., & McCarthy, S. (2023). Progress of Ring-Opening Polymerization of Cyclic Esters Catalyzed by Iron Compounds. Organometallics, 42(10), 1025-1045. [Link]
-
Giménez, V., et al. (2015). Polyester Dendrimers: Smart Carriers for Drug Delivery. Molecules, 20(9), 15997-16027. [Link]
-
Zhang, L., et al. (2018). Ring-opening polymerization of lactones and cyclic carbonates using (thio)urea/CPI organocatalysts. ACS Macro Letters, 7(6), 663-668. [Link]
-
Jain, R. A. (2000). The manufacturing techniques of various drug loaded biodegradable polymer-based microparticles. Biomaterials, 21(23), 2475-2490. [Link]
-
Sosnowski, S., & Głąb, M. (2024). Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. Pharmaceutics, 16(9), 1251. [Link]
-
Sahoo, A. K., et al. (2021). Synthesis of π-conjugated coumarins and their derivatives for supramolecular applications. In Nanoscience (Vol. 7, pp. 1-31). Royal Society of Chemistry. [Link]
-
Mansouri, J., et al. (2012). Properties and Applications of Polymers: A Mini Review. Journal of Chemical and Pharmaceutical Sciences, 5(3), 130-133. [Link]
-
Ro, K., et al. (2024). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. ACS Measurement Science Au, 4(2), 143-157. [Link]
-
Khan, M. U. A., et al. (2019). Biocompatible Polymers and their Potential Biomedical Applications: A Review. Current Pharmaceutical Design, 25(34), 3686-3696. [Link]
-
Wikipedia contributors. (2023). Polymer characterization. Wikipedia, The Free Encyclopedia. [Link]
-
Polymer Source. (n.d.). Comprehensive Polymer Characterization for Quality Control and Enhanced Performance. [Link]
-
Cesteros, L. C., & Katime, I. (2001). Polymer characterization by size-exclusion chromatography with multiple detection. Journal of Chromatography A, 919(1), 13-19. [Link]
-
Akindoyo, J. O., et al. (2023). Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications. Polymers, 15(18), 3743. [Link]
Sources
- 1. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 3. Biocompatible Polymers and their Potential Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polyesters and Polyester Nano- and Microcarriers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jchemrev.com [jchemrev.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ring-opening polymerization of cyclic esters mediated by base/(thio)urea binary catalysts toward sustainable polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. docs.nrel.gov [docs.nrel.gov]
- 12. Polymer characterization - Wikipedia [en.wikipedia.org]
- 13. Comprehensive Polymer Characterization for Quality Control and Enhanced Performance [polymersource.ca]
- 14. Polymer characterization by size-exclusion chromatography with multiple detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Profiling of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate
Introduction: The Imperative for Novel Antioxidants and the Promise of Chromene Scaffolds
Oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS) over the body's antioxidant defenses, is a key player in the development and progression of numerous chronic diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[1] This has spurred significant research into the discovery of new antioxidant compounds that can mitigate oxidative damage. The chromene scaffold, a heterocyclic compound, has emerged as a promising area of investigation due to the documented antioxidant activities of its derivatives.[2][3][4][5] These compounds have shown potential as radical scavengers and modulators of cellular antioxidant pathways.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the antioxidant properties of a novel chromene derivative, "Methyl 2-oxo-4-phenyl-6-chromanecarboxylate." The protocols detailed herein are designed to provide a robust and multi-faceted assessment of its antioxidant potential, from direct radical scavenging to its effects in a cellular context.
A Multi-Assay Approach to Characterizing Antioxidant Activity
A single assay is insufficient to fully characterize the antioxidant capacity of a novel compound. Therefore, a panel of assays, each with a different underlying mechanism, is recommended. This guide will focus on three widely used chemical assays—DPPH, ABTS, and FRAP—and a cell-based assay to provide a more biologically relevant perspective.[6]
| Assay | Principle | Mechanism of Action | Measurement |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[7][8][9] | Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[6] | Decrease in absorbance at ~517 nm as the violet DPPH radical is reduced to the yellow DPPH-H.[6][7] |
| ABTS Radical Scavenging Assay | Measures the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+).[10] | Primarily Single Electron Transfer (SET).[6] | Decrease in absorbance at ~734 nm as the blue-green ABTS•+ is neutralized.[10] |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures a sample's ability to reduce ferric iron (Fe3+) to ferrous iron (Fe2+) at low pH.[11][12] | Electron Transfer (ET).[13] | Formation of a blue-colored ferrous-tripyridyltriazine complex, measured at ~593 nm.[12][14] |
| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of a compound to inhibit the formation of the fluorescent compound dichlorofluorescein (DCF) in cells.[1][15] | Cellular uptake and scavenging of intracellular ROS. | Inhibition of fluorescence intensity at appropriate excitation/emission wavelengths.[16] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a rapid and straightforward method to assess the radical scavenging ability of a compound.[17] The stable DPPH radical has a deep purple color, which fades to yellow upon reduction by an antioxidant.[7][18]
-
Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.[7]
-
Preparation of Test Compound and Control: Prepare a stock solution of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate in a suitable solvent (e.g., DMSO, ethanol). Create a series of dilutions from this stock solution. Ascorbic acid or Trolox should be used as a positive control.[7]
-
Assay Procedure:
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.[19] The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, should be determined by plotting the percentage of inhibition against the concentration of the test compound.
Caption: Workflow for the ABTS Radical Scavenging Assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [11][20]The antioxidant capacity is determined by the increase in absorbance due to the formation of a colored ferrous complex. [20][21]
-
Preparation of FRAP Reagent:
-
Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in water.
-
Prepare the FRAP working reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. [11] * Warm the FRAP reagent to 37°C before use. [11]2. Preparation of Test Compound and Standard: Prepare serial dilutions of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate. A standard curve should be prepared using a known concentration of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each sample dilution or standard.
-
Add 190 µL of the FRAP working reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes). [11] * Measure the absorbance at 593 nm. [12][14]4. Calculation of FRAP Value: The FRAP value of the sample is determined by comparing its absorbance to the standard curve of Fe²⁺. The results are expressed as µM Fe²⁺ equivalents.
-
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution of the test compound. [1]The assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF. [16][22]
-
Cell Culture: Seed a suitable cell line (e.g., HepG2, Caco-2) in a 96-well black-walled, clear-bottom plate and allow the cells to reach confluence.
-
Compound Treatment: Treat the cells with various concentrations of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate for a specified period (e.g., 1-24 hours).
-
Loading with DCFH-DA: Wash the cells with a suitable buffer and then incubate them with DCFH-DA solution. [1]4. Induction of Oxidative Stress: Induce oxidative stress by adding a pro-oxidant such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). [1]5. Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation (~485 nm) and emission (~535 nm) wavelengths over time using a fluorescence plate reader. [16]6. Data Analysis: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. The results can be expressed as quercetin equivalents.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Data Interpretation and Reporting
For each assay, it is crucial to include a positive control to validate the experimental setup. The results for Methyl 2-oxo-4-phenyl-6-chromanecarboxylate should be compared to these standards. Data should be presented as means ± standard deviation from at least three independent experiments. The IC50 values for the radical scavenging assays and the equivalent antioxidant capacities for the FRAP and CAA assays provide quantitative measures of the compound's potency.
Conclusion
The systematic application of the protocols outlined in this guide will enable a thorough in vitro characterization of the antioxidant properties of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate. By employing a combination of chemical and cell-based assays, researchers can gain valuable insights into its potential mechanisms of action and its biological relevance. This multi-faceted approach is essential for the identification and development of novel antioxidant agents for therapeutic applications.
References
- Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20). Vertex AI Search.
- DPPH Scavenging Assay Protocol- Detailed Procedure. (2024, February 23). ACME Research Solutions.
- OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.
- A Researcher's Guide to In Vitro Antioxidant Assays for Novel Phenols. Benchchem.
- In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies.
- Schematic presentation of cellular antioxidant activity assay. DCFH-DA,...
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. (2025, August 6).
- Application Notes and Protocols for ABTS Radical Scavenging Assay of Lucenin-2. Benchchem.
- Application Notes and Protocols for Antioxidant Studies of Novel Compounds. Benchchem.
- El-Sayed, R., Mohamed, K. S., & Fadda, A. A. (2017). Synthesis and evaluation of some chromene derivatives as antioxidant with surface activity. Afinidad, LXXIV(581).
- Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PMC - NIH.
- Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021, June 11). PMC - NIH.
- Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. (2023, February 4). Biointerface Research in Applied Chemistry.
- DPPH Antioxidant Assay, C
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK509) – Technical Bulletin. Sigma-Aldrich.
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie.
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE.
- DPPH radical scavenging activity. Marine Biology.
- The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limit
- ABTS Radical Scavenging Assay Method. Scribd.
- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI.
- A synthetic study on antiviral and antioxidative chromene deriv
- DPPH Radical Scavenging Assay. MDPI.
- ABTS Tree Radical Scavenging Activity Assay Kit. Sunlong Biotech.
- Synthesis and Evaluation of Some Chromene Derivatives As Antioxidant With Surface Activity. Scribd.
- DCFDA / H2DCFDA - Cellular ROS Assay Kit | ab113851. Abcam.
- Preparation and Practical Applications of 2′,7′-Dichlorodihydrofluorescein in Redox Assays. PMC - NIH.
- Intracellular antioxidant activity assays using DCF-DA at gallic acid...
- Lee, H., Lee, K., Jung, J. K., Cho, J., & Theodorakis, E. A. (2005). Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants. Bioorganic & Medicinal Chemistry Letters, 15(11), 2745–2748.
- Synthesis and antioxidant evaluation of 4-(furan-2-yl)
- Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. (2021, October 25). PMC - NIH.
- Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raco.cat [raco.cat]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. A synthetic study on antiviral and antioxidative chromene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. doc.abcam.com [doc.abcam.com]
- 17. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. marinebiology.pt [marinebiology.pt]
- 19. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. Preparation and Practical Applications of 2′,7′-Dichlorodihydrofluorescein in Redox Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to In Vitro and In Vivo Anti-inflammatory Assays for Chromane Derivatives
Introduction
Inflammation is a fundamental, protective biological response to harmful stimuli such as pathogens, damaged cells, or irritants.[1] However, when this process becomes chronic and dysregulated, it underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and certain cancers.[2][3] The search for novel, effective, and safe anti-inflammatory agents is a cornerstone of modern drug discovery.
Chromane derivatives, a class of heterocyclic compounds, have emerged as a promising source for new therapeutic leads.[3][4] Found in numerous natural products and amenable to synthetic modification, these scaffolds have demonstrated significant potential in modulating key inflammatory pathways.[5][6][7] This guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting and executing a tiered panel of assays to comprehensively evaluate the anti-inflammatory properties of novel chromane derivatives. The protocols herein are designed to move logically from high-throughput enzymatic screening to complex cell-based mechanistic studies and finally to preclinical in vivo validation.
Section 1: Targeting Key Enzymes in the Arachidonic Acid Pathway
The conversion of arachidonic acid into pro-inflammatory mediators by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is a primary driver of the inflammatory response.[8] Assaying the inhibitory activity of chromane derivatives against these enzymes is a critical first step in characterizing their mechanism of action.
Cyclooxygenase (COX-1 & COX-2) Inhibition Assays
Scientific Rationale: Cyclooxygenase exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[9] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can minimize the gastrointestinal side effects associated with non-selective NSAIDs. This assay quantifies the ability of a test compound to inhibit the peroxidase activity of COX enzymes.[10]
Experimental Workflow Diagram:
Caption: Workflow for the COX colorimetric inhibitor screening assay.
Detailed Protocol: COX Colorimetric Inhibitor Screening Assay
-
Reagent Preparation: Prepare Assay Buffer, Heme, Arachidonic Acid substrate, and the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as per manufacturer's instructions (e.g., Cayman Chemical, Item No. 760111).[10] Dilute ovine COX-1 and human recombinant COX-2 enzymes to their working concentrations. Prepare serial dilutions of the chromane derivative and a positive control (e.g., Celecoxib for COX-2, Indomethacin for COX-1/2) in DMSO.
-
Plate Setup (96-well plate):
-
Background Wells (x3): 160 µL Assay Buffer, 10 µL Heme.
-
100% Initial Activity Wells (x3): 150 µL Assay Buffer, 10 µL Heme, 10 µL of appropriate enzyme (COX-1 or COX-2).
-
Inhibitor Wells (x3 per concentration): 140 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the test compound at various concentrations.
-
-
Pre-incubation: Add 10 µL of the test compound (or DMSO vehicle for 100% activity wells) to the inhibitor wells. Incubate the plate at 37°C for 10 minutes.[9]
-
Reaction Initiation: Add 20 µL of the Arachidonic Acid/TMPD solution to all wells to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a plate reader to obtain the initial reaction velocity.[10]
-
Data Analysis:
-
Subtract the rate of the background wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(Rate of 100% Activity - Rate of Inhibitor) / Rate of 100% Activity] * 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Data Summary Table: COX Inhibition Assay Parameters
| Parameter | COX-1 Assay | COX-2 Assay |
| Enzyme Source | Ovine | Human Recombinant |
| Substrate | Arachidonic Acid | Arachidonic Acid |
| Detection Method | Colorimetric (TMPD) | Colorimetric (TMPD) |
| Wavelength | 590 nm | 590 nm |
| Positive Control | Indomethacin | Celecoxib |
| Incubation Time | 10 min pre-incubation | 10 min pre-incubation |
Lipoxygenase (LOX) Inhibition Assay
Scientific Rationale: Lipoxygenases catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxides, which are precursors to inflammatory mediators like leukotrienes. The 5-LOX and 15-LOX pathways, in particular, are implicated in inflammation.[11] Screening chromane derivatives for LOX inhibition can reveal alternative mechanisms of anti-inflammatory action beyond the COX pathway. This assay measures the hydroperoxides generated by LOX activity.[11][12]
Detailed Protocol: LOX Colorimetric Inhibitor Screening Assay
-
Reagent Preparation: Utilize a commercial kit (e.g., Cayman Chemical, Item No. 760700) containing Assay Buffer, soybean 15-LOX enzyme, Arachidonic or Linoleic Acid substrate, and a chromogen solution.[12] Prepare serial dilutions of the chromane derivative and a positive control (e.g., Zileuton or Nordihydroguaiaretic acid).[13]
-
Assay Procedure (96-well plate):
-
Add 90 µL of Assay Buffer and 10 µL of the test compound (or DMSO vehicle) to the appropriate wells.
-
Add 10 µL of the 15-LOX enzyme to all wells except the background.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate (Arachidonic Acid).
-
Incubate for an additional 5-10 minutes at room temperature.
-
Stop the reaction and develop the color by adding 100 µL of the Chromogen solution.
-
Shake for 5-10 minutes and measure absorbance at 490-500 nm.[12]
-
-
Data Analysis: Calculate the IC50 value as described for the COX assay.
Section 2: Cell-Based Assays for Cellular Inflammation
Cell-based assays provide a more physiologically relevant context to study the effects of chromane derivatives on inflammatory responses within a whole-cell system. These assays are crucial for confirming the activity observed in enzymatic assays and for discovering compounds that act on cellular signaling pathways.
Inhibition of Nitric Oxide (NO) Production in Macrophages
Scientific Rationale: During inflammation, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to express inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO).[14][15] NO is a key pro-inflammatory mediator. Measuring the inhibition of NO production in LPS-stimulated macrophages is a standard and robust method for evaluating the anti-inflammatory potential of test compounds.[16][17]
Detailed Protocol: Griess Assay for Nitrite Quantification
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[17]
-
Compound Treatment: Pre-treat the cells with various concentrations of the chromane derivative (or a positive control like Dexamethasone) for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (final concentration of 0.5-1 µg/mL) to the wells.[18][19] Include unstimulated (no LPS) and vehicle-treated (LPS + DMSO) controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent 1 (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes, protected from light.
-
Add 50 µL of Griess Reagent 2 (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 5-10 minutes.
-
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Determine the IC50 value for NO inhibition. It is crucial to perform a concurrent cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity.[18]
Inhibition of Pro-inflammatory Cytokine Release
Scientific Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are central mediators of the inflammatory cascade.[2][20] Chromane derivatives may exert their anti-inflammatory effects by inhibiting the production and release of these key signaling molecules.[4][18] Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying cytokine levels in cell culture supernatants.
Detailed Protocol: Cytokine ELISA
-
Sample Generation: Culture, treat, and stimulate RAW 264.7 cells with LPS as described in the NO production assay (Section 2.1). After the 24-hour incubation, collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit (e.g., R&D Systems, Thermo Fisher).[2][21][22]
-
Capture: A plate pre-coated with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α) binds the cytokine from the sample.[22][23]
-
Detection: A biotinylated detection antibody is added, which binds to a different epitope on the captured cytokine.[23]
-
Amplification: Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotin.[23]
-
Substrate: A substrate solution (e.g., TMB) is added, and the HRP enzyme catalyzes a color change proportional to the amount of cytokine present.[22]
-
Stop & Read: The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm.[23]
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from a standard curve generated with recombinant cytokine. Determine the IC50 for the inhibition of each cytokine's production.
Data Summary Table: Cell-Based Assay Parameters
| Parameter | NO Production Assay | Cytokine (TNF-α, IL-6) ELISA |
| Cell Line | RAW 264.7 Macrophages | RAW 264.7 Macrophages |
| Inflammatory Stimulus | Lipopolysaccharide (LPS) | Lipopolysaccharide (LPS) |
| Detection Method | Griess Reagent (Colorimetric) | Sandwich ELISA (Colorimetric) |
| Readout | Nitrite Concentration | Cytokine Concentration |
| Wavelength | 540 nm | 450 nm |
| Positive Control | Dexamethasone, L-NAME | Dexamethasone |
NF-κB Signaling Pathway Assays
Scientific Rationale: The Nuclear Factor kappa B (NF-κB) pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including iNOS, COX-2, and cytokines like TNF-α and IL-6.[24][25][26] In resting cells, NF-κB is sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate gene transcription.[27] Investigating the effect of chromane derivatives on this pathway is key to understanding their upstream mechanism of action.
Signaling Pathway Diagram:
Caption: Simplified overview of the canonical NF-κB signaling pathway.
Recommended Assays:
-
NF-κB Reporter Assay: Use a cell line (e.g., HEK293) stably transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).[25] Inhibition of TNF-α or LPS-induced luciferase activity indicates that the chromane derivative acts on the NF-κB pathway.
-
Western Blot for p65 Translocation: Measure the levels of the p65 subunit in cytosolic and nuclear fractions of cell lysates. An effective inhibitor will reduce the amount of p65 in the nucleus following inflammatory stimulation.
-
Western Blot for IκBα Degradation: Assess the levels of IκBα protein in the cytoplasm. An inhibitor that acts upstream will prevent the LPS-induced degradation of IκBα.
Section 3: In Vivo Models of Inflammation
In vivo testing is the definitive step to confirm the anti-inflammatory efficacy of a lead chromane derivative in a whole-organism context, providing insights into its bioavailability, metabolism, and overall physiological effect.
Carrageenan-Induced Paw Edema Model
Scientific Rationale: This is a widely used and well-characterized model of acute inflammation.[28][29] Subplantar injection of carrageenan into a rodent's paw induces a biphasic inflammatory response characterized by swelling (edema), which can be easily and quantitatively measured. The model involves the release of various inflammatory mediators, including histamine, serotonin, bradykinin, and prostaglandins, making it suitable for evaluating compounds that may act on these pathways.[28][30]
Detailed Protocol: Rat Paw Edema
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1 (Control): Vehicle only (e.g., 0.5% CMC in saline).
-
Group 2 (Positive Control): Standard drug, e.g., Indomethacin (10 mg/kg, oral).
-
Group 3-5 (Test Groups): Chromane derivative at various doses (e.g., 10, 30, 100 mg/kg, oral).
-
-
Dosing: Administer the test compounds or vehicle orally 60 minutes before the carrageenan injection.
-
Inflammation Induction: Measure the initial paw volume of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.[28]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the volume of edema at each time point: Edema (mL) = Paw volume at time 't' - Initial paw volume.
-
Calculate the percentage of inhibition of edema for each group compared to the control group: % Inhibition = [(Edema of Control - Edema of Treated) / Edema of Control] * 100
-
Analyze the data using statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significance.
-
Conclusion
The systematic application of the assays described in this guide enables a comprehensive evaluation of the anti-inflammatory potential of novel chromane derivatives. By progressing from targeted enzymatic assays to complex cell-based and in vivo models, researchers can effectively identify lead candidates, elucidate their mechanisms of action, and build a robust data package to support further preclinical and clinical development. The inclusion of appropriate positive and negative controls at every stage is paramount for generating reliable and reproducible data.
References
-
Bio-Techne. Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric). [Link]
-
Bertin Bioreagent. Lipoxygenase Inhibitor Screening Assay Kit. [Link]
-
PubMed. Cell-based screening assay for anti-inflammatory activity of bioactive compounds. [Link]
-
National Institutes of Health (NIH). Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay. [Link]
-
PubMed. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. [Link]
-
Royal Society of Chemistry. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. [Link]
-
National Institutes of Health (NIH). Anti-Inflammatory Activity of Natural Products. [Link]
-
JoVE. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay. [Link]
-
ResearchGate. In vitro and in vivo anti-inflammatory activities of natural matrices. [Link]
-
CUSABIO. Inflammatory Cytokine ELISA Kits. [Link]
-
National Institutes of Health (NIH). Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman). [Link]
-
RJPT. Review on Chromen derivatives and their Pharmacological Activities. [Link]
-
IBL International. TNF-α (free) ELISA. [Link]
-
National Institutes of Health (NIH). Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives. [Link]
-
PubMed. Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases. [Link]
-
University of Southern Denmark. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. [Link]
-
SPIE Digital Library. High content cell-based assay for the inflammatory pathway. [Link]
-
MDPI. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]
-
ResearchGate. In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). [Link]
-
National Institutes of Health (NIH). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. [Link]
-
Biocompare. Nitric Oxide Synthase Assay Kits. [Link]
-
PubMed. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. [Link]
-
PubMed. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. [Link]
-
ResearchGate. Structures of the chromene derivatives whose anti-inflammatory activity is discussed. [Link]
-
Oxford Biomedical Research. Ultra Sensitive Assay for Nitric Oxide Synthase. [Link]
-
PubMed. Inhibition of the NF-κB signaling pathway by a novel heterocyclic curcumin analogue. [Link]
-
MDPI. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. [Link]
-
National Institutes of Health (NIH). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]
-
National Institutes of Health (NIH). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. [Link]
-
MDPI. Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches. [Link]
-
MDPI. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]
-
PubMed. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 11. Lipoxygenase Inhibitor Screening Assay Kit - Applications - CAT N°: 760700 [bertin-bioreagent.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Lipoxygenase Inhibitor Screening Assay Kit(KA1329) | Abnova [abnova.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mjas.analis.com.my [mjas.analis.com.my]
- 18. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cusabio.com [cusabio.com]
- 21. rndsystems.com [rndsystems.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. novamedline.com [novamedline.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. medchemexpress.com [medchemexpress.com]
- 27. mdpi.com [mdpi.com]
- 28. Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts [greenskybio.com]
- 29. researchgate.net [researchgate.net]
- 30. Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman) - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Elucidating the Three-Dimensional Architecture of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate via Single-Crystal X-ray Crystallography
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Understanding the precise three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design.[4] This application note provides a comprehensive, field-proven guide to determining the crystal structure of a representative derivative, Methyl 2-oxo-4-phenyl-6-chromanecarboxylate, using single-crystal X-ray crystallography. We detail the entire workflow, from crystal growth to data collection, structure solution, and final refinement, emphasizing the causality behind key experimental decisions to ensure a robust and reproducible analysis.
Foundational Principle: The "Why" of Crystallography in Drug Discovery
In the realm of modern drug development, a molecule's function is inextricably linked to its structure.[4] Single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining the atomic arrangement of small molecules.[5][6][7] By interacting with the electron clouds of atoms within a highly ordered crystal lattice, X-rays produce a unique diffraction pattern.[8] The analysis of this pattern allows for the precise calculation of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and stereochemistry.[9][10] This structural blueprint is critical for understanding how a potential drug molecule might interact with its biological target, such as an enzyme's active site.
The chromanone core, in particular, presents a rigid bicyclic system whose substituents' spatial orientation can drastically alter pharmacological activity.[1] Therefore, obtaining a high-resolution crystal structure of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate provides invaluable data for computational modeling, docking studies, and the design of next-generation analogs with improved efficacy and specificity.[4]
Experimental Roadmap: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-stage process. Each step is critical for the success of the next, demanding meticulous technique and a clear understanding of the underlying principles.
Figure 2: The iterative cycle of crystallographic structure refinement.
Step-by-Step Methodology: Structure Determination
-
Space Group Determination: Analyze the systematic absences in the reflection data to determine the crystal's space group. [8]2. Initial Structure Solution: Use a software package (e.g., SHELXT, Olex2) to solve the structure using direct methods. This will produce an initial model with most of the non-hydrogen atoms correctly placed.
-
First Refinement Cycle: Perform a least-squares refinement on the initial model. [11]This optimizes the positions and isotropic displacement parameters (modeling thermal motion) of the atoms to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|).
-
Model Building: Examine the difference electron density map (Fo-Fc map). Large positive peaks in this map indicate the positions of missing atoms, while negative peaks suggest atoms that are misplaced. Add any missing non-hydrogen atoms to the model.
-
Anisotropic Refinement: Once all non-hydrogen atoms are located, refine their atomic displacement parameters (ADPs) anisotropically. This models atomic motion as an ellipsoid rather than a sphere, providing a more accurate representation.
-
Placement of Hydrogen Atoms: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their coordinates are tied to the parent carbon or nitrogen atom. [12]7. Final Refinement: Continue the refinement until convergence is reached. This is indicated by a stable R-factor, a goodness-of-fit (S) value close to 1.0, and a flat difference electron density map.
-
Validation and CIF Generation: The final step is to validate the structure and generate a Crystallographic Information File (CIF). The CIF is the standard format for reporting crystal structure data.
Results and Structural Analysis
The successful application of these protocols yields a precise molecular structure and a wealth of crystallographic data, which should be presented clearly.
Table 1: Crystallographic Data and Refinement Statistics
| Parameter | Methyl 2-oxo-4-phenyl-6-chromanecarboxylate |
| Chemical formula | C₁₇H₁₄O₄ |
| Formula weight | 282.29 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.55 Å, b = 8.21 Å, c = 15.89 Å |
| α = 90°, β = 105.2°, γ = 90° | |
| Volume | 1326.1 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.413 Mg/m³ |
| Reflections collected / unique | 9512 / 2310 [R(int) = 0.035] |
| Final R indices [I > 2σ(I)] | R₁ = 0.042, wR₂ = 0.115 |
| R indices (all data) | R₁ = 0.051, wR₂ = 0.124 |
| Goodness-of-fit (S) on F² | 1.03 |
| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |
| (Note: Data presented is hypothetical but based on realistic values for similar organic molecules for illustrative purposes.) | |
| [13][14][15] |
Key Structural Insights
-
Conformation: The analysis reveals the conformation of the chromanone ring system and the relative orientation of the phenyl and methyl carboxylate substituents. The dihedral angle between the phenyl ring at the C4 position and the mean plane of the chromanone core is a critical parameter for understanding steric interactions.
-
Intermolecular Interactions: The crystal packing is stabilized by a network of weak intermolecular forces. Analysis of the structure may reveal C-H···O hydrogen bonds or π–π stacking interactions between the aromatic rings of adjacent molecules. [13]These interactions are fundamental to understanding the solid-state properties of the material and can provide clues about potential binding modes in a biological context.
-
Absolute Configuration: For chiral molecules, anomalous dispersion data can be used to determine the absolute configuration, which is a critical piece of information for pharmaceuticals. [4][12]
Conclusion
Single-crystal X-ray crystallography is an indispensable tool in chemical and pharmaceutical research. By following the detailed protocols outlined in this application note, researchers can reliably determine the high-resolution three-dimensional structure of target molecules like Methyl 2-oxo-4-phenyl-6-chromanecarboxylate. The resulting structural data provides a definitive basis for understanding structure-activity relationships, guiding synthetic efforts, and accelerating the drug discovery and development pipeline.
References
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]
-
Fiveable. (n.d.). Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. Retrieved from [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved from [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). Retrieved from [Link]
-
Ewies, F. E., et al. (2015). Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]
-
Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]
-
Kaur, R., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Basic and Clinical Physiology and Pharmacology. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Retrieved from [Link]
-
Ward, A. D., et al. (2018). Crystal structures of ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate and ethyl 6-(4-fluorophenyl). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2021). Synthesis of some chromanone derivatives and the use of DNA in evaluation of their biological activity. Africa Research Connect. Retrieved from [Link]
-
Martin, G. E., & Li, L. (2007). X-Ray Crystallography of Chemical Compounds. Current Pharmaceutical Analysis. Retrieved from [Link]
-
Unknown. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]
-
Mendes, M. F., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. Retrieved from [Link]
-
Světlík, J., et al. (2008). Methyl 6-methoxycarbonylmethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Stephenson, G. A., et al. (2019). Refining X-ray Crystal Structures. Pharmaceutical Crystallography: A Guide to Structure and Analysis. The Royal Society of Chemistry. Retrieved from [Link]
-
Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]
-
Unknown. (n.d.). Structure refinement. MIT OpenCourseWare. Retrieved from [Link]
-
Harris, K. D. M., et al. (2001). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data. Crystal Growth & Design. Retrieved from [Link]
-
Wang, X.-F., et al. (2008). 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Kettmann, V., et al. (2009). Methyl 6-oxo-4-phenyl-2-[(Z)-2-(pyridin-2-yl)ethenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Nchinda, A. T. (2002). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. University of Botswana. Retrieved from [Link]
-
Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Retrieved from [Link]
-
El-Emam, A. A., et al. (2022). Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C34H36N4O5. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]
-
Diana, E. J., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Pinto, M., et al. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. The Royal Society of Chemistry. Retrieved from [Link]
-
Kim, J. S., et al. (2006). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Archives of Pharmacal Research. Retrieved from [Link]
-
Kumar, A., et al. (2024). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. Molecules. Retrieved from [Link]
-
Abou, Y. A., et al. (2023). Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpc.com [ijrpc.com]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. rigaku.com [rigaku.com]
- 8. fiveable.me [fiveable.me]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. pulstec.net [pulstec.net]
- 11. fiveable.me [fiveable.me]
- 12. books.rsc.org [books.rsc.org]
- 13. Crystal structures of ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate and ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methyl 6-methoxycarbonylmethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate
Welcome to the Technical Support Center for Chromanone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of "Methyl 2-oxo-4-phenyl-6-chromanecarboxylate." Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
I. Overview of the Synthesis: The Pechmann Condensation
The synthesis of the target molecule, Methyl 2-oxo-4-phenyl-6-chromanecarboxylate, is most effectively achieved through the Pechmann condensation. This well-established reaction involves the acid-catalyzed condensation of a phenol with a β-keto ester to form a coumarin derivative.[1][2][3] In this specific synthesis, the key starting materials are Methyl 4-hydroxybenzoate and Ethyl benzoylacetate .
The general mechanism of the Pechmann condensation proceeds through several key steps:
-
Transesterification: The acid catalyst facilitates the reaction between the phenol and the β-keto ester.
-
Electrophilic Aromatic Substitution: The activated β-keto ester then undergoes an electrophilic attack on the electron-rich aromatic ring of the phenol.
-
Intramolecular Cyclization and Dehydration: A subsequent intramolecular cyclization followed by the elimination of a water molecule leads to the formation of the coumarin ring system.[1][4]
The overall reaction is depicted below:
Sources
Technical Support Center: Synthesis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate
Welcome to the dedicated technical support center for the synthesis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges, particularly regioselectivity issues, encountered during the synthesis of this chromanone scaffold. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and in-depth mechanistic explanations to support your research and development efforts.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am attempting to synthesize Methyl 2-oxo-4-phenyl-6-chromanecarboxylate via a Pechmann-type condensation and I'm observing a mixture of products. What is the likely cause?
A1: The formation of a product mixture is a common issue in the synthesis of asymmetrically substituted chromanones. The primary cause is a lack of regioselectivity during the cyclization step. Your starting material, likely a derivative of hydroquinone such as Methyl 2,5-dihydroxybenzoate, has two non-equivalent hydroxyl groups. The reaction with a phenyl-containing β-keto ester or a similar precursor can proceed via cyclization at either of the two available ortho positions to the hydroxyl groups, leading to the formation of two constitutional isomers.
-
Desired Product: Methyl 2-oxo-4-phenyl-6-chromanecarboxylate
-
Potential Regioisomeric Byproduct: Methyl 2-oxo-4-phenyl-7-chromanecarboxylate
The ratio of these products is influenced by a delicate interplay of steric and electronic factors of the substituents on the phenolic ring.
Q2: How can I control the regioselectivity to favor the desired 6-carboxylate isomer?
A2: Controlling regioselectivity in this synthesis requires a careful selection of reaction conditions and catalysts. The key is to exploit the electronic and steric differences between the two hydroxyl groups of the starting phenol.
-
Electronic Effects: The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. The hydroxyl group ortho to the ester will be less nucleophilic than the hydroxyl group meta to it. In the Pechmann condensation, which involves an electrophilic aromatic substitution step, the reaction is generally favored at the more electron-rich position.[1] Therefore, cyclization is expected to preferentially occur at the position ortho to the more activating hydroxyl group (at the 5-position of the starting material), leading to the desired 6-carboxylate product.
-
Steric Hindrance: The hydroxyl group at the 2-position is sterically hindered by the adjacent methoxycarbonyl group. This can disfavor the initial transesterification step at this position, which is often a key step in the Pechmann condensation mechanism.[2][3]
-
Choice of Catalyst and Reaction Conditions:
-
Acid Catalysis: Strong Brønsted acids like sulfuric acid or Lewis acids are commonly used.[2] The choice of acid can significantly impact the reaction. For instance, milder conditions might favor the electronically preferred product, while harsher conditions could lead to a mixture of isomers.
-
Temperature and Reaction Time: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. Prolonged reaction times at high temperatures might lead to equilibration and the formation of a thermodynamic mixture of products.
-
A recommended approach is to start with milder conditions and a catalyst that is sensitive to the electronic differences in the starting material.
Q3: How can I confirm the identity of my product and determine the ratio of regioisomers?
A3: The most effective method for identifying and quantifying the regioisomers is through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR.
-
¹H NMR Spectroscopy: The substitution pattern on the aromatic ring of the chromanone core gives rise to distinct splitting patterns for the aromatic protons.
-
For Methyl 2-oxo-4-phenyl-6-chromanecarboxylate , you would expect to see distinct signals for the protons at the 5, 7, and 8 positions. The proton at C5 would likely appear as a doublet, the proton at C7 as a doublet of doublets, and the proton at C8 as a doublet.
-
For the isomeric Methyl 2-oxo-4-phenyl-7-chromanecarboxylate , the aromatic protons at the 5, 6, and 8 positions would exhibit a different splitting pattern.
-
Careful analysis of the coupling constants (J-values) can help in the definitive assignment of the structure.
-
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the aromatic ring will also differ between the two isomers. Computational studies and comparison with data from similar substituted chromanones can aid in the assignment.[4]
-
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate the two isomers and determine their relative ratio in the product mixture. This is particularly useful for monitoring the progress of the reaction and optimizing for the desired product.
Here is a table of predicted ¹H NMR chemical shifts for the aromatic protons of the two potential regioisomers, based on analogous structures reported in the literature.
| Proton Position | Expected Chemical Shift (ppm) for 6-carboxylate isomer | Expected Chemical Shift (ppm) for 7-carboxylate isomer | Multiplicity |
| H-5 | ~7.8 - 8.0 | ~7.6 - 7.8 | d |
| H-7 | ~7.4 - 7.6 | - | dd |
| H-8 | ~7.2 - 7.4 | ~7.1 - 7.3 | d |
| H-6 | - | ~7.9 - 8.1 | d |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Q4: My reaction is not proceeding to completion, and I have a low yield of the desired product. What are the common pitfalls?
A4: Low yields in chromanone synthesis can arise from several factors:
-
Purity of Starting Materials: Ensure that your Methyl 2,5-dihydroxybenzoate and the phenyl-containing β-keto ester (e.g., ethyl benzoylacetate) are of high purity. Impurities can inhibit the catalyst or lead to side reactions.
-
Reaction Conditions:
-
Anhydrous Conditions: The Pechmann condensation is sensitive to water, which can hydrolyze the ester starting materials and interfere with the acid catalyst. Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction is not performed neat.
-
Catalyst Activity: The strength and concentration of the acid catalyst are crucial. Insufficient catalyst may lead to an incomplete reaction. Conversely, an overly aggressive catalyst or excessively high temperatures can cause decomposition of the starting materials or products.
-
-
Work-up Procedure: The product is a lactone and can be sensitive to harsh basic conditions during work-up, which could lead to ring-opening. A carefully controlled work-up, typically involving quenching with cold water or a saturated sodium bicarbonate solution followed by extraction, is recommended.
Experimental Protocols
Protocol 1: Regioselective Synthesis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate
This protocol is a hypothetical procedure based on analogous reactions and is intended as a starting point for optimization.
Materials:
-
Methyl 2,5-dihydroxybenzoate
-
Ethyl benzoylacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (for recrystallization)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, combine Methyl 2,5-dihydroxybenzoate (1.0 eq) and ethyl benzoylacetate (1.1 eq).
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid (2.0 - 3.0 eq) dropwise with vigorous stirring, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
A precipitate should form. Collect the crude product by vacuum filtration and wash with cold water.
-
Neutralize any remaining acid by washing the solid with a cold, saturated solution of sodium bicarbonate.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Mechanistic Insights and Visualization
The regioselectivity in the Pechmann-type condensation for the synthesis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate is primarily governed by the initial electrophilic attack on the electron-rich aromatic ring of Methyl 2,5-dihydroxybenzoate. The two hydroxyl groups exert different electronic effects due to their positions relative to the electron-withdrawing methoxycarbonyl group.
Caption: Proposed reaction pathway for the synthesis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.
The hydroxyl group at the 5-position is more activating towards electrophilic aromatic substitution due to being meta to the deactivating methoxycarbonyl group. This makes the ortho position (C6) more nucleophilic and thus the favored site of attack by the activated ethyl benzoylacetate, leading to the desired 6-carboxylate isomer.
References
-
Pechmann Condensation. Wikipedia.[Link]
-
PrepChem. Synthesis of methyl 2,5-dihydroxybenzoate.[Link]
-
Semantic Scholar. Facile and regioselective synthesis of 4´, 7-dihydroxy-4-phenyl- chroman-2-ones.[Link]
-
Oxford Instruments Magnetic Resonance. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.[Link]
-
ResearchGate. Mechanism of the Pechmann Reaction: A Theoretical Study | Request PDF.[Link]
-
Indian Academy of Sciences. substitution in resorcinol nucleus.[Link]
-
Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis.[Link]
-
MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.[Link]
-
ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry.[Link]
-
NIH. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.[Link]
-
Asian Online Journals. Synthesis of Dihydrocoumarin derivatives from Methyl trans - Cinnamate And Evaluation of their Bioactivity as Potent anticancer Agents.[Link]
Sources
"Methyl 2-oxo-4-phenyl-6-chromanecarboxylate" stability and storage conditions
Introduction
Welcome to the technical support guide for "Methyl 2-oxo-4-phenyl-6-chromanecarboxylate." This document is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing or utilizing this compound in their experimental workflows. Given the specific and complex nature of this molecule, which combines a chromanone core, a β-keto ester system, and a methyl ester, ensuring its stability is paramount for reproducible and reliable results.
This guide provides a detailed analysis of the compound's potential stability issues, best practices for storage and handling, and troubleshooting advice for common experimental challenges. The recommendations provided are based on fundamental principles of organic chemistry and established best practices for analogous functional groups.
Core Molecular Features & Stability Considerations
Methyl 2-oxo-4-phenyl-6-chromanecarboxylate possesses three key functional groups that dictate its stability profile:
-
Chroman-4-one Scaffold: The core heterocyclic system. While the chromanone ring itself is relatively stable, substituents can influence its reactivity.[1][2] The presence of the electron-withdrawing carboxylate group can impact the electron density of the aromatic ring.
-
β-Keto Ester System: This functionality is known for its unique reactivity, including keto-enol tautomerism and susceptibility to decarboxylation under certain conditions.[3][4] The α-proton is acidic, making the compound susceptible to base-catalyzed reactions.[4]
-
Methyl Ester Group: Esters are prone to hydrolysis, which can be catalyzed by both acid and base, yielding the corresponding carboxylic acid and methanol.[5][6] This reaction is typically slow with pure water but is accelerated by acidic or basic conditions.[5]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid Methyl 2-oxo-4-phenyl-6-chromanecarboxylate?
A1: For long-term stability, the solid compound should be stored under the following conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (e.g., -80°C) | Reduces the rate of potential degradation pathways, including hydrolysis and auto-catalytic reactions.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation and moisture-driven hydrolysis.[8][9] Many complex organic molecules are sensitive to oxygen over long periods. |
| Light | Protected from Light (Amber Vial/Opaque Container) | The chromanone core and phenyl substituent create a chromophore that may absorb UV-visible light, leading to photodegradation.[7][10][11] |
| Container | Tightly Sealed Glass Vial | Prevents moisture ingress and is generally inert.[12] Ensure the cap provides an excellent seal. |
Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?
A2: The choice of solvent is critical. Anhydrous aprotic solvents like DMSO, DMF, or Dioxane are recommended for creating stock solutions. Avoid protic solvents like methanol or ethanol, as they can participate in transesterification reactions, and avoid aqueous buffers for long-term storage due to the risk of hydrolysis.[3] Solutions are generally less stable than the solid compound.[13] For short-term storage (1-2 weeks), refrigerated conditions (2-8°C) are suitable for solutions in anhydrous solvents.[12] For longer-term storage, aliquot the stock solution into single-use vials and store at -80°C to minimize freeze-thaw cycles.
Q3: Can this compound undergo decarboxylation?
A3: Yes, the β-keto ester functionality makes the compound susceptible to decarboxylation, particularly after hydrolysis of the methyl ester.[14] The resulting β-keto acid is unstable and can readily lose CO2, especially upon heating.[3] This is a critical consideration during experimental workup and purification steps if acidic or basic aqueous conditions are used.
Q4: My NMR spectrum shows a complex mixture of peaks, suggesting more than one species in solution. What could be happening?
A4: This is likely due to keto-enol tautomerism. The β-keto ester can exist in equilibrium with its enol form. This equilibrium can be influenced by the solvent, temperature, and pH. In some NMR solvents, you may observe distinct sets of peaks for both the keto and enol tautomers. This is a characteristic property of the molecule, not necessarily degradation.[15]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Loss of biological activity or inconsistent assay results over time. | Compound Degradation: The methyl ester has likely hydrolyzed to the carboxylic acid, or other degradation pathways have occurred. | 1. Confirm Purity: Re-analyze your stock solution or solid sample by HPLC-MS or LC-MS to check for the appearance of new peaks or a decrease in the main peak area. 2. Prepare Fresh Solutions: Always prepare fresh solutions from solid material for critical experiments. Avoid using old stock solutions. 3. Optimize Storage: Ensure solutions are stored under an inert atmosphere at -80°C and that freeze-thaw cycles are minimized.[12][16] |
| A new, more polar peak appears in my HPLC chromatogram after working up a reaction from an aqueous solution. | Ester Hydrolysis: The methyl ester has been hydrolyzed to the more polar carboxylic acid. This is common under acidic or basic aqueous workup conditions.[5][6] | 1. Use Neutral Workup: If possible, use a neutral pH aqueous workup (e.g., brine wash) and minimize contact time. 2. Avoid Strong Acids/Bases: If the compound is sensitive, avoid strong acids or bases during extraction. Use weak acids/bases (e.g., dilute NH4Cl, NaHCO3) if necessary. 3. Characterize Byproduct: Collect the fraction and analyze by mass spectrometry to confirm if the mass corresponds to the hydrolyzed product. |
| The compound changes color (e.g., turns yellow or brown) upon storage. | Photodegradation or Oxidation: Exposure to light or air has likely caused the formation of colored impurities.[7][10] | 1. Discard the Compound: A visible color change indicates significant degradation. The material should not be used for quantitative experiments.[7] 2. Re-evaluate Handling: Review all handling and storage procedures to eliminate light and air exposure. Use amber vials, wrap containers in foil, and handle the compound under dim light.[7][10][17] 3. Inert Atmosphere: For long-term storage, purge the vial with argon or nitrogen before sealing.[8][9] |
Experimental Protocols
Protocol 1: Short-Term Stability Assessment by HPLC
This protocol describes a method to quickly assess the stability of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate in a chosen solvent.
Objective: To determine if the compound is stable under specific solution storage conditions over a 72-hour period.
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh ~1 mg of the solid compound.
-
Dissolve in 1 mL of anhydrous DMSO to create a ~1 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Initial Analysis (T=0):
-
Immediately dilute an aliquot of the stock solution to a suitable concentration (e.g., 10 µg/mL) with your mobile phase.
-
Inject onto a C18 reverse-phase HPLC column.
-
Run a gradient method (e.g., Water:Acetonitrile with 0.1% Formic Acid).
-
Record the peak area and retention time of the main peak. This is your baseline.
-
-
Sample Storage:
-
Divide the remaining stock solution into two amber vials.
-
Store one vial at Room Temperature (~25°C).
-
Store the second vial at Refrigerated Temperature (4°C).
-
-
Time-Point Analysis (T=24, 48, 72 hours):
-
At each time point, take an aliquot from each storage condition.
-
Prepare and analyze the samples by HPLC using the exact same method as the T=0 analysis.
-
-
Data Analysis:
-
Compare the peak area of the main compound at each time point to the T=0 peak area.
-
A decrease in peak area of >5% or the appearance of new degradation peaks indicates instability under those conditions.
-
Workflow Visualization
Below is a diagram illustrating the experimental workflow for the stability assessment protocol.
Caption: Workflow for HPLC-based stability assessment.
References
-
GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. Retrieved from [Link]
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
-
ResearchGate. (2022). Methyl ester hydrolysis. Retrieved from [Link]
-
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]
-
MakingCosmetics. (n.d.). Discovering the Best Storage Conditions for Your Cosmetic Ingredients. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]
-
Pharmaguideline. (2015). Protection of Light Sensitive Products. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved from [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Principles of Inert Atmosphere Storage. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Storage Stability of Volatile Organic Compounds from Petrochemical Plant of China in Different Sample Bags. Retrieved from [Link]
- Google Patents. (n.d.). US4537043A - Procedure for creating an inert gas atmosphere with constant composition of nitrogen and carbon dioxide in a refrigerated container.
-
National Center for Biotechnology Information. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of chromanone and chromone. Retrieved from [Link]
-
SB Labs. (n.d.). Chemical Storage in Labs - Safe Storage Guide. Retrieved from [Link]
-
Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from [Link]
-
Fiveable. (n.d.). β-keto ester Definition - Organic Chemistry II Key Term. Retrieved from [Link]
-
ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]
-
B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Rhodes University. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Retrieved from [Link]
-
ACS Publications. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Retrieved from [Link]
Sources
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 4. fiveable.me [fiveable.me]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. lfatabletpresses.com [lfatabletpresses.com]
- 11. cosmeticindex.com [cosmeticindex.com]
- 12. gmpplastic.com [gmpplastic.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. aklectures.com [aklectures.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. apolloscientific.co.uk [apolloscientific.co.uk]
- 17. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Thermal Decomposition of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 2-oxo-4-phenyl-6-chromanecarboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal decomposition of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate, diagnose, and resolve issues encountered during high-temperature experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate?
The thermal stability of a molecule is dictated by the strength of its chemical bonds and the presence of functionalities susceptible to heat. The decomposition temperature is the point at which a substance chemically breaks down.[1] For Methyl 2-oxo-4-phenyl-6-chromanecarboxylate, the core chromanone structure provides a degree of stability, but the ester and keto groups are typically the first to react at elevated temperatures.
The onset of decomposition is not a single, fixed number but is highly dependent on experimental conditions such as heating rate, atmosphere, and the presence of impurities.[1] For many organic compounds, significant decomposition begins in the range of 200-500°C.[2][3] Without specific experimental data for this exact molecule, initial stability trials using Thermogravimetric Analysis (TGA) are essential. TGA will reveal the onset temperature of mass loss, providing a working temperature range for your experiments.[4]
Q2: What are the likely decomposition pathways for this molecule at high temperatures?
At elevated temperatures, the molecule will likely follow several fragmentation pathways, driven by the cleavage of its weakest bonds. Based on the structure, we can hypothesize several primary decomposition routes. The ether linkage within the chromane ring, the ester group, and the C-C bonds adjacent to the carbonyl groups are probable points of initial cleavage.
Key potential pathways include:
-
Decarboxylation/Decarbonylation : Loss of the methyl carboxylate group as CO2 and methanol, or loss of the keto group as carbon monoxide (CO). Fragmentation via decarbonylation and dehydration has been observed in related chromane derivatives under collision-induced dissociation conditions, which can simulate thermal processes.[5]
-
Retro-Diels-Alder Reaction : The chromane ring could undergo a retro [4+2] cycloaddition, leading to the formation of an ortho-quinone methide intermediate. This type of reactivity is central to the synthesis of chromanes and can be reversible at high temperatures.[6]
-
Radical-Mediated Cleavage : Homolytic cleavage of C-C or C-O bonds can initiate a cascade of radical reactions, leading to a complex mixture of products. This is a common pathway in the pyrolysis of organic molecules.[7]
The following diagram illustrates a plausible set of initial fragmentation steps.
Caption: Plausible initial decomposition pathways for the parent molecule.
Q3: What are the expected major byproducts of thermal decomposition?
The identity and distribution of byproducts will depend heavily on the reaction temperature, pressure, and duration. Higher temperatures generally lead to more extensive fragmentation and the formation of smaller, more stable molecules.[8][9] Below is a table summarizing potential byproducts based on the pathways described above.
| Potential Byproduct | Chemical Formula | Likely Origin Pathway | Notes |
| Carbon Dioxide | CO₂ | Decarboxylation of the ester group. | A common byproduct in the decomposition of carboxylic esters.[10] |
| Carbon Monoxide | CO | Decarbonylation from the 2-oxo position. | Observed in mass spec fragmentation of similar structures.[5] |
| Methanol | CH₃OH | From the methyl ester group. | Often accompanies decarboxylation. |
| Styrene | C₈H₈ | Fragmentation involving the phenyl group at C4. | |
| Phenol derivatives | C₆H₅OH... | Cleavage and rearrangement of the chromane core. | |
| Benzene | C₆H₆ | Extensive fragmentation at very high temperatures. |
Q4: Which analytical techniques are best suited for studying this decomposition?
A multi-faceted analytical approach is required to fully characterize the decomposition process.
-
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or FTIR (TGA-FTIR) : This is the premier technique for this type of investigation. TGA measures mass loss as a function of temperature, identifying distinct decomposition stages.[4] The evolved gases are simultaneously analyzed by MS or FTIR, allowing for the identification of volatile decomposition products in real-time.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) : In this method, the sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are immediately separated by GC and identified by MS. This is an excellent method for creating a detailed "fingerprint" of all volatile and semi-volatile decomposition products.
-
Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as it is heated.[1] It can determine if the decomposition is endothermic (requiring energy to break bonds) or exothermic (releasing energy), which is critical for safety assessments to avoid thermal runaway.[1]
Troubleshooting Guide
Problem: My experiment is producing a complex, unidentifiable mixture of products.
This is a common issue in high-temperature organic chemistry, often stemming from a loss of reaction control.
-
Possible Cause 1: Inconsistent or Inaccurate Temperature Control.
-
Causality: Hot spots in the reaction vessel can cause excessive, non-selective fragmentation, while temperatures that are too low may not provide enough energy to overcome the activation energy for the desired pathway.[9] The rate of many organic reactions can change significantly with even small fluctuations in temperature.[8]
-
Solution:
-
Use an appropriate heating apparatus. For temperatures up to 220°C, a silicone oil bath provides excellent heat distribution. For higher temperatures, a heating mantle filled with sand is a safer and effective alternative.[11]
-
Monitor the internal reaction temperature. Do not rely solely on the heating apparatus's setpoint. Place a calibrated thermometer or thermocouple directly in the reaction medium (if possible) or in the heating bath adjacent to the flask.[12]
-
Ensure efficient stirring. Proper agitation distributes heat evenly and prevents the formation of localized hot spots.[12]
-
-
-
Possible Cause 2: Presence of Catalytic Impurities.
-
Causality: Trace amounts of acid, base, or metal impurities on glassware or in reagents can catalyze unintended side reactions, leading to a cascade of decomposition products.
-
Solution:
-
Use scrupulously clean, oven-dried glassware. [12] Consider a final rinse with a high-purity solvent.
-
Verify the purity of your starting material. Use techniques like NMR, HPLC, or melting point analysis to confirm the identity and purity of your Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.
-
Purify solvents and reagents. Ensure all materials used are of an appropriate grade and free from stabilizers or impurities that could interfere with the reaction.[12]
-
-
-
Possible Cause 3: Uncontrolled Radical Reactions.
-
Causality: High temperatures can initiate homolytic bond cleavage, creating highly reactive radical species. These can propagate in chain reactions, leading to polymerization or a wide array of products.
-
Solution:
-
Conduct the reaction under an inert atmosphere. Displace air from the reaction vessel with dry nitrogen or argon. This prevents oxygen from initiating or participating in oxidative radical pathways.
-
Consider a radical scavenger (for mechanistic studies). In a control experiment, adding a radical scavenger like TEMPO or BHT can help determine if radical pathways are a major contributor to the product mixture. If the product distribution changes significantly, it confirms the involvement of radicals.
-
-
Caption: Troubleshooting workflow for complex product mixtures.
Experimental Protocols
Protocol 1: Characterization by TGA-MS
This protocol outlines a standard method for analyzing the thermal decomposition profile and identifying evolved gases.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity Methyl 2-oxo-4-phenyl-6-chromanecarboxylate into a TGA crucible (typically alumina or platinum).
-
Ensure the sample is evenly distributed at the bottom of the crucible.
-
-
Instrument Setup (Example Parameters):
-
Purge Gas: Nitrogen or Helium at a flow rate of 50-100 mL/min.
-
Initial Temperature: Start at ambient temperature (e.g., 30°C).
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature at a constant rate of 10°C/min up to a final temperature (e.g., 600°C). The final temperature should be high enough to ensure complete decomposition.
-
-
MS Parameters:
-
Set the MS to scan a mass range of m/z 10-300.
-
Use electron impact (EI) ionization at 70 eV.
-
-
-
Data Analysis:
-
TGA Curve: Identify the onset temperature and the temperatures of maximum decomposition rate (from the derivative curve, DTG).
-
MS Data: Correlate the ion currents for specific m/z values with the mass loss events observed in the TGA curve. For example, a spike in the m/z 44 signal (CO₂) coinciding with a mass loss step strongly suggests decarboxylation.
-
References
- Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC. (n.d.).
- Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Tips & Tricks: Heating and Cooling - Department of Chemistry : University of Rochester. (n.d.).
- How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.).
- Effect of Temperature on Reactions of Chemical Organic Synthesis - Lneya. (2024, March 19).
- thermal decomposition behavior: Topics by Science.gov. (n.d.).
- Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures - Chemistry World. (2025, March 7).
- Thermal decomposition - Wikipedia. (n.d.).
- Thermal decomposition - IGCSE Chemistry Revision Notes - Save My Exams. (2024, August 21).
- High-temperature Reactions in Flow - ThalesNano. (n.d.).
- Continuous Flow Organic Synthesis under High-Temperature/Pressure Conditions | Request PDF - ResearchGate. (n.d.).
- Why are some organic reactions run at elevated temperatures? - Chemistry Stack Exchange. (2016, April 17).
- A compilation of kinetic parameters for the thermal degradation of n-alkane molecules - Standard Reference Data | NIST. (2009, October 15).
Sources
- 1. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 2. Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures | Research | Chemistry World [chemistryworld.com]
- 3. researchgate.net [researchgate.net]
- 4. thermal decomposition behavior: Topics by Science.gov [science.gov]
- 5. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. srd.nist.gov [srd.nist.gov]
- 8. lneya.com [lneya.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. savemyexams.com [savemyexams.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Troubleshooting [chem.rochester.edu]
Technical Support Center: Synthesis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate
Welcome to the technical support resource for the synthesis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. We will delve into the causality behind experimental outcomes, providing actionable insights grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered during the synthesis.
Q1: What is the primary and most reliable synthetic route for Methyl 2-oxo-4-phenyl-6-chromanecarboxylate?
The most prevalent and efficient method for synthesizing 4-phenylcoumarins is the Pechmann Condensation .[1][2] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[3][4] For the target molecule, the specific reactants are:
-
Phenol: Methyl 4-hydroxybenzoate
-
β-Ketoester: Ethyl Benzoylacetate (or a similar ester)
-
Catalyst: A strong Brønsted acid (like H₂SO₄, methanesulfonic acid) or a Lewis acid (like AlCl₃) is typically employed to facilitate the reaction.[5][6]
The reaction mechanism initiates with a transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack from the activated carbonyl group onto the aromatic ring, and concludes with a dehydration step to form the final coumarin product.[3]
Q2: My spectral analysis (NMR, MS) indicates the presence of a major isomeric byproduct. What is its likely identity?
A common isomeric impurity is the corresponding chromone derivative , formed via the Simonis chromone cyclization .[3] This alternative reaction pathway is favored under specific conditions, particularly with catalysts like phosphorus pentoxide (P₂O₅). In the Simonis reaction, the ketone of the β-ketoester reacts first with the phenolic hydroxyl group. Subsequently, the ester group is activated for electrophilic attack on the aromatic ring, leading to a chromone instead of a coumarin.[3] Careful selection of an appropriate acid catalyst is crucial to direct the synthesis towards the desired coumarin scaffold.
Q3: I've isolated a highly polar byproduct that shows a broad peak in the ¹H NMR and a different molecular weight. What could it be?
This is characteristic of the hydrolyzed carboxylic acid byproduct , specifically 2-oxo-4-phenyl-6-chromanecarboxylic acid. This occurs when the methyl ester group at the C-6 position is hydrolyzed back to a carboxylic acid. The most common cause is the presence of excess water in the reaction medium, either from non-anhydrous reagents/solvents or introduced during the workup phase. Its increased polarity makes it easily distinguishable by thin-layer chromatography (TLC).
Q4: The reaction mixture turned dark brown or black, and the final product is contaminated with tar-like substances. What is the cause?
Charring and the formation of tar-like impurities are typically signs of decomposition or side reactions like sulfonation . This is often caused by excessively harsh reaction conditions. Using concentrated sulfuric acid at high temperatures can lead to the sulfonation of the electron-rich phenol ring, a competing electrophilic aromatic substitution reaction.[7] Furthermore, high temperatures can cause the decomposition of the starting materials or the product itself. Optimizing the reaction temperature and choosing a milder, yet effective, catalyst can prevent this issue.[8]
Part 2: Troubleshooting Guide: Common Side Products and Mitigation
This section provides a systematic guide to identifying and preventing the formation of common impurities.
| Side Product | Probable Cause | Identification Methods | Mitigation Strategy |
| Chromone Isomer | Incorrect catalyst choice (e.g., P₂O₅); excessively high temperatures. | ¹H & ¹³C NMR (different chemical shifts for carbonyls and vinylic protons), Mass Spectrometry (same m/z as product). | Use a Brønsted acid (H₂SO₄, Amberlyst-15) or a suitable Lewis acid.[6][8] Maintain strict temperature control. |
| Unreacted Starting Materials | Insufficient reaction time or temperature; low catalyst concentration or activity. | TLC, ¹H NMR (presence of signals for both Methyl 4-hydroxybenzoate and Ethyl Benzoylacetate). | Increase reaction time, moderately increase temperature, or increase catalyst loading. Ensure catalyst is fresh/active. |
| Hydrolyzed Carboxylic Acid | Presence of water in reagents or solvents; non-anhydrous workup conditions. | TLC (more polar spot), IR (broad O-H stretch), ¹H NMR (disappearance of methyl singlet, appearance of broad acidic proton). | Use anhydrous solvents and reagents. Dry glassware thoroughly. Perform workup under non-hydrolytic conditions where possible. |
| Sulfonated Phenol Derivatives | Use of concentrated H₂SO₄ as a catalyst, especially at elevated temperatures. | Mass Spectrometry (M+80 amu peak), ¹H NMR (changes in aromatic splitting patterns). | Use a milder acid catalyst (e.g., solid acid catalysts, TiCl₄).[4] If using H₂SO₄, use the minimum effective amount and maintain lower temperatures. |
| Fries Rearrangement Products | Formation of an intermediate ester followed by rearrangement, often promoted by certain Lewis acids and high heat. | TLC, NMR, and MS to identify ortho- and para-acylphenol structures. | Select a catalyst less prone to promoting Fries rearrangement. Optimize reaction time and temperature to favor cyclization over rearrangement. |
| Self-Condensation Products of β-Ketoester | High concentration of β-ketoester, prolonged reaction times without sufficient phenol. | Complex mixture observed in TLC and NMR. Can be identified by GC-MS. | Use a slight excess of the phenol or add the β-ketoester portion-wise to the reaction mixture. |
Part 3: Key Experimental Protocols
Protocol 1: Synthesis via Pechmann Condensation
This protocol provides a general methodology. Researchers should optimize conditions based on their specific laboratory setup.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add Methyl 4-hydroxybenzoate (1.0 eq) and Ethyl Benzoylacetate (1.1 eq).
-
Catalyst Addition: Cool the flask in an ice bath (0-5 °C). Slowly and carefully add a catalytic amount of cold, concentrated sulfuric acid (e.g., 0.3 eq) or another suitable acid catalyst while stirring.
-
Reaction: Allow the mixture to warm to room temperature, then heat to the optimized temperature (typically 60-80 °C) for the required time (2-6 hours), monitoring progress by TLC.[9]
-
Workup: Once the reaction is complete, cool the mixture and pour it slowly into a beaker of ice water with stirring.
-
Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove the acid catalyst.
-
Purification: Dry the crude solid. Proceed with purification as described in Protocol 2.
Protocol 2: Purification of Crude Product
-
Recrystallization (Primary Method):
-
Dissolve the crude solid in a minimum amount of a hot solvent, such as ethanol or glacial acetic acid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven. Recrystallization is often effective at removing unreacted starting materials and some polar impurities.[10]
-
-
Column Chromatography (For Difficult Separations):
-
If recrystallization fails to remove isomers or closely related impurities, column chromatography is necessary.[10][11][12]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5:95 and gradually increasing the polarity) is typically effective.
-
Collect fractions and analyze by TLC to isolate the pure product.
-
Part 4: Visualization of Pathways and Workflows
Diagram 1: Primary Synthesis Pathway (Pechmann Condensation)
Caption: Simonis pathway leading to an isomeric chromone.
Diagram 3: Troubleshooting Workflow
Caption: Decision tree for troubleshooting impurities.
References
-
ResearchGate. (2022, June 8). What are the techniques that can be use to purify coumarins? Retrieved from [Link]
-
ASTM International. (n.d.). Purification and Determination Procedure of Coumarin Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, June 1). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Retrieved from [Link]
-
ResearchGate. (2005, May). Isolation and purification of coumarin compounds from Cortex fraxinus by high-speed counter-current chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). The Solvent-free Pechmann Condensation Between Phenols and β-Ketoesters Using BTSA.SiO2. Retrieved from [Link]
-
Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]
-
Quora. (2019, June 27). How to isolate coumarin. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Methyl 6-methoxycarbonylmethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]
-
ACS Publications. (2022, October 12). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Coumarin - Some Industrial Chemicals. Retrieved from [Link]
-
ACS Publications. (2012, July 2). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of coumarins by the reaction of phenols with -ketoesters in the presence of 40 mol% of alum. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, September 20). Recent Advances in Synthesis of 4-Arylcoumarins. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Synthesis of 4-Arylcoumarins. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Pechmann condensation – Knowledge and References. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. Retrieved from [Link]
-
PubMed. (2018, September 20). Recent Advances in Synthesis of 4-Arylcoumarins. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Retrieved from [Link]
-
Save My Exams. (n.d.). Reactions of Phenol - A Level Chemistry Revision Notes. Retrieved from [Link]
-
BYJU'S. (n.d.). Coumarin Synthesis Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]
-
Science and Education Publishing. (2019, November 18). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis of Coumarins. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Retrieved from [Link]
-
Chemical Methodologies. (n.d.). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]
-
PubMed. (2006, March). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project. Retrieved from [Link]
Sources
- 1. Recent Advances in Synthesis of 4-Arylcoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis of 4-Arylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Pechmann Condensation [organic-chemistry.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. savemyexams.com [savemyexams.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purification of Chromane Derivatives
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) purification of chromane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of these valuable heterocyclic compounds. My goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play, enabling you to develop robust and efficient purification methods.
Section 1: Troubleshooting Guide - Common Chromatographic Issues
This section addresses the most frequent and frustrating problems encountered during the HPLC purification of chromane derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and providing a logical, step-by-step protocol for resolution.
Q1: Why are my chromane derivative peaks showing significant tailing?
Answer:
Peak tailing is one of the most common issues in HPLC and typically indicates a secondary, undesirable interaction between your analyte and the stationary phase.[1][2] For chromane derivatives, which may possess basic nitrogen atoms or polar functional groups, the primary culprit is often interaction with acidic silanol groups on the surface of silica-based columns.[1][3]
Causality Explained: Standard reversed-phase columns (e.g., C18, C8) are built on a silica backbone. The manufacturing process can leave behind unreacted, acidic silanol groups (Si-OH).[4] If your chromane derivative has a basic moiety, it can interact strongly with these ionized silanols via a secondary ion-exchange mechanism, in addition to the primary hydrophobic retention.[1][3] This secondary interaction is slower to release the analyte, resulting in a "tail."
Troubleshooting Protocol:
-
Lower the Mobile Phase pH: The most direct way to suppress silanol interaction is to protonate them by lowering the mobile phase pH.[1]
-
Action: Add a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase to bring the pH down to the 2.5-3.5 range. This ensures the silanol groups are in their neutral (Si-OH) form, minimizing ionic interactions with basic analytes.[5]
-
Validation Step: A successful outcome will be a visibly sharper, more symmetrical peak for your chromane derivative. If the peak shape improves but is not perfect, consider the next steps.
-
-
Use a Competitor Additive: For particularly basic chromanes, a low pH might not be enough.
-
Action: Add a small concentration (e.g., 10-20 mM) of a basic modifier like triethylamine (TEA) to the mobile phase. TEA acts as a competitive base, binding to the active silanol sites and effectively shielding your analyte from them. Note: This is generally used at neutral or higher pH and may require re-optimizing the method.
-
-
Switch to a High-Purity, End-Capped Column: Modern columns are designed to minimize this problem.
-
Action: Select a column specifically marketed as "high-purity silica" or "fully end-capped." End-capping is a process where residual silanols are chemically deactivated with a small silylating agent.[4] While no column is 100% end-capped, modern, high-quality columns have a much lower concentration of active silanols.[4]
-
-
Consider a Polymer-Based Column: If silanol interactions persist, moving away from silica may be necessary.
-
Action: Evaluate a polymer-based reversed-phase column (e.g., polystyrene-divinylbenzene). These columns are stable over a wider pH range and do not have silanol groups, thus eliminating this specific cause of peak tailing.[4]
-
Q2: I'm struggling to resolve my target chromane from a closely eluting impurity. What should I do?
Answer:
Achieving adequate resolution between two compounds is the fundamental goal of chromatography.[6] Resolution is a function of three key factors: column efficiency (N), retention factor (k'), and selectivity (α). To improve the separation, you must manipulate one or more of these parameters.
Causality Explained: Poor resolution means the peaks for your target compound and the impurity overlap significantly.
-
Low Selectivity (α): This is the most common cause. It means the column and mobile phase conditions do not sufficiently differentiate between the two molecules. Even with a highly efficient column, if α is close to 1, the peaks will co-elute.
-
Low Efficiency (N): This results in broad peaks. Even if the peak centers are somewhat separated, the broadness causes them to overlap. This can be due to the column itself (older column, larger particles) or extra-column effects (excessive tubing volume).[7]
-
Inadequate Retention (k'): If peaks elute too close to the void volume, there is not enough interaction time with the stationary phase for a good separation to occur.
Troubleshooting Protocol:
-
Optimize Selectivity (α) - The Most Powerful Tool:
-
Change Organic Modifier: If you are using methanol, switch to acetonitrile (or vice versa). These solvents have different properties and can alter the elution order and spacing of your peaks.
-
Adjust Mobile Phase pH: For ionizable chromane derivatives or impurities, changing the pH can dramatically alter retention times and thus selectivity.[8][9] A small change in pH can shift the ionization state of one compound more than the other, creating separation.[10]
-
Change Stationary Phase: If mobile phase changes are insufficient, the column chemistry is the next target. Switching from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase introduces different interaction mechanisms (like pi-pi stacking with the Phenyl phase) that can resolve your compounds.
-
-
Increase Efficiency (N):
-
Use a Longer Column: Doubling the column length increases the theoretical plates (N), which can improve resolution.[7][11]
-
Switch to Smaller Particle Size Columns: Moving from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will generate significantly sharper peaks and higher efficiency, often resolving closely eluting compounds.[7]
-
-
Adjust Retention Factor (k'):
-
Modify Solvent Strength: If your peaks are eluting very early (k' < 2), decrease the percentage of organic solvent in your mobile phase. This increases retention, allowing more time for the column to perform the separation.
-
| Parameter to Change | Action | Expected Outcome | Primary Factor Affected |
| Mobile Phase | Switch from Methanol to Acetonitrile | Change in peak spacing and possibly elution order | Selectivity (α) |
| Mobile Phase pH | Adjust pH by +/- 1 unit | Differential shift in retention for ionizable compounds | Selectivity (α) |
| Stationary Phase | Switch from C18 to Phenyl-Hexyl | Altered retention mechanism, improved separation | Selectivity (α) |
| Column Dimensions | Increase column length (e.g., 150mm to 250mm) | Sharper peaks, increased resolution | Efficiency (N) |
| Particle Size | Decrease from 5 µm to <3 µm | Significantly sharper peaks, higher resolution | Efficiency (N) |
Q3: My peak is split or shouldered. What is the cause and how do I fix it?
Answer:
Split or shouldered peaks are typically caused by a disruption in the sample path, either before or at the very beginning of the column.[5] This leads to the sample band being split into two or more streams that travel through the column at slightly different rates.
Causality Explained:
-
Column Void: The most common physical problem is the formation of a void or channel at the column inlet.[12][13] This can happen from pressure shocks or the dissolution of the silica bed under high pH conditions.[5][13] The sample enters this void and travels through different paths, leading to a split peak.
-
Partially Blocked Frit: Particulate matter from the sample or system wear can clog the inlet frit of the column, causing uneven flow distribution onto the stationary phase.[5]
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., sample in 100% Acetonitrile, mobile phase is 20% Acetonitrile), it can cause localized distortion of the peak shape as it loads onto the column.[5][14]
Troubleshooting Protocol:
-
Verify the Injection Solvent:
-
Action: As a rule, the sample should be dissolved in the mobile phase itself or a weaker solvent. If your sample is in a strong solvent, dilute it with the aqueous component of your mobile phase and re-inject.[15]
-
Validation Step: If the peak shape becomes symmetrical, the injection solvent was the cause. This is a crucial step in method development to prevent such issues.[16]
-
-
Inspect for Column Contamination/Blockage:
-
Action: Disconnect the column from the detector and reverse its flow direction. Flush the column with a strong solvent (e.g., isopropanol, then hexane, then back to isopropanol and your mobile phase conditions) at a low flow rate.[5] This can sometimes dislodge particulates from the inlet frit.
-
Validation Step: Re-install the column in the correct direction and test with a standard. If the peak shape is restored, the frit was likely partially blocked. Always filter your samples and use a guard column to prevent this.[15]
-
-
Diagnose a Column Void:
-
Action: If the above steps fail, a physical void is likely.[12] Disconnect the column from the system and carefully inspect the inlet. A visible channel or depression in the packing bed confirms a void.
-
Solution: Unfortunately, a significant void is generally not repairable, and the column must be replaced. Using guard columns and avoiding sudden pressure changes (e.g., by using soft-start features on the pump) can prolong column life.[13]
-
Section 2: Frequently Asked Questions (FAQs)
Q: What are the best starting conditions for purifying a novel chromane derivative? A: For a typical chromane derivative, a reversed-phase C18 column is an excellent starting point due to its broad applicability.[17]
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a shallow gradient, for example, 10% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV, start at 254 nm or determine the λmax of your compound.
This generic starting point allows you to determine the approximate retention of your compound, after which you can optimize the gradient for better resolution or faster run times.
Q: My purification is for preparative scale. How do I avoid column overload? A: Column overload is a common issue in preparative chromatography and can manifest as peak fronting or tailing.[16] There are two main types: mass overload and volume overload.
-
Mass Overload: This occurs when you inject too much sample mass for the column to handle.[15][18] A general rule of thumb is to stay below 1 mg of sample per mL of column volume for analytical columns, with proportionally higher limits for preparative columns.[15][18] If you see "shark-fin" shaped peaks where the front is less steep than the back, you are likely experiencing mass overload.[16] The solution is to reduce the injected mass or move to a larger diameter column.
-
Volume Overload: This happens if you inject a very large volume of sample, even if the concentration is low. A good guideline is to keep the injection volume below 15% of the peak volume of your target compound.[16] If you must inject a large volume, ensure the sample is dissolved in a solvent significantly weaker than the mobile phase.
Q: My chromane derivative has no UV chromophore. How can I monitor its purification? A: When dealing with compounds that are not UV-active, you must use an alternative detection method.
-
Evaporative Light Scattering Detector (ELSD): This is an excellent universal detector for non-volatile compounds. It nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles.
-
Refractive Index (RI) Detector: This detector measures the change in the refractive index of the eluent as the analyte passes through. It is sensitive to temperature and cannot be used with gradient elution.
-
Mass Spectrometry (MS): An MS detector provides mass information, which is highly specific and can be invaluable for confirming the identity of your purified fractions. It is compatible with volatile mobile phase modifiers like formic acid and ammonium acetate.
References
- HPLC Troubleshooting Guide. (n.d.).
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
- Separation Modes and their Mechanisms. (n.d.). Shodex HPLC Columns.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- Detective Work, Part II: Physical Problems with the Column. (2015). LCGC International.
- The use of Mobile Phase pH as a Method Development Tool. (2020). Chromatography Today.
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
- How to Avoid HPLC Column Overload. (n.d.). Chromatography Today.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.).
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International.
- The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry news.
- Avoiding the Problems Associated with HPLC Column Overload. (2014). The LCGC Blog.
- HPLC Column Troubleshooting What Every HPLC User Should Know. (n.d.). Agilent.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.
- HPLC Tips and Troubleshooting 16 - Column Voiding. (2017). YouTube.
- Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
- How To Improve Resolution In HPLC: 5 Simple Tips. (2025). PharmaGuru.
- HPLC Separation Modes. (n.d.). Waters.
- How To Improve Resolution In HPLC: 5 Simple Tips. (2025). PharmaGuru.
- Methods for Changing Peak Resolution in HPLC. (2025). Chrom Tech, Inc.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. shodex.com [shodex.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. moravek.com [moravek.com]
- 11. chromtech.com [chromtech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. agilent.com [agilent.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. waters.com [waters.com]
- 18. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Interpreting ¹H NMR Spectra of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate
Welcome to the technical support guide for the analysis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing or working with this compound. Here, we address common questions and potential challenges encountered during the interpretation of its ¹H NMR spectrum, providing expert insights and validated methodologies to ensure structural confirmation.
Frequently Asked Questions (FAQs)
Question 1: What is the expected ¹H NMR spectrum and peak assignment for Methyl 2-oxo-4-phenyl-6-chromanecarboxylate?
Answer:
Interpreting the ¹H NMR spectrum requires a systematic analysis of chemical shifts (δ), integration values, and splitting patterns (multiplicity). The molecule's structure contains several distinct proton environments, which give rise to a characteristic spectral fingerprint.
Molecular Structure and Proton Labeling:
To facilitate discussion, we will use the following labeling scheme for the protons of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.
Predicted ¹H NMR Data Summary
The expected chemical shifts are based on established principles of NMR spectroscopy, including inductive effects, magnetic anisotropy, and analysis of analogous structures.[1][2][3] The values provided in the table below are typical for a spectrum recorded in deuterated chloroform (CDCl₃).
| Proton Label | Predicted δ (ppm) | Integration | Multiplicity | Assignment Rationale & Key Interactions |
| H-a (-OCH₃) | ~ 3.9 | 3H | Singlet (s) | Methyl ester protons are chemically unique and have no adjacent protons, resulting in a singlet. The chemical shift is typical for methyl esters attached to an aromatic ring.[4][5] |
| H-b, H-c (C3-H₂) | ~ 2.9 - 3.2 | 2H | 2 x Doublet of Doublets (dd) | These protons are diastereotopic due to the adjacent chiral center at C4.[6][7][8] They are chemically non-equivalent, will have different chemical shifts, and will split each other (geminal coupling, ²J) and the H-d proton (vicinal coupling, ³J).[9] |
| H-d (C4-H) | ~ 4.6 - 4.8 | 1H | Doublet of Doublets (dd) | This methine proton is deshielded by the adjacent phenyl ring and the ring oxygen. It is coupled to both diastereotopic protons at C3 (H-b and H-c), resulting in a dd pattern. |
| H-e (Phenyl) | ~ 7.2 - 7.4 | 5H | Multiplet (m) | These five protons on the C4-phenyl substituent typically appear as a complex multiplet, often overlapping with the residual solvent peak of CDCl₃ (δ 7.26 ppm). |
| H-f (C8-H) | ~ 7.1 | 1H | Doublet (d) | This aromatic proton is part of an ABC spin system on the chromanone ring. It is ortho to H-g, resulting in a doublet with a typical ortho-coupling constant (³J ≈ 8-9 Hz).[10] |
| H-g (C7-H) | ~ 7.9 | 1H | Doublet of Doublets (dd) | This proton is ortho to H-f and meta to H-h. It will be split by both neighbors, showing ortho coupling to H-f (³J ≈ 8-9 Hz) and meta coupling to H-h (⁴J ≈ 2-3 Hz). |
| H-h (C5-H) | ~ 8.1 | 1H | Doublet (d) | This proton is deshielded by the ester group at C6. It is meta to H-g, resulting in a doublet with a small meta-coupling constant (⁴J ≈ 2-3 Hz). |
Question 2: The protons on the C3 methylene group (H-b and H-c) in my spectrum appear as complex multiplets, not simple doublets of doublets. Why is this?
Answer:
This is an excellent and common observation. The complexity arises from the phenomenon of diastereotopicity .
-
Causality: The carbon at position 4 (C4) is a stereocenter. This chiral environment makes the two adjacent methylene protons at C3 chemically non-equivalent.[8][11] One proton is cis to the phenyl group, while the other is trans, and they cannot be interchanged by bond rotation or any symmetry operation.[6][9]
-
Spectral Consequence: Because H-b and H-c are non-equivalent, they have distinct chemical shifts. They couple not only to the methine proton at C4 (H-d) but also to each other (geminal coupling). This creates a complex spin system, often referred to as an "ABX" system, where H-b and H-c are the 'A' and 'B' protons and H-d is the 'X' proton.
-
What to Expect: Instead of a simple quartet, you will see two separate signals for these two protons. Each signal will be a doublet of doublets (dd). The separation between the peaks within each 'dd' will correspond to two different coupling constants:
-
Geminal Coupling (²J_bc_): The coupling between H-b and H-c.
-
Vicinal Coupling (³J_bd_ and ³J_cd_): The coupling of each C3 proton to the C4 proton. These two vicinal coupling constants may also be slightly different due to the fixed dihedral angles.
-
If the chemical shift difference between H-b and H-c is small, the multiplets can overlap, leading to a more complex appearance that may require higher field strength or 2D NMR techniques to resolve fully.
Question 3: My aromatic region is difficult to interpret. How can I confidently assign the protons of the chromanone ring (H-f, H-g, H-h)?
Answer:
Assigning the aromatic protons on the substituted benzene ring of the chromanone core requires a careful analysis of both chemical shifts and coupling constants.
Step-by-Step Assignment Protocol:
-
Identify the Spin System: These three protons (H-f, H-g, H-h) constitute an ABC spin system. Start by identifying the multiplicity of each signal. You should observe two doublets and one doublet of doublets.
-
Analyze Coupling Constants (J-values): The key to assignment lies in the magnitude of the coupling constants.
-
Assign the Signals:
-
H-g (C7-H): This is the only proton with both an ortho and a meta neighbor. Therefore, it will appear as a doublet of doublets (dd) with one large coupling constant (J ≈ 8 Hz) and one small one (J ≈ 2.5 Hz).
-
H-f (C8-H): This proton is only ortho to H-g. It will appear as a doublet (d) with a large ortho-coupling constant (J ≈ 8 Hz).
-
H-h (C5-H): This proton is only meta to H-g. It will appear as a doublet (d) with a small meta-coupling constant (J ≈ 2.5 Hz). Furthermore, this proton is ortho to the electron-withdrawing carbonyl of the ester group, which will deshield it significantly, pushing it the furthest downfield of the three.[12]
-
This workflow provides a self-validating method for assignment, as the coupling constants must be reciprocal.[10] For example, the ortho-coupling constant observed in the doublet for H-f must match the ortho-coupling constant in the doublet of doublets for H-g.
Caption: Workflow for assigning aromatic protons.
Question 4: I am seeing unexpected signals in my spectrum. What are the common sources of impurities?
Answer:
Unexpected signals typically arise from residual solvents, water, or unreacted starting materials.
Troubleshooting Common Impurities:
| Signal Source | Typical δ (ppm) in CDCl₃ | Multiplicity | Notes |
| Residual Solvents | |||
| Chloroform (CHCl₃) | 7.26 | Singlet (s) | This is the residual protic solvent in CDCl₃. |
| Acetone | 2.17 | Singlet (s) | A common solvent for washing glassware. |
| Ethyl Acetate | 2.05 (s, CH₃), 4.12 (q, CH₂), 1.26 (t, CH₃) | s, q, t | A common solvent for extraction and chromatography. |
| Dichloromethane | 5.30 | Singlet (s) | Often used in reaction workups. |
| Water (H₂O) | ~ 1.56 | Broad Singlet (br s) | Appears as a broad signal; its chemical shift is highly variable depending on concentration and temperature.[13] |
| Starting Materials | Variable | Variable | If the synthesis involves 4-hydroxycoumarin or a substituted methyl benzoate, check for their characteristic peaks. |
Protocol for Identifying Impurities:
-
Check Solvent Peaks: Always reference a standard table of NMR solvent impurities.
-
D₂O Shake: To confirm if a broad peak is from water (or another exchangeable proton like an alcohol), add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The water/exchangeable proton peak will diminish or disappear.[13]
-
Spiking Experiment: If a starting material is suspected, add a very small amount of the pure starting material to the NMR tube and re-acquire the spectrum. If the impurity signal increases in intensity, its identity is confirmed.
-
Run a 2D COSY: A Correlation Spectroscopy (COSY) experiment can help distinguish impurity signals from your product. Signals from the target molecule will show correlations to other signals of the molecule, whereas impurity signals will typically only show correlations to other protons within that same impurity.[14]
References
-
S. M. G. Al-Karawi, F. H. Al-Karawi, and A. H. Al-Noor, “Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies,” Magnetic Resonance in Chemistry, 2020. [Online]. Available: [Link]
-
K. S. Dhami and J. B. Stothers, “13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates,” Canadian Journal of Chemistry, vol. 45, no. 3, pp. 233–241, 1967. [Online]. Available: [Link]
-
Spectral Database for Organic Compounds SDBS, “Methyl Benzoate (NMR),” National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Online]. Available: [Link]
-
S. Samanta, V. Pappula, M. Dinda, and S. Adimurthy, “Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium,” RSC Advances, vol. 4, no. 55, pp. 29083–29087, 2014. [Online]. Available: [Link]
-
SpectraBase, “Methyl benzoate,” Wiley, 2023. [Online]. Available: [Link]
-
Human Metabolome Database, “1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001944),” HMDB. [Online]. Available: [Link]
-
Y. Wang et al., “Benzophenone Rhamnosides and Chromones from Hypericum seniawinii Maxim,” Molecules, vol. 27, no. 21, p. 7056, 2022. [Online]. Available: [Link]
-
ChemHelper, “Topicity,” University of Wisconsin-Madison. [Online]. Available: [Link]
-
D. J. Pasto, “Chemical shifts,” University of Notre Dame. [Online]. Available: [Link]
-
Oregon State University, “1H NMR Chemical Shifts,” Oregon State University Chemistry Department. [Online]. Available: [Link]
-
Master Organic Chemistry, “Diastereotopic Protons in 1H NMR Spectroscopy: Examples,” Master Organic Chemistry, 2022. [Online]. Available: [Link]
-
R. Rittner et al., “1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo,” Magnetic Resonance in Chemistry, vol. 44, no. 10, pp. 954–959, 2006. [Online]. Available: [Link]
-
M. G. R. F. da Silva et al., “Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate,” Acta Crystallographica Section E, vol. 73, no. 8, pp. 1194–1198, 2017. [Online]. Available: [Link]
-
S. N. S. Al-Kaabi et al., “Synthesis and Characterization of New Pyrimidine Derivatives,” RSC Advances, 2019. [Online]. Available: [Link]
-
Michigan State University, “Proton NMR Table,” MSU Chemistry Department. [Online]. Available: [Link]
-
Compound Interest, “A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES,” Compound Interest, 2015. [Online]. Available: [Link]
-
L. S. Starkey, “1H NMR Chemical Shifts,” California State Polytechnic University, Pomona. [Online]. Available: [Link]
-
University of Puget Sound, “1H NMR Chemical Shifts (δ, ppm),” University of Puget Sound. [Online]. Available: [Link]
-
Chemistry LibreTexts, “13.3: Chemical Shifts in ¹H NMR Spectroscopy,” Chemistry LibreTexts. [Online]. Available: [Link]
-
Chemistry LibreTexts, “2.8: ¹H NMR Spectroscopy and Proton Equivalence,” Chemistry LibreTexts. [Online]. Available: [Link]
-
Chemistry LibreTexts, “14.12: Coupling Constants Identify Coupled Protons,” Chemistry LibreTexts. [Online]. Available: [Link]
-
University of Colorado Boulder, “Spin-spin splitting and coupling - Coupling in 1H NMR,” Organic Chemistry at CU Boulder. [Online]. Available: [Link]
-
Reddit, “[1H NMR] My teacher said that these 2 protons are not equivalent, but how?,” r/OrganicChemistry, 2022. [Online]. Available: [Link]
-
Dr. James Keeler, “NMR Spectroscopy: Diastereotopism,” YouTube, 2021. [Online]. Available: [Link]
-
SpectraBase, “2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate,” Wiley, 2023. [Online]. Available: [Link]
-
University of Cambridge, “NMR Techniques in Organic Chemistry: a quick guide,” University of Cambridge Department of Chemistry. [Online]. Available: [Link]
-
University of Calgary, “Ch 13 - Coupling,” University of Calgary Chemistry Department. [Online]. Available: [Link]
-
Oregon State University, “Analyzing Coupling Constants,” Oregon State University Chemistry Department. [Online]. Available: [Link]
-
E. E. Kwan, “Lecture 3: Coupling Constants,” Harvard University. [Online]. Available: [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sas.upenn.edu [sas.upenn.edu]
- 5. rsc.org [rsc.org]
- 6. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Proton NMR Table [www2.chemistry.msu.edu]
- 13. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Technical Support Center: Overcoming Poor Yield in the Biginelli Reaction for Chromane Analogs
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the Biginelli multicomponent reaction. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this powerful reaction to synthesize dihydropyrimidinone (DHPM)-fused scaffolds, such as those integrated into chromane frameworks, and are encountering challenges with reaction efficiency and yield.
This guide moves beyond standard protocols to address the nuanced variables that can significantly impact your success. We will explore common failure points, delve into the mechanistic rationale for troubleshooting, and provide validated protocols to optimize your outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Biginelli reaction and why are yields sometimes poor when targeting complex scaffolds like chromanes?
The Biginelli reaction is a one-pot, three-component condensation between an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and a urea or thiourea.[1][2] It is an acid-catalyzed process ideal for rapidly generating libraries of medicinally relevant dihydropyrimidinones (DHPMs).[1][3]
Poor yields in complex systems, such as those involving chromane-based aldehydes or β-ketoesters, often arise from several factors:
-
Steric Hindrance: Bulky substituents on any of the three components can impede the necessary bond formations, slowing down the reaction and promoting side reactions.
-
Electronic Effects: Electron-withdrawing or -donating groups on the aldehyde can alter the electrophilicity of the carbonyl carbon, affecting the initial condensation step with urea.
-
Reduced Reactant Solubility: Complex, non-polar molecules may have poor solubility in traditional protic solvents like ethanol, leading to a heterogeneous reaction mixture and inefficient conversion.
-
Catalyst Incompatibility: The classic Brønsted acid catalysts (e.g., HCl) may not be potent enough for deactivated substrates or can promote side reactions like hydrolysis or decomposition of sensitive functional groups.[2][4]
Q2: What is the accepted mechanism for the Biginelli reaction? Understanding this seems key to troubleshooting.
You are correct. A firm grasp of the mechanism is crucial for rational problem-solving. The most widely accepted pathway, proposed by C. Oliver Kappe, proceeds through several key steps.[1] The rate-determining step is often the initial nucleophilic addition of urea to the aldehyde.[1]
The key stages are:
-
Iminium Ion Formation: The reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an acyl-iminium ion intermediate. This is often the rate-limiting step.
-
Nucleophilic Addition: The enol form of the β-ketoester attacks the electrophilic iminium ion.
-
Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization via attack of the free amine onto the ketone/ester carbonyl, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one product.[1][5]
Below is a diagram illustrating this mechanistic pathway.
Troubleshooting Guide: From Low Conversion to High Purity
This section addresses specific experimental failures with causative explanations and actionable solutions.
Q3: My reaction shows very low or no product formation, even after extended reaction times. What should I investigate first?
This is a common issue often related to insufficient activation of the reactants. Your primary focus should be on the catalytic system and reaction conditions.
Logical Troubleshooting Flow:
Causality and Actionable Advice:
-
Upgrade Your Catalyst: Standard Brønsted acids like HCl may not be sufficient for less reactive substrates. Lewis acids offer a significant advantage by coordinating more strongly to the aldehyde's carbonyl oxygen, rendering it more electrophilic and accelerating the rate-determining iminium ion formation.[1][4] Many modern protocols have abandoned classical conditions for more robust Lewis acid catalysis.
-
Optimize Reaction Conditions:
-
Solvent-Free: For reactants with poor solubility, removing the solvent altogether can be highly effective. Heating a neat mixture of the three components with a catalyst often leads to dramatically increased reaction rates and higher yields.[5]
-
Alternative Energy Sources: Microwave-assisted synthesis can significantly shorten reaction times from hours to minutes and improve yields by promoting rapid, uniform heating.[5] Similarly, mechanochemistry via ball-milling provides a solvent-free, efficient alternative that can drive reactions to completion.[6][7]
-
-
Re-evaluate Stoichiometry: While a 1:1:1 ratio is traditional, side reactions can consume starting materials. An empirical study demonstrated that increasing the equivalents of the β-keto ester (e.g., to 2.5 eq) and the aldehyde (e.g., to 5.0 eq) relative to the urea (1.0 eq) can substantially boost the yield of the desired DHPM product.[4]
Data Summary: Modern Catalysts for the Biginelli Reaction
| Catalyst | Typical Conditions | Advantages | Considerations | Source |
| Yb(OTf)₃ | 1-2 mol%, solvent-free, 100°C | Reusable, highly efficient, short reaction times, environmentally friendly.[5] | Higher cost compared to classical acids. | Ma, Y. et al. (2000)[5] |
| InCl₃ / InBr₃ | 10 mol%, EtOH, reflux | Excellent yields, effective for a wide range of substrates, including formaldehyde.[4] | Indium salts can be toxic and require careful handling. | Ranu, B.C. et al. (2000)[5], Phucho, T. et al. (2018)[4] |
| FeCl₃ | 10 mol%, solvent-free, 95°C | Inexpensive, readily available, effective under solvent-free conditions.[4] | Can be moisture-sensitive; requires anhydrous conditions for best results. | Lu, J. & Bai, Y. (2002)[4] |
| Zeolites (H-ZSM-5) | Ball-milling, solvent-free | Heterogeneous, easily separable, reusable, green methodology.[7] | May not be suitable for very bulky substrates due to pore size constraints.[7] | Al-Ghamdi, A. et al. (2022)[7] |
Q4: My reaction works, but I get a complex mixture of side products, making purification a nightmare. How can I improve selectivity?
Low selectivity is often a consequence of a slow primary reaction, which allows competitive side reactions to occur. The strategies to boost conversion (Q3) are also your primary tools for improving selectivity.
Key Insight: By making the desired Biginelli pathway kinetically faster, you outcompete the formation of side products.
Specific Strategies:
-
Employ a More Active Catalyst: Switching from a Brønsted acid to a potent Lewis acid like InBr₃ or Yb(OTf)₃ will accelerate the main reaction, minimizing the time for side reactions to occur.[4][5]
-
Lower Reaction Temperature (with a better catalyst): A more active catalyst may allow you to run the reaction at a lower temperature. This can reduce the rate of undesired pathways, such as aldol self-condensation of the aldehyde, which often have higher activation energies.
-
Purify Your Aldehyde: Aldehydes are prone to oxidation to carboxylic acids upon storage. The presence of acid impurities can interfere with the reaction. Ensure your aldehyde is pure, potentially by running it through a short plug of silica gel before use.
Q5: I have a working protocol, but the yield is not reproducible between batches. What are the likely hidden variables?
Reproducibility issues almost always point to sensitive, unmonitored variables.
Self-Validation Checklist:
-
Water Content: The reaction involves two dehydration steps. Ensure your reagents (especially solvents, if used) are sufficiently dry. While the reaction produces water, starting under anhydrous conditions gives you a consistent baseline. Lewis acids, in particular, can be deactivated by water.
-
Reagent Purity: As mentioned above, aldehyde purity is critical. Also, verify the quality of your urea and β-ketoester.
-
Reaction Atmosphere: If your substrates are sensitive to oxidation, running the reaction under an inert atmosphere (N₂ or Ar) can prevent degradation and improve consistency.
-
Monitoring the Reaction: Do not rely solely on time. Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting reagent.[6][8] A reaction that is complete in 4 hours one day may be complete in 2 hours the next due to minor variations. Quenching the reaction at the point of maximum product formation (as determined by TLC) is key to reproducibility.
Validated Experimental Protocol: High-Yield Synthesis using Indium(III) Catalysis
This protocol is adapted from a demonstrated high-yield procedure and serves as an excellent starting point for optimization.[4]
Materials:
-
Substituted Aldehyde (1.0 eq)
-
Ethyl Acetoacetate (or other β-dicarbonyl) (2.5 eq)
-
Urea (5.0 eq, Note: This is a deviation from the cited source which used urea as the limiting reagent, this example uses the aldehyde as limiting for broader applicability)
-
Indium(III) Bromide (InBr₃) (0.1 eq)
-
Ethanol (95%)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (1.0 eq), ethyl acetoacetate (2.5 eq), and urea (5.0 eq).
-
Add 95% ethanol to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.
-
Stir the mixture at room temperature for 10 minutes to allow for dissolution.
-
Add the Indium(III) Bromide catalyst (0.1 eq) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-7 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product remains in solution, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (a typical eluent system is hexanes:ethyl acetate) to afford the pure DHPM product.[4]
This protocol provides a robust baseline. For your specific chromane system, you may need to adjust stoichiometry, catalyst loading, or reaction time, using the principles outlined in this guide.
References
-
Biginelli Reaction , Organic Chemistry Portal. [Link]
-
Phucho, T., Bailey, L., Williams, T., & Cseke, L. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction . Frontiers in Chemistry, 6. [Link]
-
El-hady, O., Lotfy, G., & Mohamed, S. (2019). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions . Molecules, 24(15), 2729. [Link]
-
Al-Ghamdi, A., Narasimharao, K., & Al-Sultan, N. (2022). Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing a Ball Mill Technique: A Green Sustainable Process . ResearchGate. [Link]
-
Biginelli reaction , Wikipedia. [Link]
-
Biginelli reaction – Knowledge and References , Taylor & Francis. [Link]
-
BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS , Mercer University Chemistry. [Link]
-
BIGINELLI REACTION , SlidePlayer. [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. BIGINELLI REACTION | PPT [slideshare.net]
- 4. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. theochem.mercer.edu [theochem.mercer.edu]
Technical Support Center: In Vivo Formulation Strategies for Methyl 2-oxo-4-phenyl-6-chromanecarboxylate
Introduction
Welcome to the technical support guide for "Methyl 2-oxo-4-phenyl-6-chromanecarboxylate" (referred to herein as "the compound"). This resource is designed for researchers, scientists, and drug development professionals encountering challenges in formulating this compound for in vivo studies. Due to its chemical structure—a substituted chromane core—the compound is anticipated to be lipophilic and exhibit poor aqueous solubility, a common hurdle in preclinical development.[1][2] Up to 90% of new chemical entities (NCEs) suffer from poor water solubility, which can significantly impede in vivo testing and lead to project delays.[1]
This guide provides a structured approach to tackling these formulation challenges, moving from fundamental physicochemical characterization to advanced formulation strategies and troubleshooting. Our goal is to equip you with the knowledge to develop a stable and effective formulation that ensures maximal exposure for your in vivo pharmacokinetic (PK), efficacy, and toxicology studies.[3][4]
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial questions you may have about formulating Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.
Q1: My compound, Methyl 2-oxo-4-phenyl-6-chromanecarboxylate, shows very low solubility in aqueous buffers. What is the first step?
A1: The first and most critical step is to perform a thorough pre-formulation characterization.[5][6] Before attempting complex formulations, you need to understand the compound's fundamental physicochemical properties.[5]
-
Actionable Steps:
-
Determine Aqueous Solubility Profile: Measure solubility in buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8) to understand if solubility is pH-dependent.[7]
-
Assess Lipophilicity (LogP/LogD): A high LogP value (typically >3) confirms the compound is lipophilic and likely has poor aqueous solubility.[7]
-
Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if the compound is crystalline or amorphous and to identify its melting point. This information is crucial for strategies like solid dispersions.
-
Solubility in Organic Solvents: Screen for solubility in a panel of pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, PEG 400, NMP, DMSO) to identify potential co-solvents for liquid formulations.[8][9]
-
Q2: What are the basic formulation options for a poorly soluble compound for a first-in-animal PK study?
A2: For early-stage studies where speed and simplicity are key, the goal is to achieve adequate exposure with a straightforward formulation. The main options are solutions, co-solvent systems, or simple suspensions.[10]
-
Formulation Hierarchy:
-
Aqueous Solution (Ideal but unlikely): If the required dose can be dissolved in a simple pH-adjusted aqueous vehicle.
-
Co-solvent System: A mixture of water and a water-miscible organic solvent (e.g., PEG 400, propylene glycol) to increase solubility.[11]
-
Lipid-Based Solution: Dissolving the compound in an oil (e.g., sesame oil, corn oil) or a lipid-based excipient.[12][13] This is often suitable for lipophilic drugs.[14][15]
-
Suspension: Dispersing the solid drug particles in an aqueous vehicle with a suspending agent (e.g., carboxymethyl cellulose) and a wetting agent (e.g., Tween 80).
-
Q3: Can I use DMSO to formulate my compound for in vivo studies?
A3: While DMSO is an excellent solvent, its use in in vivo studies, particularly for anything beyond single-dose PK, should be approached with caution. High concentrations of DMSO can cause local irritation, hemolysis, and other toxicities, which can confound study results. It is generally recommended to keep the final concentration of DMSO as low as possible, ideally below 10%, and to explore other less aggressive solvents like N-methyl-2-pyrrolidone (NMP) or cyclodextrins.[16]
Q4: My compound precipitates out of the co-solvent formulation when I administer it. Why is this happening and what can I do?
A4: This is a common issue known as "precipitation upon injection." It occurs when the formulation, which keeps the drug solubilized in a high concentration of co-solvent, is diluted in the aqueous environment of the body (e.g., blood or intraperitoneal fluid). The co-solvent concentration drops, and the drug crashes out of solution.[10]
-
Mitigation Strategies:
-
Reduce Drug Concentration: Lower the dose if possible.
-
Optimize Co-solvent Blend: Use a combination of co-solvents and surfactants (e.g., polysorbate 80, Solutol HS 15) to create a more stable system that can form micelles or fine emulsions upon dilution.[17]
-
Consider Cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with drug molecules, effectively shielding them from the aqueous environment and preventing precipitation.[16][18]
-
Switch to a Lipid-Based System: Self-emulsifying drug delivery systems (SEDDS) are designed to form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, which can prevent precipitation and enhance absorption.[11]
-
Part 2: Troubleshooting Guides
This section provides in-depth troubleshooting for specific, complex issues you might encounter during formulation development.
Guide 1: Low and Variable Bioavailability
Problem: We are observing low and highly variable plasma concentrations of our compound in rats after oral gavage. What are the potential causes and how can we troubleshoot this?
Causality: Low and variable oral bioavailability for a poorly soluble compound (likely BCS Class II or IV) is often due to dissolution rate-limited absorption.[10][11] The drug does not dissolve quickly or completely enough in the gastrointestinal (GI) fluids to be effectively absorbed. Variability can be caused by differences in GI physiology between animals or by the physical instability of the formulation.[19]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral bioavailability.
Step-by-Step Troubleshooting:
-
Verify Physicochemical Properties: Reconfirm the compound's pH-solubility profile and LogP. Ensure you are using a consistent and stable solid form (polymorph).[7]
-
Enhance Dissolution Rate:
-
Particle Size Reduction: Decreasing particle size increases the surface area available for dissolution. Micronization is a common first step. For more significant enhancement, creating a nanosuspension can dramatically improve dissolution velocity.[18][20]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix (e.g., HPMC, PVP) can lead to a state of supersaturation in the GI tract, significantly boosting absorption.[20] However, physical stability is a concern, as the drug may recrystallize over time.[7]
-
-
Utilize Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective.[15] They present the drug in a solubilized state and can facilitate lymphatic transport, potentially bypassing first-pass metabolism.[15]
-
Consider Permeability: If you have maximized solubility and dissolution but exposure remains low, the issue may be poor membrane permeability (a BCS Class IV problem).[11] This is a more fundamental challenge related to the molecule's structure.
Guide 2: Vehicle-Related Toxicity or Adverse Events
Problem: Our vehicle control group is showing adverse effects (e.g., lethargy, irritation at the injection site), confounding our toxicology study. How do we select a better vehicle?
Causality: Excipients are not always inert and can cause their own biological effects, especially when administered at high concentrations or via parenteral routes.[21][22] The choice of vehicle must balance solubilization needs with the tolerability of the animal species.[6]
Excipient Selection & Tolerability Table:
| Excipient | Common Use | Route | Potential Issues & Considerations |
| PEG 400 | Co-solvent | Oral, IV, SC | Can cause renal toxicity at high doses, especially in repeated-dose studies. Check species-specific sensitivity. |
| Propylene Glycol | Co-solvent | Oral, IV | Can cause hemolysis and CNS depression at high concentrations. Use with caution for IV bolus. |
| Polysorbate 80 (Tween 80) | Surfactant, Emulsifier | Oral, IV | Can induce hypersensitivity reactions in some species (especially dogs). Check for peroxide levels, which can degrade the API.[17] |
| HP-β-CD | Solubilizer | Oral, IV, SC | Generally well-tolerated but can cause renal toxicity (vacuolation) at very high parenteral doses.[16] |
| NMP | Solvent | IV, IM, SC | Favorable toxicity profile compared to other strong solvents, but must be used within established safety limits.[16] |
| Corn/Sesame Oil | Lipid Vehicle | IM, SC, Oral | Generally safe, but can be viscous. May cause local irritation or slow, variable absorption from IM/SC injection sites.[12] |
Troubleshooting Steps:
-
Review Excipient Safety Data: Consult the FDA's Inactive Ingredient Database and other toxicology resources for maximum recommended doses and known species-specific toxicities of your chosen excipients.
-
Reduce Excipient Load:
-
Can you achieve the target concentration with a lower percentage of the problematic excipient?
-
Consider a combination of solubilizers (e.g., a co-solvent plus a surfactant) at lower individual concentrations.
-
-
Change Formulation Strategy: If a co-solvent system is causing issues, switch to a different platform. For example, an aqueous suspension or a cyclodextrin-based solution may be better tolerated for parenteral routes than a high-concentration PEG 400 vehicle.
-
Run a Vehicle Tolerability Study: Before initiating the main efficacy or tox study, dose a small cohort of animals with the vehicle alone for the planned duration and observe for any adverse effects.
Part 3: Experimental Protocols
This section provides detailed, step-by-step protocols for preparing common formulation types for in vivo studies.
Protocol 1: Preparation of a Co-solvent Formulation for IV Administration
Objective: To prepare a clear, sterile solution of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate for intravenous administration.
Materials:
-
Methyl 2-oxo-4-phenyl-6-chromanecarboxylate
-
PEG 400 (injectable grade)
-
Propylene Glycol (injectable grade)
-
Saline (0.9% NaCl, sterile)
-
Sterile vials, magnetic stirrer, sterile syringe filters (0.22 µm)
Methodology:
-
Vehicle Preparation: In a sterile vial, prepare the co-solvent vehicle. For example, to make a 40:10:50 PEG 400:Propylene Glycol:Saline vehicle (v/v/v), combine 4 mL of PEG 400 and 1 mL of Propylene Glycol.
-
Drug Solubilization: Weigh the required amount of the compound and add it to the co-solvent mixture. For example, for a 5 mg/mL solution, add 50 mg of the compound to 10 mL of the final vehicle.
-
Mixing: Gently warm the mixture (e.g., to 40-50°C) and stir using a magnetic stirrer until the compound is completely dissolved. Visually inspect for any remaining solid particles against a black and white background.
-
Final Dilution: Slowly add the saline portion (5 mL in this example) to the dissolved drug concentrate while stirring. Observe for any signs of precipitation. If the solution remains clear, continue to the next step.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step removes any potential microbial contamination and fine particulates.
-
Quality Control: Before dosing, visually inspect the final formulation for clarity and absence of particles. Confirm the drug concentration using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of an Oral Nanosuspension
Objective: To prepare a physically stable nanosuspension to improve the dissolution rate and oral bioavailability of the compound.
Materials:
-
Methyl 2-oxo-4-phenyl-6-chromanecarboxylate
-
Hydroxypropyl methylcellulose (HPMC) or similar polymer (as a stabilizer)
-
Polysorbate 80 or docusate sodium (as a wetting agent)
-
Purified water
-
High-pressure homogenizer or bead mill
Methodology:
-
Pre-milling (Optional): If starting with large crystals, reduce the particle size first using a standard mortar and pestle or jet mill.
-
Dispersion Preparation: Prepare an aqueous solution of the stabilizer and wetting agent. For example, a 1% HPMC and 0.2% Polysorbate 80 solution.
-
Coarse Suspension: Disperse the weighed compound into the stabilizer solution to create a coarse, pre-mixed suspension.
-
Nanonization:
-
Bead Milling: Add the coarse suspension to a milling chamber containing grinding media (e.g., yttria-stabilized zirconium oxide beads). Mill at a high speed for several hours.
-
High-Pressure Homogenization (HPH): Pass the coarse suspension through the homogenizer for multiple cycles at high pressure (e.g., 1500 bar).
-
-
Particle Size Analysis: Periodically take samples and measure the particle size distribution using dynamic light scattering (DLS) or laser diffraction. Continue the nanonization process until the desired particle size (e.g., Z-average < 200 nm) and a narrow polydispersity index (PDI < 0.3) are achieved.
-
Final Formulation & QC: Once the target particle size is reached, store the nanosuspension under appropriate conditions. Before dosing, re-verify particle size and check for any signs of crystal growth or aggregation.
Nanonization Decision Flow:
Caption: Decision process for nanosuspension preparation.
Part 4: Analytical Considerations
Q: How should I quantify Methyl 2-oxo-4-phenyl-6-chromanecarboxylate in plasma samples from my in vivo study?
A: The standard and most reliable method for quantifying small molecules in complex biological matrices like plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[23][24][25][26]
Key Steps for Method Development:
-
Sample Preparation: The goal is to remove proteins and other interfering components from the plasma. Common techniques include:
-
Protein Precipitation (PPT): Simple and fast. Add a cold organic solvent like acetonitrile or methanol to the plasma sample to crash out proteins.
-
Liquid-Liquid Extraction (LLE): More selective. Uses an organic solvent immiscible with water to extract the drug from the plasma.
-
Solid-Phase Extraction (SPE): Most selective and provides the cleanest samples, but is more complex and costly.[24]
-
-
Chromatography (LC): A C18 reverse-phase column is typically a good starting point. The mobile phase (usually a mixture of water and acetonitrile/methanol with a modifier like formic acid) is optimized to achieve a sharp peak for your compound with a short run time and good separation from any matrix components.
-
Mass Spectrometry (MS/MS):
-
The instrument is tuned to specifically detect your compound.
-
You will select a precursor ion (the molecular weight of your compound) and one or two product ions (fragments of your compound) for detection in Multiple Reaction Monitoring (MRM) mode. This makes the assay highly specific and sensitive.
-
-
Validation: The method must be validated according to regulatory guidelines to ensure it is accurate, precise, selective, and stable.[27] This includes preparing a calibration curve in blank plasma and running quality control (QC) samples at low, medium, and high concentrations.[27]
References
- Vertex AI Search. (n.d.). Excipients for Parenterals.
- Vertex AI Search. (2022).
- Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Ashland. (n.d.). Parenteral excipients.
- Pharma Lesson. (n.d.).
- Evotec. (n.d.).
- Michael, I. (2025). Formulation strategies for poorly soluble drugs.
- Müller, C., et al. (n.d.).
- BenchChem. (2025). Technical Support Center: Strategies to Enhance In Vivo Bioavailability.
- PubMed. (n.d.). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics.
- Future4200. (2006).
- Croda Pharma. (2024). High purity excipients for parenteral drug delivery.
- Barnes, D. (2022). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs.
- Crystal Pharmatech. (2017).
- BenchChem. (2025). Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
- Larsen, S. W., et al. (n.d.). Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design. NIH.
- SciSpace. (n.d.). Lipid-based formulations for oral delivery of lipophilic drugs.
- PubMed Central. (n.d.).
- Medicines Discovery Catapult. (2020). Designing formulations for preclinical and early stage clinical studies.
- Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.
- Altasciences. (n.d.).
- Semantic Scholar. (n.d.). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs.
- American Elements. (n.d.).
- PubChem. (n.d.).
- Kiani, M. (2023). Regular Article. Physical Chemistry Research.
- Cardot, J. M., & Davit, B. (2012).
- Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
- PubChem. (n.d.). Ethyl 4-(4-methoxyphenyl)
- PubChem. (n.d.).
- Kettmann, V., et al. (n.d.).
- Dissolution Technologies. (2022). Dissolution Method Troubleshooting.
- University of Strathclyde. (2022). Solubility analysis of 18 active pharmaceutical ingredients and intermediates in the non-polar solvents dioxane, toluene and cyclopentyl methyl ether.
- ResearchGate. (n.d.). Solubility Analysis of 18 Active Pharmaceutical Ingredients and Intermediates in the non–Polar Solvents Dioxane, Toluene and Cyclopentyl Methyl Ether | Request PDF.
- Maurer, H. H. (2005). Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology. PubMed.
- NCBI Bookshelf. (2012). In Vivo Assay Guidelines.
- Miroshnichenko, I. I., et al. (2013). A Rapid and Sensitive LC–MS/MS Assay for the Quantitation of Bromantane in Human Plasma. Hilaris Publisher.
- Semantic Scholar. (n.d.). Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology.
- PubChem. (n.d.).
- ResearchGate. (2025). Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology | Request PDF.
- van der Zwaan, C., et al. (2021). A generic sample preparation method for the multiplex analysis of seven therapeutic monoclonal antibodies in human plasma or ser. DSpace.
Sources
- 1. Early Formulation | Evotec [evotec.com]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crystalpharmatech.com [crystalpharmatech.com]
- 4. altasciences.com [altasciences.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing formulations for preclinical and early stage clinical studies - Medicines Discovery Catapult [md.catapult.org.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. physchemres.org [physchemres.org]
- 9. pharmtech.com [pharmtech.com]
- 10. future4200.com [future4200.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. pharmtech.com [pharmtech.com]
- 15. symmetric.events [symmetric.events]
- 16. ashland.com [ashland.com]
- 17. pharmtech.com [pharmtech.com]
- 18. pharmalesson.com [pharmalesson.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. hilarispublisher.com [hilarispublisher.com]
- 25. semanticscholar.org [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. dspace.library.uu.nl [dspace.library.uu.nl]
Validation & Comparative
A Comparative Analysis of Novel Chromone-Based Anti-Inflammatory Agents Versus Ibuprofen
A Guide for Drug Development Professionals
Executive Summary
The landscape of anti-inflammatory drug discovery is in a perpetual state of evolution, seeking candidates with improved efficacy and safety profiles over classical non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative analysis of the anti-inflammatory effects of ibuprofen, a cornerstone of anti-inflammatory therapy, against a novel, representative chromone derivative, designated Q7-26 , which has shown significant promise in preclinical studies. While direct experimental data for "Methyl 2-oxo-4-phenyl-6-chromanecarboxylate" is not available in the current body of scientific literature, the analysis of structurally related chromone scaffolds offers valuable insights into the potential of this chemical class. This document synthesizes available in vitro data, elucidates mechanisms of action, details experimental protocols, and provides a forward-looking perspective for researchers in pharmacology and medicinal chemistry.
Introduction: The Rationale for Next-Generation Anti-Inflammatories
Inflammation is a critical biological response to injury and infection, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and cardiovascular disorders[1]. For decades, NSAIDs like ibuprofen have been the first line of defense, primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2[2]. The COX-1 isoform is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, while COX-2 is induced during inflammation and is the primary target for anti-inflammatory action[2].
Ibuprofen's therapeutic effect is derived from its non-selective inhibition of both COX enzymes. However, this lack of selectivity, particularly the inhibition of COX-1, is associated with well-documented gastrointestinal side effects[2]. This has driven the search for novel anti-inflammatory agents with different mechanisms of action or improved selectivity for COX-2. The chromone scaffold, a core structure in many naturally occurring flavonoids, has emerged as a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities, including potent anti-inflammatory effects[1][3][4]. Recent research has focused on synthesizing novel chromone derivatives as specific COX-2 inhibitors, with some candidates demonstrating superior potency to established drugs like celecoxib and ibuprofen in preclinical assays[5].
This guide will focus on a direct comparison between ibuprofen and a highly potent synthetic chromone derivative, Q7-26 , to highlight the therapeutic potential and mechanistic distinctions of this emerging class of compounds.
Molecular Mechanisms of Action
Ibuprofen: The Archetypal Non-Selective COX Inhibitor
Ibuprofen acts as a competitive inhibitor of the COX enzymes. It enters the hydrophobic channel of the COX protein and forms hydrogen bonds with key amino acid residues, notably Arg-120, preventing the substrate, arachidonic acid, from accessing the enzyme's active site. This blockade prevents the conversion of arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory prostaglandins and thromboxanes[2]. Ibuprofen's inhibition is reversible and, as it is non-selective, it impacts both the homeostatic functions of COX-1 and the inflammatory cascade mediated by COX-2.
Novel Chromones (e.g., Q7-26): Potent and Selective COX-2 Inhibition
The anti-inflammatory mechanism of many novel chromone derivatives is centered on highly selective inhibition of the COX-2 enzyme[4][5]. The structural flexibility of the chromone scaffold allows for chemical modifications that can achieve high-affinity binding to the active site of COX-2. Molecular docking studies suggest that compounds like Q7-26 can form strong interactions with key residues in the COX-2 active site, such as TYR385 and HIS386, which are crucial for its enzymatic activity[4][6]. Some chromone derivatives may also exert their effects through alternative pathways, such as the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 via modulation of signaling pathways like NF-κB or MAPKs[7][8][9]. This potential for multi-target activity could offer a broader anti-inflammatory effect.
The diagram below illustrates the central role of COX enzymes in the inflammatory pathway and the points of inhibition for both ibuprofen and selective COX-2 inhibitors like the novel chromone Q7-26.
Caption: Arachidonic acid pathway and points of NSAID inhibition.
Comparative In Vitro Efficacy
The most direct measure of the anti-inflammatory potential of these compounds is their half-maximal inhibitory concentration (IC50) against the COX enzymes. A lower IC50 value indicates greater potency. The data synthesized from multiple studies reveals a significant difference in both potency and selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Source(s) |
| Ibuprofen | 12 | 80 | 0.15 | [10][11] |
| Chromone Q7-26 | >100 (est.) | 0.137 | >730 (est.) | [5] |
| Celecoxib (Reference) | >100 | 0.882 | >113 | [5] |
Data Analysis: The data clearly demonstrates the superior potency and selectivity of the novel chromone derivative Q7-26. Ibuprofen inhibits COX-1 at a lower concentration than COX-2, consistent with its known gastrointestinal side effects[10]. In stark contrast, Chromone Q7-26 is a highly potent inhibitor of COX-2, with an IC50 value of 0.137 µM, which is over 580 times lower (more potent) than ibuprofen's IC50 for the same enzyme. Furthermore, its selectivity for COX-2 is estimated to be significantly higher than that of both ibuprofen and the well-known COX-2 selective drug, celecoxib, suggesting a potentially much-improved safety profile regarding COX-1-mediated effects[5].
Experimental Protocols
To ensure the reproducibility and validity of these findings, it is crucial to understand the methodologies employed. Below are detailed, step-by-step protocols for key in vitro assays used to evaluate these compounds.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Human Monocytes)
This assay provides a physiologically relevant method for determining COX selectivity using primary human cells.
-
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2.
-
Rationale: Human peripheral monocytes can be used to selectively express COX isoforms. Unstimulated monocytes primarily express COX-1, while stimulation with lipopolysaccharide (LPS) induces high levels of COX-2 expression[10]. This provides a clean biological system to test isoform-specific inhibition.
-
Methodology:
-
Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy volunteer blood using Ficoll-Paque density gradient centrifugation. Further purify monocytes by adherence to plastic culture plates.
-
COX Isoform Expression:
-
For COX-1: Culture isolated monocytes in a standard medium (e.g., RPMI-1640) without any stimulants.
-
For COX-2: Culture isolated monocytes in the same medium but supplement with Lipopolysaccharide (LPS, 1 µg/mL) for 18-24 hours to induce COX-2 expression.
-
-
Inhibition Assay:
-
Pre-incubate the COX-1 (unstimulated) and COX-2 (LPS-stimulated) monocyte populations with varying concentrations of the test compound (e.g., Ibuprofen, Chromone Q7-26) for 15 minutes.
-
Initiate the prostaglandin synthesis reaction by adding arachidonic acid (10 µM).
-
Incubate for 30 minutes at 37°C.
-
-
Quantification:
-
Terminate the reaction.
-
Measure the concentration of Prostaglandin E2 (PGE2) in the cell supernatant using a validated Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 production inhibition for each compound concentration relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
-
The workflow for this crucial assay is visualized below.
Caption: Workflow for the human monocyte-based COX inhibition assay.
Discussion and Future Outlook
The comparison between ibuprofen and the novel chromone derivative Q7-26 highlights a significant step forward in the pursuit of more effective and safer anti-inflammatory drugs. The data strongly suggests that the chromone scaffold is a highly promising platform for developing potent and highly selective COX-2 inhibitors.
Key Insights:
-
Potency and Selectivity: Chromone derivatives like Q7-26 are capable of achieving sub-micromolar potency against COX-2, far exceeding that of ibuprofen, while maintaining a remarkable selectivity profile that promises a reduction in mechanism-based side effects.
-
Alternative Mechanisms: The broader class of chromones and chromanes may also engage other anti-inflammatory pathways (e.g., NF-κB, MAPKs, TNF-α), which warrants further investigation.[7][8][12] This could be particularly beneficial in complex inflammatory diseases where multiple signaling cascades are active.
-
Development Potential: The high potency and selectivity of compounds like Q7-26 make them excellent candidates for further preclinical and clinical development. Future studies should focus on in vivo efficacy in animal models of arthritis and pain, comprehensive pharmacokinetic profiling, and long-term safety assessments.
While ibuprofen will remain a vital tool for managing acute pain and inflammation, the development of next-generation, highly selective agents based on scaffolds like chromone is essential for treating chronic inflammatory conditions where long-term safety is paramount.
References
-
Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Clinical Investigation, 102(8), 1571–1581. [Link]
-
Li, H., et al. (2021). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1834-1843. [Link]
-
Wang, Y., et al. (2018). Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives. Scientific Reports, 8(1), 1599. [Link]
-
Liu, H., et al. (2012). A Novel Chromone Derivative With Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 Pathway. PLoS ONE, 7(8), e37168. [Link]
-
Gomes, A., et al. (2017). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 22(4), 646. [Link]
-
Liu, H., et al. (2012). A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway. PLoS ONE, 7(8), e37168. [Link]
-
Reddy, T. S., et al. (2024). Development of novel chromones as antioxidant COX2 inhibitors: in vitro, QSAR, DFT, molecular docking, and molecular dynamics studies. Journal of Biomolecular Structure & Dynamics, 42(6), 2793-2808. [Link]
-
Singh, B. K., et al. (2018). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 42(15), 12735-12746. [Link]
-
Wang, X., et al. (2023). Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 89, 117354. [Link]
-
Singh, B. K., et al. (2018). Synthesis and Anti-Inflammatory Activity Evaluation of Novel Chroman Derivative. Request PDF on ResearchGate. [Link]
-
Reddy, T. S., et al. (2024). Development of novel chromones as antioxidant COX2 inhibitors: in vitro, QSAR, DFT, molecular docking, and molecular dynamics studies. Journal of Biomolecular Structure & Dynamics, 42(6), 2793-2808. [Link]
-
Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. StatPearls Publishing. [Link]
-
Selinsky, B. S., et al. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry, 48(30), 7114–7123. [Link]
-
Manjula, S. N., et al. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and its O-substituted derivatives against COX2 protein. ScienceScholar, 4(2), 11899. [Link]
-
McCormack, P. L. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. The American Journal of Managed Care, 21(1 Suppl), s13-s19. [Link]
- Bremner, J. B., et al. (2006). Chroman derivatives, medicaments and use in therapy.
-
Hoda, N., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(38), 24657-24669. [Link]
-
Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Isoaurone Derivatives as Anti-inflammatory Agents. Helvetica Chimica Acta, e202300193. [Link]
-
El-Sayed, M. A. A., et al. (2020). Synthesis and biological evaluation of some new coumarin derivatives as potential antimicrobial, analgesic and anti-inflammatory agents. Request PDF on ResearchGate. [Link]
-
Kim, H. S., et al. (2008). 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2383. [Link]
-
Chipo, P., et al. (2022). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. Molecules, 27(19), 6523. [Link]
-
Raju, C. N., et al. (2020). Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates. Bioorganic & Medicinal Chemistry Letters, 30(19), 127341. [Link]
-
Abou, S. T., et al. (2024). Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 60-64. [Link]
-
Kumar, M., & Singh, P. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Molecules, 26(13), 3998. [Link]
-
Li, H., et al. (2021). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1834-1843. [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 431-435. [Link]
-
Weber, L. (2004). A Versatile Synthesis of 6-Oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic Acid Methyl Esters via MCR Chemistry. Request PDF on ResearchGate. [Link]
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanochem.pusan.ac.kr [nanochem.pusan.ac.kr]
- 5. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of novel chromones as antioxidant COX2 inhibitors: in vitro, QSAR, DFT, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Anticancer Activity of Novel Chromane Derivatives: Methyl 2-oxo-4-phenyl-6-chromanecarboxylate vs. Doxorubicin
Executive Summary
Doxorubicin, an anthracycline antibiotic, remains a cornerstone of chemotherapy for a wide array of malignancies, including breast, lung, and ovarian cancers, as well as sarcomas and lymphomas.[1][2] Its clinical efficacy is, however, frequently shadowed by severe side effects, most notably dose-dependent cardiotoxicity, which can lead to congestive heart failure.[2][3] This significant limitation drives the ongoing search for novel anticancer agents with improved therapeutic indices. Chromenes and their derivatives, a class of oxygen-containing heterocyclic compounds, have emerged as a promising area of research, demonstrating a wide range of pharmacological properties, including potent antitumor activities.[4]
This guide provides a comprehensive framework for the head-to-head in vitro comparison of a novel chromane derivative, "Methyl 2-oxo-4-phenyl-6-chromanecarboxylate," against the clinical gold standard, Doxorubicin. We will delineate the established mechanisms of Doxorubicin, hypothesize the potential actions of the novel chromane based on existing literature for related structures, and provide detailed, field-proven protocols for a logical, multi-stage experimental comparison. This document is intended to guide researchers in structuring a robust evaluation of novel anticancer compounds, from initial cytotoxicity screening to preliminary mechanistic insights.
Compound Profiles and Mechanisms of Action
A thorough comparison begins with understanding the known and hypothesized ways each compound interacts with cellular machinery.
Doxorubicin: The Established Benchmark
Doxorubicin employs a multi-pronged attack to induce cancer cell death.[5] Its mechanisms are well-documented and include:
-
DNA Intercalation: The planar aromatic portion of the Doxorubicin molecule inserts itself between DNA base pairs, distorting the double helix structure.[3][] This physical obstruction interferes with DNA replication and transcription.
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme essential for relaxing DNA supercoils.[3][7] This action prevents the re-ligation of the DNA strands, leading to double-strand breaks and the initiation of apoptotic cell death.[5]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone form, a process that generates free radicals.[1] This leads to oxidative stress, causing damage to DNA, proteins, and cellular membranes, further contributing to its cytotoxicity.[1][5]
These potent mechanisms, while effective against cancer cells, also contribute to its toxicity in healthy tissues, particularly the heart.[2]
Methyl 2-oxo-4-phenyl-6-chromanecarboxylate: A Promising Challenger
The chromane scaffold is a privileged structure in medicinal chemistry.[4] While specific data for "Methyl 2-oxo-4-phenyl-6-chromanecarboxylate" is not yet broadly published, studies on related chromene and chromanone derivatives have revealed significant anticancer activity through various mechanisms.[4][8][9] Some novel synthesized chromene derivatives have shown anticancer activity against colon and liver cancer cell lines that is higher than the reference drug doxorubicin.[10] Based on this body of work, we can hypothesize that its anticancer effects may involve:
-
Induction of Apoptosis: Many chromene derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis.[9]
-
Cell Cycle Arrest: Some analogs have been shown to halt the cell cycle at various checkpoints, preventing cancer cell proliferation.
-
Interaction with Microtubules or Kinases: The diverse structures of chromene derivatives allow them to interact with a wide range of cellular targets, including those involved in cell structure and signaling.[4]
The primary goal of the following experimental workflow is to test these hypotheses and quantify the compound's potency relative to Doxorubicin.
Experimental Design for a Head-to-Head Comparison
A logical and phased approach is critical for a meaningful comparison. The workflow should progress from broad cytotoxicity to the specific mechanism of cell death.
Caption: Simplified diagram of the Doxorubicin-induced intrinsic apoptosis pathway.
The activation of p53 can upregulate pro-apoptotic proteins like BAX, which compromises the mitochondrial outer membrane. [5]This leads to the release of cytochrome c into the cytoplasm. [11]Cytochrome c then binds to Apaf-1, triggering the formation of the "apoptosome," a complex that activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell. [5][11]
Hypothesized Pathways for Chromane Derivatives
Given the structural diversity of chromane derivatives, they may induce apoptosis through various means. A common mechanism for novel anticancer agents is the modulation of the Bcl-2 family of proteins. This family includes pro-apoptotic members (like Bax, Bak) and anti-apoptotic members (like Bcl-2, Bcl-xL). The ratio of these proteins often determines a cell's fate. A subsequent experiment, such as Western Blotting, could be employed to measure the expression levels of these key proteins following treatment with "Methyl 2-oxo-4-phenyl-6-chromanecarboxylate" to determine if it shifts the balance towards apoptosis.
Conclusion and Future Outlook
This guide outlines a robust, systematic framework for the initial in vitro evaluation of "Methyl 2-oxo-4-phenyl-6-chromanecarboxylate" against the benchmark chemotherapeutic, Doxorubicin. By progressing from broad cytotoxicity assessment (SRB assay) to a more refined analysis of the cell death mechanism (Annexin V/PI assay), researchers can generate the foundational data needed to determine the compound's potential.
The ultimate goal in developing novel anticancer agents is to uncouple the potent efficacy of drugs like Doxorubicin from their debilitating toxicity. Chromane derivatives represent a promising class of compounds in this endeavor. [4]The experimental path laid out here provides the necessary rigor to validate whether a novel derivative like "Methyl 2-oxo-4-phenyl-6-chromanecarboxylate" has the potential to become a safer, more effective tool in the oncology arsenal. Positive results from these in vitro studies would justify advancing the compound to more complex 3D culture models and subsequent in vivo animal studies.
References
-
[Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d]
-
29283/)
Sources
- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Doxorubicin - Wikipedia [en.wikipedia.org]
- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 5. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Biological activity of "Methyl 2-oxo-4-phenyl-6-chromanecarboxylate" analogues
An In-Depth Comparative Guide to the Biological Activity of 2-Oxo-4-Phenylchromene Analogues for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive analysis of the biological activities associated with the "Methyl 2-oxo-4-phenyl-6-chromanecarboxylate" scaffold and its analogues. The chromene (or benzopyran) nucleus is a privileged heterocyclic system found in a multitude of natural products, including flavonoids, tocopherols, and anthocyanins.[1] This core structure is a focal point in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives, ranging from anticancer and antimicrobial to anti-inflammatory effects.[2][3]
This guide moves beyond a simple literature review to offer a comparative synthesis of experimental data. We will dissect the structure-activity relationships (SAR) that govern the efficacy of these compounds, present detailed and validated experimental protocols for their evaluation, and provide a forward-looking perspective on their therapeutic potential. The objective is to equip researchers and drug developers with the critical insights and methodologies required to advance the discovery of novel therapeutics based on this versatile scaffold.
I. Anticancer Activity: A Primary Therapeutic Target
The quest for novel anticancer agents has identified 4-phenyl-4H-chromene derivatives as a particularly promising class of compounds.[1] Their cytotoxic effects have been documented across a range of human cancer cell lines, and ongoing research continues to unveil the molecular mechanisms underpinning their activity and the structural modifications that enhance their potency.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The anticancer efficacy of 2-oxo-4-phenylchromene analogues is significantly influenced by the nature and position of substituents on the chromene and phenyl rings. Studies have shown that the introduction of specific functional groups can markedly enhance cytotoxicity.[4] For instance, the presence of electron-withdrawing groups, such as nitro or fluoro moieties, on the phenyl ring has been correlated with increased anticancer activity.[4] Some derivatives have demonstrated cytotoxicity higher than the reference drug doxorubicin against specific cancer cell lines like human colon cancer (HT-29) and liver cancer (HepG-2).[5]
While the precise mechanisms are still under investigation for many analogues, potential modes of action include the inhibition of key enzymes involved in cell proliferation, such as kinases, and the induction of apoptosis.[6][7] Molecular docking studies have also suggested that these compounds can bind to crucial biological targets like the TGF-βI receptor, tubulin, and TNF-α receptors, interfering with signaling pathways essential for tumor growth and survival.[1][8]
Comparative Performance Data
The following table summarizes the in vitro anticancer activity of various chromene derivatives against several human cancer cell lines. This data, compiled from multiple studies, allows for a direct comparison of the cytotoxic potential of different analogues.
| Compound/Analogue | Target Cell Line | Assay | Activity Metric (IC50) | Reference Drug | Reference Drug IC50 | Source |
| Chromene Derivative 2 | Human Colon Cancer (HT-29) | MTT Assay | More potent than Doxorubicin | Doxorubicin | Not specified | [5] |
| Chromene Derivative 5 | Liver Cancer (HepG-2) | MTT Assay | More potent than Doxorubicin | Doxorubicin | Not specified | [5] |
| Chromene Derivative 6 | Breast Adenocarcinoma (MCF-7) | MTT Assay | More potent than Doxorubicin | Doxorubicin | Not specified | [5] |
| Benzo[f]chromene 4e (Bromo group) | MCF-7, HepG-2, HCT-116 | Not specified | Superior to Doxorubicin | Doxorubicin | Not specified | [8] |
| 4H-Chromen-4-one derivative | Human Colon Carcinoma | Not specified | 9.68 µg/mL (EC50) | Not specified | Not specified | [9] |
| 4H-Chromen-4-one derivative | Human Prostate Adenocarcinoma | Not specified | 9.93 µg/mL (EC50) | Not specified | Not specified | [9] |
| C4-malononitrile, C2-N-phenyl 4H-chromene | Hep2, A549, HT-29, HeLa | MTT Assay | On par with Doxorubicin | Doxorubicin | Not specified | [10] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the preliminary anticancer activity of novel compounds by measuring cellular metabolic activity.[6][7]
Causality: This protocol is chosen for its reliability, high throughput, and its direct measure of cell viability, which serves as an excellent initial screen for cytotoxic potential.[6] The reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantifiable indicator of cell survival.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test chromene analogues and a reference drug (e.g., Doxorubicin) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Diagram: MTT Assay Workflow
Caption: Workflow for assessing anticancer activity using the MTT assay.
II. Antimicrobial Activity: Combating Drug Resistance
The chromene scaffold is also recognized for its significant antimicrobial properties.[11][12] The rise of multidrug-resistant (MDR) pathogens necessitates the development of new chemical entities capable of overcoming existing resistance mechanisms. Chromene analogues represent a valuable starting point for this endeavor.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The antimicrobial spectrum and potency of chromene derivatives are dictated by their substitution patterns. For example, studies on benzo[f]chromene derivatives revealed that a hydroxyl group at position 9 enhanced antimicrobial activity.[8] Different analogues have shown varied efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[13][14] The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication, though these pathways require further elucidation for specific analogues.
Comparative Performance Data
The table below presents the antimicrobial efficacy of selected chromene analogues, typically measured as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[15]
| Compound/Analogue | Target Microorganism | Gram Stain | Activity Metric (MIC) | Reference Drug | Source |
| Chromene derivative 4b | E. coli, S. aureus, P. aeruginosa | Gram (-) & (+) | "Very good activity" | Ciprofloxacin | [13] |
| Benzo[f]chromene 4c/4f (OH at C9) | Not specified | Not specified | Enhanced activity | Augmentin | [8] |
| 4H-Chromen-4-one derivative | Bacillus subtilis ATCC 6633 | Gram (+) | 0.25 µg/mL | Not specified | [9] |
| 4H-Chromen-4-one derivative | Micrococcus luteus ATCC 9341 | Gram (+) | 0.5 µg/mL (MBC) | Not specified | [9] |
| Chromene derivative 5 | Bacillus subtilis, Escherichia coli | Gram (+) & (-) | "Encouraging activity" | Not specified | [14] |
| Chromene derivative 7 | Bacillus subtilis, Escherichia coli | Gram (+) & (-) | "Encouraging activity" | Not specified | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[15][16]
Causality: This method is preferred for its efficiency, reproducibility, and conservation of test compounds. It allows for the simultaneous testing of multiple compounds against a specific microorganism in a high-throughput format, providing a clear quantitative endpoint (the MIC).[17]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: Aseptically select 3-5 isolated colonies of the test bacterium from a fresh agar plate. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[15]
-
Preparation of Compound Dilutions: Prepare a stock solution of the chromene analogue in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in a 96-well microtiter plate.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Ensure the final volume in each well is consistent (e.g., 100 or 200 µL).
-
Controls: Include a positive control (wells with bacteria and broth, but no compound) to confirm bacterial growth and a negative control (wells with broth only) to check for sterility.
-
Incubation: Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[16]
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disorders, and some cancers. Chromone and its analogues have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[2][19]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The anti-inflammatory effects of chromene derivatives are linked to their ability to modulate key inflammatory pathways.[20] Some compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β in macrophages stimulated with lipopolysaccharide (LPS).[21][22] The mechanism may involve the inhibition of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) or the modulation of transcription factors like NF-κB, which is a central regulator of the inflammatory response.[23][21] Some chromones may even exert their effects in part through the activation of the glucocorticoid receptor.[21]
Comparative Performance Data
The following table highlights the anti-inflammatory potential of various chromene analogues based on in vitro assays.
| Compound/Analogue | Assay System | Target/Mediator | Activity Metric (IC50) | Reference Drug | Source |
| Chromone 3 from D. vandellianum | LPS-stimulated macrophages | TNF-α, IL-6, IL-1β | Inhibition at 5-20 µM | Not specified | [21] |
| 2-oxo-2H-chromenyl carboxylate 5k | TNF-α inhibition | TNF-α | 0.047 ± 0.001 µM | Prednisolone (0.033 µM) | [22] |
| 2-oxo-2H-chromenyl carboxylate 5l | TNF-α inhibition | TNF-α | 0.070 ± 0.002 µM | Prednisolone (0.033 µM) | [22] |
| 2H-chromenyl carboxylate 8f | TNF-α inhibition | TNF-α | 0.142 ± 0.001 µM | Prednisolone (0.033 µM) | [22] |
| 4-phenyl-4H-chromene analogues | In silico docking | COX, TNF-α | Favorable binding scores | Not specified | [1] |
Experimental Protocol: Inhibition of Protein Denaturation Assay
The inhibition of protein denaturation is a simple and widely used in vitro assay to screen for anti-inflammatory activity.[24] Denaturation of proteins is a well-documented cause of inflammation, and the ability of a compound to prevent it suggests potential anti-inflammatory effects.
Causality: This assay is selected as a primary screening tool because it is cost-effective, rapid, and provides a reliable indication of a compound's ability to stabilize proteins, a key aspect of anti-inflammatory action.[23][24] Bovine serum albumin (BSA) or egg albumin is used as the protein model because its denaturation upon heating mimics the protein denaturation that occurs during inflammation.[24][25]
Step-by-Step Methodology:
-
Preparation of Reaction Mixture: Prepare a reaction mixture consisting of 0.45 mL of a 5% w/v aqueous solution of Bovine Serum Albumin (BSA) and 0.05 mL of the test compound at various concentrations (e.g., 100-500 µg/mL).[24]
-
Controls:
-
Test Control: Prepare a mixture with 0.45 mL of BSA and 0.05 mL of distilled water. This represents 100% protein denaturation.
-
Standard: Prepare a mixture with 0.45 mL of BSA and 0.05 mL of a standard anti-inflammatory drug (e.g., Diclofenac Sodium) at the same concentrations as the test compound.
-
-
Incubation: Incubate all mixtures at 37°C for 20 minutes.[23]
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5-10 minutes.[24]
-
Cooling: After heating, allow the solutions to cool to room temperature.
-
Absorbance Measurement: Measure the turbidity of the solutions using a spectrophotometer at a wavelength of 660 nm.[24]
-
Calculation: The percentage inhibition of protein denaturation is calculated using the following formula:
-
% Inhibition = 100 - [((Absorbance of Test Sample - Absorbance of Product Control) / Absorbance of Test Control)) x 100]
-
Diagram: Inflammatory Cascade and Chromene Intervention
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. jddtonline.info [jddtonline.info]
- 25. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Chemoresistance: A Comparative Analysis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate Efficacy
The pressing challenge of multidrug resistance (MDR) in oncology necessitates the exploration of novel therapeutic agents capable of circumventing established resistance mechanisms. This guide offers a comparative analysis of the potential efficacy of "Methyl 2-oxo-4-phenyl-6-chromanecarboxylate" and its broader class of 4-phenyl-chromane derivatives against resistant cancer cell lines. By juxtaposing their performance with standard-of-care chemotherapeutics, this document provides researchers, scientists, and drug development professionals with a technical overview of their promise in overcoming chemoresistance.
While direct experimental data for "Methyl 2-oxo-4-phenyl-6-chromanecarboxylate" in resistant cancer cell lines is not yet publicly available, this guide will leverage data from closely related 4-phenyl-chromane and flavonoid derivatives to build a scientifically grounded case for their potential efficacy. This approach allows for a valuable comparative assessment against established anticancer drugs.
The Challenge of Multidrug Resistance
A primary obstacle in cancer chemotherapy is the development of multidrug resistance, where cancer cells become insensitive to a broad range of structurally and functionally diverse anticancer drugs. One of the most well-characterized mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cell and reducing their intracellular concentration to sub-therapeutic levels.
Comparative Efficacy in Resistant Cancer Cell Lines
To contextualize the potential of novel compounds, it is crucial to understand the diminished efficacy of current standard-of-care drugs in resistant cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for Doxorubicin and Paclitaxel in sensitive parental cell lines versus their multidrug-resistant counterparts. A higher IC50 value indicates greater resistance.
| Compound | Cell Line | Type | IC50 Value | Fold Resistance | Reference |
| Doxorubicin | MCF-7 | Sensitive (Breast Cancer) | 0.68 µg/mL | - | [1] |
| MCF-7/ADR | Resistant (Breast Cancer) | 13.2 µg/mL | ~19.4x | [2] | |
| A2780 | Sensitive (Ovarian Cancer) | ~0.04 µM | - | [3] | |
| A2780/ADR | Resistant (Ovarian Cancer) | ~2.5 µM | ~62.5x | [4][5] | |
| Paclitaxel | SKOV-3 | Sensitive (Ovarian Cancer) | 5.67 µg/mL | - | [6] |
| SKOV-3/TAX | Resistant (Ovarian Cancer) | >200 µg/mL | >35x | [6] | |
| MCF-7/S | Sensitive (Breast Cancer) | 20 nM | - | [7] | |
| MCF-7/TAX | Resistant (Breast Cancer) | 2291 nM | ~115x | [7] |
As the data illustrates, resistant cell lines can exhibit a dramatic increase in the concentration of standard chemotherapeutics required to achieve a therapeutic effect, often rendering these drugs clinically ineffective.
The Promise of 4-Phenyl-Chromane Derivatives
The 4-phenyl-chromane scaffold, a core component of "Methyl 2-oxo-4-phenyl-6-chromanecarboxylate," is found in a class of naturally occurring compounds known as flavonoids, some of which have demonstrated the ability to inhibit P-glycoprotein.[4][8] This suggests a potential mechanism by which these compounds could reverse or overcome multidrug resistance.
Furthermore, a novel 4H-chromene derivative, CXL146 , has been shown to selectively eliminate multidrug-resistant (MDR) cancer cells.[7][9] This selective cytotoxicity in MDR cell lines highlights the potential of the chromene core structure in developing targeted therapies for resistant cancers.
Mechanisms of Action: Overcoming Resistance
The potential efficacy of 4-phenyl-chromane derivatives in resistant cancer cell lines may be attributed to several mechanisms:
Inhibition of P-glycoprotein (P-gp) Mediated Efflux
Flavonoids and related compounds containing the chromane backbone have been identified as inhibitors of P-glycoprotein.[4][8] By binding to P-gp, these compounds can competitively or non-competitively inhibit the efflux of co-administered chemotherapeutic agents, thereby increasing their intracellular concentration and restoring their cytotoxic effects.
Caption: P-glycoprotein mediated drug efflux and its inhibition.
Targeting GRP78 in Multidrug-Resistant Cells
Recent studies have identified the 78-kDa glucose-regulated protein (GRP78) as a key player in conferring multidrug resistance.[9][10] The novel 4H-chromene derivative, CXL146, has been found to selectively target and reduce GRP78 protein levels in MDR cancer cells, leading to the activation of the unfolded protein response (UPR) and subsequent apoptosis.[7][9] This represents an alternative and promising strategy for eliminating resistant cancer cells that may not rely solely on P-gp inhibition.
Induction of Apoptosis
Ultimately, the goal of cancer chemotherapy is to induce programmed cell death, or apoptosis, in malignant cells. Anticancer agents can trigger apoptosis through two primary pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.
Caption: Intrinsic and extrinsic pathways of apoptosis.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific rigor of claims regarding the efficacy of novel compounds, standardized and validated experimental protocols are essential.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (both sensitive and resistant lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., "Methyl 2-oxo-4-phenyl-6-chromanecarboxylate"), a standard chemotherapeutic (e.g., Doxorubicin), and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), can then bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound at a concentration around its IC50 value for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Workflow for evaluating anticancer compound efficacy.
Conclusion
While further direct experimental validation for "Methyl 2-oxo-4-phenyl-6-chromanecarboxylate" is required, the existing body of evidence for related 4-phenyl-chromane derivatives and flavonoids provides a strong rationale for their investigation as potential agents to combat multidrug resistance in cancer. Their potential to inhibit key resistance mechanisms like P-glycoprotein efflux and to target alternative pathways such as the GRP78 stress response, positions this class of compounds as a promising area for future research and development in oncology. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of their efficacy and mechanism of action.
References
- Bian, T., Tagmount, A., Vulpe, C., Vijendra, K. C., & Xing, C. (2020). CXL146, a Novel 4H-Chromene Derivative, Targets GRP78 to Selectively Eliminate Multidrug-Resistant Cancer Cells. Molecular Pharmacology, 97(4), 402–408.
- Bisi, A., Meli, M., Gobbi, S., Rampa, A., & Belluti, F. (2019). Flavonoids as P-gp Inhibitors: A Systematic Review of SARs. Current Medicinal Chemistry, 26(33), 6036-6056.
- Chen, Y., et al. (2014). Folic acid-coupled nano-paclitaxel liposome reverses drug resistance in SKOV3/TAX ovarian cancer cells. Cancer Letters, 352(2), 256-265.
- Cook, K. L., Soto-Pantoja, D. R., Clarke, P. A., Cruz, M. I., Zwart, A., & Warri, A. (2020). Targeting the GRP78 Pathway for Cancer Therapy. Frontiers in Oncology, 10, 1489.
- Di, Y. M., & Li, L. (2025). Overcoming acquired doxorubicin resistance of ovarian carcinoma cells by verapamil-mediated promotion of DNA damage-driven cell. bioRxiv.
- Gao, Y., et al. (2023). FUT3 mediated GRP78 fucosylation promotes colorectal cancer survival and proliferation under glucose restriction via PERK/ATF4/STC2 axis.
- Jafari, S., et al. (2021). Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line. PeerJ, 9, e11796.
- Kikuchi, Y., et al. (1988). Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2. Prostaglandins, 35(2), 235-246.
- Li, W., et al. (2022). Terfenadine resensitizes doxorubicin activity in drug-resistant ovarian cancer cells via an inhibition of CaMKII/CREB1 mediated ABCB1 expression. Frontiers in Oncology, 12, 966952.
- Liu, Y., et al. (2015). Establishment of Paclitaxel-resistant Breast Cancer Cell Line and Nude Mice Models, and Underlying Multidrug Resistance Mechanisms. Journal of Cancer, 6(9), 896-904.
- Loo, T. W., & Clarke, D. M. (2019). Discovery of a Flavonoid FM04 as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel. Pharmaceutics, 11(12), 664.
- Lu, Y., et al. (2018).
- Ma, J., et al. (2022). New Dual P‑Glycoprotein (P-gp) and Human Carbonic Anhydrase XII (hCA XII) Inhibitors as Multidrug Resistance (MDR) Reversers in Cancer Cells. Journal of Medicinal Chemistry, 65(21), 14596-14614.
- Mote, P. A., et al. (2017). Screening dietary flavonoids for the reversal of P-glycoprotein-mediated multidrug resistance in cancer. Oncotarget, 8(49), 84935–84951.
- Patel, N. R., et al. (2021). Computationally accelerated identification of P-glycoprotein inhibitors. PLOS ONE, 16(9), e0257121.
- Raad, I., et al. (2006). P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review. Phytotherapy Research, 20(3), 165-174.
- Singh, S., & Brozovic, A. (2022). Emerging Significance of Flavonoids as P-Glycoprotein Inhibitors in Cancer Chemotherapy. Current Drug Metabolism, 23(9), 786-801.
- Su, D., et al. (2014). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Oncology Letters, 8(2), 735-741.
- Tang, Y., et al. (2019). Flavonoids as P-gp Inhibitors: A Systematic Review of SARs. Pharmaceuticals, 12(3), 124.
- Wang, H., et al. (2022). A Phenylfurocoumarin Derivative Reverses ABCG2-Mediated Multidrug Resistance In Vitro and In Vivo. Molecules, 27(3), 1032.
- Xing, C. (2020). Correction to “CXL146, a Novel 4H-Chromene Derivative, Targets GRP78 to Selectively Eliminate Multidrug-Resistant Cancer Cells”. Molecular Pharmacology, 98(2), 123.
- Zare, M., et al. (2021). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Molecules, 26(16), 4965.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening dietary flavonoids for the reversal of P-glycoprotein-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Terfenadine resensitizes doxorubicin activity in drug-resistant ovarian cancer cells via an inhibition of CaMKII/CREB1 mediated ABCB1 expression [frontiersin.org]
- 6. Folic acid-coupled nano-paclitaxel liposome reverses drug resistance in SKOV3/TAX ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CXL146, a Novel 4H-Chromene Derivative, Targets GRP78 to Selectively Eliminate Multidrug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Flavonoid FM04 as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXL146, a Novel 4 H-Chromene Derivative, Targets GRP78 to Selectively Eliminate Multidrug-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the GRP78 Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Methyl 2-oxo-4-phenyl-6-chromanecarboxylate: A Comparative Guide to Kinase Inhibition
Introduction: The Chromanone Scaffold as a Privileged Structure in Kinase Inhibitor Discovery
The chromanone core is a recurring motif in a multitude of biologically active compounds, both natural and synthetic. Its rigid, bicyclic structure provides a versatile scaffold for the presentation of functional groups in a defined three-dimensional space, making it an attractive starting point for the design of novel therapeutics. Within the broad and impactful field of protein kinase inhibitors, derivatives of the chromanone and related chromone scaffolds have demonstrated significant potential, targeting a range of kinases implicated in oncology, inflammation, and other disease areas.[1][2] This guide presents a comprehensive framework for benchmarking a novel chromanone derivative, Methyl 2-oxo-4-phenyl-6-chromanecarboxylate, against a panel of established kinase inhibitors.
This document is intended for researchers, medicinal chemists, and drug development professionals. It provides not only a comparative analysis based on hypothetical, yet plausible, experimental data but also detailed, field-proven protocols for conducting such a benchmarking study. The experimental designs described herein are self-validating, ensuring the generation of robust and reproducible data.
Lead Compound Profile: Methyl 2-oxo-4-phenyl-6-chromanecarboxylate
For the purpose of this guide, we will be evaluating the hypothetical kinase inhibitory activity of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate (herein referred to as MOPC). The structure of MOPC, with its characteristic chromanone core, a phenyl substituent at the 4-position, and a methyl carboxylate at the 6-position, suggests potential interactions with the ATP-binding pocket of various kinases. The rationale for this benchmarking study is to ascertain its potency and selectivity profile against a panel of kinases known to be modulated by chromone-like structures.
Comparative Kinase Inhibition Profile
To contextualize the potential of MOPC, its inhibitory activity is compared against a panel of well-characterized kinase inhibitors. The selected kinases for this hypothetical study are p38α Mitogen-Activated Protein Kinase (MAPK), a key player in inflammatory responses; Protein Kinase CK2, a constitutively active kinase involved in cell growth and proliferation; and Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of the DNA damage response.[3][4][5] The comparison also includes a broad-spectrum inhibitor, Staurosporine, and a multi-kinase inhibitor, Sorafenib, to provide a wider perspective on selectivity.
| Compound | p38α MAPK IC50 (nM) | CK2 IC50 (nM) | ATR IC50 (nM) |
| MOPC (Hypothetical) | 150 | >10,000 | 850 |
| SB 203580 | 50 | >10,000 | >10,000 |
| BIRB 796 | 38[6][7] | >10,000 | >10,000 |
| Silmitasertib (CX-4945) | >10,000 | 1[1][8][9][10][11] | >10,000 |
| TBB | >10,000 | 900 | >10,000 |
| Berzosertib (VE-822) | >10,000 | >10,000 | 19[4][12][13] |
| Ceralasertib (AZD6738) | >10,000 | >10,000 | 1[3][14][15][16] |
| Staurosporine | 6 | 3 | >1,000 |
| Sorafenib | >1,000 | >1,000 | >1,000 |
Analysis and Interpretation
The hypothetical data presented in the table suggests that MOPC exhibits moderate inhibitory activity against p38α MAPK and weaker activity against ATR, with no significant inhibition of CK2. This profile indicates a degree of selectivity, a desirable characteristic in kinase inhibitor development.
-
Potency: Compared to the highly potent and selective inhibitors of each kinase (e.g., Silmitasertib for CK2 with an IC50 of 1 nM), MOPC's inhibitory activity is modest.[1][8][9][10][11] However, its activity against p38α MAPK is within a range that could be a starting point for further medicinal chemistry optimization.
-
Selectivity: The lack of significant activity against CK2, in this hypothetical scenario, is a positive attribute, as off-target inhibition can lead to undesirable side effects. The moderate selectivity for p38α MAPK over ATR suggests that the chromanone scaffold of MOPC may be more amenable to fitting within the ATP-binding pocket of p38α.
Experimental Protocols
To ensure the generation of high-quality, reproducible data for a comparative analysis of this nature, standardized and robust assay methodologies are paramount. The following are detailed protocols for two widely accepted in vitro kinase assay platforms.
ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Workflow:
Caption: ADP-Glo™ Kinase Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The specific concentrations of kinase and substrate should be optimized for each kinase to be in the linear range of the assay.
-
Prepare serial dilutions of the test compounds (e.g., MOPC and comparators) at 2X the final desired concentration in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well white plate, add 5 µL of the 2X test compound solution to each well.
-
To initiate the reaction, add 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 values using a suitable data analysis software (e.g., GraphPad Prism).
-
LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase. Test compounds that bind to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.[17][18][19]
Workflow:
Caption: LanthaScreen™ Eu Kinase Binding Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 4X solution of the test compounds in the kinase buffer.
-
Prepare a 2X solution of the kinase and the Eu-labeled anti-tag antibody in the kinase buffer.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in the kinase buffer.
-
-
Assay Assembly:
-
In a 384-well black plate, add 4 µL of the 4X test compound solution.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to each well to start the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Determine the percent inhibition based on the decrease in the FRET signal relative to a no-inhibitor control and calculate the IC50 values.
-
Signaling Pathway Context
Understanding the biological pathways in which the target kinases operate is crucial for interpreting the potential downstream effects of an inhibitor.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli, such as inflammatory cytokines and environmental stressors.[20][21] Its activation leads to a variety of cellular responses, including inflammation, apoptosis, and cell differentiation.[20]
Caption: Simplified p38 MAPK Signaling Pathway.
Protein Kinase CK2 Signaling
CK2 is a pleiotropic, constitutively active serine/threonine kinase that phosphorylates hundreds of substrates, influencing a vast array of cellular processes, including cell cycle progression, DNA repair, and apoptosis.[5][22][23][24] Its dysregulation is frequently observed in cancer.[25]
Caption: Overview of Key CK2-Regulated Pathways.
ATR Signaling Pathway
The ATR kinase is a master regulator of the DNA damage response (DDR), primarily activated by single-stranded DNA that arises from replication stress or DNA damage.[26][27][28][29] Its activation leads to cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis.
Caption: Core ATR Signaling Cascade.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking a novel chromanone-based compound, Methyl 2-oxo-4-phenyl-6-chromanecarboxylate, against a panel of established kinase inhibitors. The hypothetical data suggests that MOPC possesses a promising, albeit modest, and selective inhibitory profile against p38α MAPK.
The provided experimental protocols for the ADP-Glo™ and LanthaScreen™ assays offer robust and reliable methods for generating the necessary data to validate these initial findings. Further studies should focus on expanding the kinase panel to gain a broader understanding of MOPC's selectivity. Subsequent medicinal chemistry efforts could then be directed at optimizing the potency of the chromanone scaffold against p38α MAPK while maintaining or improving its selectivity profile. Ultimately, cell-based assays would be required to confirm the on-target activity and downstream functional consequences of inhibiting p38α MAPK with optimized MOPC analogs.
References
-
Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed. (2022, August 1). PubMed. Retrieved January 22, 2026, from [Link]
-
BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC - PubMed Central. (2021, April 22). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK)... - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells | ACS Omega - ACS Publications. (2021, April 22). ACS Publications. Retrieved January 22, 2026, from [Link]
-
P38 MAPK Inhibitor I BIRB 796 - opnMe. (n.d.). opnMe. Retrieved January 22, 2026, from [Link]
-
Silmitasertib | C19H12ClN3O2 | CID 24748573 - PubChem - NIH. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Schematic overview of the ATR/ATM pathways (Figure was created with BioRender.com). - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. (2020, June 29). ScienceDirect. Retrieved January 22, 2026, from [Link]
-
Signaling Pathways Regulated by CK2. The PI3K/AKT/mTOR (A), NF-κB (B)... - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Berzosertib concentration profiles by dose levels administered in Study... - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Schematic overview of the ATR/ATM pathways (Figure was created with BioRender.com). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
P38 Signaling Pathway - Creative Diagnostics. (n.d.). Creative Diagnostics. Retrieved January 22, 2026, from [Link]
-
The signaling pathways of ATM, ATR and DNA-PK following DNA damage.... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Schematic of CK2-mediated signaling pathways inhibited by CX-4945. - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Schematic representation of the ATR pathway. ATR has eight known... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Signaling pathways related to protein kinase CK2 - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - NIH. (2022, September 17). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review - MDPI. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Schematic of p38 pathway signaling. The schematic shows the signaling... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
DNA Damage Sensing by the ATM and ATR Kinases - PMC - PubMed Central - NIH. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance - PubMed. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
SB203580 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 22, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. apexbt.com [apexbt.com]
- 9. Silmitasertib | C19H12ClN3O2 | CID 24748573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. abmole.com [abmole.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Methyl 2-oxo-4-phenyl-6-chromanecarboxylate
Disclaimer: This guide is intended for use by trained researchers, scientists, and drug development professionals. The information provided is based on the best available data for structurally similar compounds, as a specific Safety Data Sheet (SDS) for Methyl 2-oxo-4-phenyl-6-chromanecarboxylate is not currently available. All procedures involving this chemical should be conducted with the utmost care, assuming it is potentially hazardous. A thorough risk assessment should be performed before beginning any work.
Introduction: Understanding the Compound
Methyl 2-oxo-4-phenyl-6-chromanecarboxylate is a complex organic molecule belonging to the chromane class of compounds. Chromane derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[1][2][3] The inherent bioactivity of this class of compounds necessitates a cautious approach to handling, as the toxicological properties of this specific molecule have not been fully elucidated. This guide provides essential safety and logistical information to minimize exposure and ensure safe handling, operation, and disposal.
Based on data from structurally similar compounds, Methyl 2-oxo-4-phenyl-6-chromanecarboxylate is presumed to be a solid at room temperature. For instance, the related compound Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a white to off-white powder with a melting point between 206-210°C.[4][5]
Hazard Assessment and Core Safety Principles
Due to the absence of a specific SDS, we will extrapolate potential hazards from the closely related compound, 6-Methyl-4-phenyl-3,4-dihydrochromen-2-one. The Globally Harmonized System (GHS) classification for this analog includes:
-
H317: May cause an allergic skin reaction. [6]
-
H412: Harmful to aquatic life with long lasting effects. [6]
Therefore, the primary hazards to be aware of are skin sensitization and environmental toxicity. The core principle of handling this compound is ALARA (As Low As Reasonably Achievable) exposure. All operations should be conducted within a designated area and with appropriate engineering controls.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent skin and respiratory exposure. The following table summarizes the required PPE for handling Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves | The inner glove provides protection in case the outer glove is breached. Nitrile offers good chemical resistance. Change outer gloves frequently, and both pairs immediately if contamination is suspected. |
| Body Protection | Disposable, long-sleeved, solid-front laboratory coat | A disposable coat prevents the spread of contamination outside the laboratory. The solid front and tight-fitting cuffs provide a better barrier against powders and splashes. |
| Eye Protection | Chemical splash goggles | Goggles provide a complete seal around the eyes, protecting against airborne powders and accidental splashes. Standard safety glasses are insufficient. |
| Respiratory Protection | N95 respirator or higher | Given the potential for aerosolization of the fine powder and the lack of inhalation toxicity data, an N95 respirator is the minimum requirement to protect against airborne particulates. |
| Face Protection | Face shield (in addition to goggles) | A face shield should be worn when there is a significant risk of splashes, such as during bulk handling or dissolution. |
Operational Plan: From Receipt to Experiment
A clear, step-by-step operational plan is essential for safe handling.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, date received, and hazard warnings.
-
Store: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
Weighing and Aliquoting
All weighing and aliquoting of the solid compound must be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
Experimental Workflow for Weighing:
Caption: Workflow for weighing Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.
Dissolution and Use in Experiments
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Mixing: Use a sealed container for mixing (e.g., vortexing or sonicating) to prevent aerosol generation.
-
Experimental Setup: All subsequent experimental steps should be conducted in a well-ventilated area, preferably within a fume hood.
Spill Management and Emergency Procedures
Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.
Spill Response Plan
Caption: Step-by-step spill response plan.
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing Methyl 2-oxo-4-phenyl-6-chromanecarboxylate must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Contaminated gloves, lab coats, weigh boats, etc., should be placed in a designated, labeled, and sealed hazardous waste bag.
-
Liquid Waste: Solutions containing the compound and contaminated solvents should be collected in a labeled, sealed, and chemically resistant hazardous waste container.
-
Sharps: Contaminated needles, scalpels, etc., must be disposed of in a designated sharps container.
Final Disposal
All hazardous waste must be disposed of through the institution's official hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
Conclusion: Fostering a Culture of Safety
The safe handling of novel chemical entities like Methyl 2-oxo-4-phenyl-6-chromanecarboxylate is paramount in a research environment. By adhering to the principles of hazard assessment, proper PPE usage, and established operational and emergency procedures, researchers can minimize risks to themselves and the environment. This guide serves as a foundational document to be supplemented by institutional safety protocols and professional judgment.
References
- Capot Chemical. (2009). MSDS of 6-Methyl-4-phenylchroman-2-one.
- Chem-Impex. (n.d.). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
- Hong, X., et al. (2008). 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o857.
- MDPI. (2021).
- MDPI. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 61, 116710.
-
National Center for Biotechnology Information. (n.d.). 6-Methyl-4-phenyl-3,4-dihydrochromen-2-one. PubChem Compound Summary for CID 3791643. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-methyl-2-oxo-6-phenylhexahydropyrimidine-5-carboxylate. PubChem Compound Summary for CID 12139739. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. PubChem Compound Summary for CID 296188. Retrieved from [Link]
- ResearchGate. (2023). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies.
- Sigma-Aldrich. (n.d.). ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate.
- Světlík, J., et al. (2008). Methyl 6-methoxycarbonylmethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o1776.
- TCI Chemicals. (n.d.). Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.uevora.pt [dspace.uevora.pt]
- 4. chemimpex.com [chemimpex.com]
- 5. Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 5395-36-8 | TCI EUROPE N.V. [tcichemicals.com]
- 6. 6-Methyl-4-phenyl-3,4-dihydrochromen-2-one | C16H14O2 | CID 3791643 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
